molecular formula C9H12N2O2 B3196845 ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate CAS No. 1001354-64-8

ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No.: B3196845
CAS No.: 1001354-64-8
M. Wt: 180.2 g/mol
InChI Key: XWPLMIILNGKVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . It is an ethyl ester derivative featuring a cyclopropyl substituent on the imidazole ring nitrogen. This specific structure classifies it as a functionalized imidazole-4-carboxylate, a category of heterocyclic compounds recognized as valuable intermediates in organic and medicinal chemistry . While specific biological activity data for this exact compound is not available in the search results, its molecular architecture suggests significant research potential. The imidazole-4-carboxylate scaffold is a known precursor in synthesizing more complex molecules. For instance, related 3-alkyl- and 3-arylimidazole-4-carboxylates can be prepared through one-pot multicomponent procedures, such as a microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides . This makes ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate a promising building block for constructing diverse compound libraries for high-throughput screening in drug discovery efforts. Furthermore, the cyclopropyl group can influence a molecule's metabolic stability and conformational properties, adding to the compound's utility in designing novel pharmacological tools . Key Chemical Data • CAS Number : 1001354-64-8 • Molecular Formula : C9H12N2O2 • Molecular Weight : 180.20 g/mol • SMILES : O=C(C1=CN(C2CC2)C=N1)OCC • InChIKey : XWPLMIILNGKVBS-UHFFFAOYSA-N This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-cyclopropylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-11(6-10-8)7-3-4-7/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPLMIILNGKVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthetic and Application Guide: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and fragment-based drug discovery (FBDD), the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) represents a highly versatile, functionalized building block[1]. By integrating a rigid cyclopropyl moiety onto the N1 position of an imidazole-4-carboxylate core, this compound offers unique conformational constraints, improved metabolic stability against cytochrome P450 enzymes, and a favorable logD profile compared to standard aliphatic substituents[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and its critical role in the development of targeted therapeutics, such as Ubiquitin-Specific Protease 7 (USP7) inhibitors[2].

Structural & Physicochemical Rationale

The molecular architecture of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is specifically designed for downstream elaboration. The ethyl ester serves as a protected handle for subsequent amidation or reduction, while the cyclopropyl group restricts the rotational degrees of freedom, locking the imidazole ring into preferred vectors for target binding.

Table 1: Physicochemical and Structural Profiling
PropertyValueRationale / Implication for Drug Design
CAS Number 1001354-64-8Unique identifier for compound library indexing[1].
Molecular Formula C9H12N2O2Low molecular weight, ideal for FBDD[1].
Molecular Weight 180.20 g/mol High ligand efficiency; leaves ample room for downstream elaboration while remaining Rule of 5 compliant[1].
SMILES O=C(C1=CN(C2CC2)C=N1)OCCHighlights the N-cyclopropyl linkage and the orthogonal reactivity of the ester[1].
InChIKey XWPLMIILNGKVBS-UHFFFAOYSA-NEssential for precise structural matching in in silico molecular docking studies[1].

Validated Synthetic Methodologies

As a Senior Application Scientist, selecting the correct synthetic route is a matter of balancing atom economy, starting material availability, and late-stage functionalization needs. Below are two field-proven, self-validating methodologies for synthesizing this scaffold.

Synthesis_Workflow SM1 Ethyl 1H-imidazole-4-carboxylate (Readily Available Core) Cond1 Chan-Lam Cross-Coupling + Cyclopropylboronic acid Cu(OAc)2, 4,4'-bipyridine, DCE SM1->Cond1 SM2 (Z)-ethyl 3-(dimethylamino)- 2-isocyanoacrylate Cond2 De Novo Cycloaddition + Cyclopropylamine n-BuOH, 100°C (MW) SM2->Cond2 Target Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate CAS: 1001354-64-8 Cond1->Target Route A (Late-Stage N-Alkylation) Cond2->Target Route B (Ring Construction)

Figure 1: Divergent synthetic workflows for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

Route A: Copper-Mediated N-Cyclopropylation (Chan-Lam Coupling)

Causality & Mechanism: Direct N-alkylation with cyclopropyl halides via SN2 is notoriously inefficient due to the high s-character of the cyclopropyl carbon-halogen bond, which resists backside attack. The circumvents this by utilizing cyclopropylboronic acid and a Cu(II) catalyst[2]. 4,4′-bipyridine is employed as a ligand to stabilize the highly reactive Cu(III) intermediate formed during oxidative addition, facilitating smooth reductive elimination to yield the N-cyclopropyl product[2].

Self-Validating Protocol:

  • Setup: To a 250-mL round-bottom flask, add ethyl 1H-imidazole-4-carboxylate (1.0 eq, 3.57 mmol), cyclopropylboronic acid (2.0 eq, 7.16 mmol), and Na₂CO₃ (2.0 eq, 7.14 mmol)[2].

  • Catalyst Addition: Suspend the mixture in 1,2-dichloroethane (DCE, 30 mL). Add 4,4′-bipyridine (1.0 eq) and Cu(OAc)₂ (1.0 eq)[2].

  • Reaction: Stir aggressively at room temperature under an ambient air atmosphere. Causality: Oxygen is strictly required to reoxidize the copper catalyst and maintain the catalytic cycle.

  • Validation Checkpoint: Monitor via LCMS. The reaction is self-validating when the blue/green copper suspension turns deep brown (indicating active catalytic turnover) and the starting material peak (m/z 141) is fully replaced by the product mass (m/z 181 [M+H]⁺)[2].

  • Yield: Typically ~47% after silica gel purification[2].

Route B: De Novo Microwave-Assisted Cycloaddition

Causality & Mechanism: When late-stage coupling is low-yielding, building the imidazole ring de novo is highly effective. Reacting (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate with cyclopropylamine triggers an initial addition-elimination (expelling dimethylamine), followed by an intramolecular cyclization onto the isocyanide carbon[3]. Microwave (MW) irradiation is utilized to rapidly overcome the high activation energy of the cyclization step.

Self-Validating Protocol:

  • Setup: Charge a microwave vial with (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate (1.0 eq, 17.84 mmol) and n-BuOH (8 mL)[3].

  • Amine Addition: Add cyclopropylamine (3.0 eq, 53.5 mmol)[3]. Causality: A 3-fold excess is used to drive the initial equilibrium and compensate for the volatility of cyclopropylamine during heating.

  • Reaction: Seal the vial and heat under MW irradiation at 100°C overnight[3].

  • Validation Checkpoint: Vent the vial carefully in a fume hood; the release of dimethylamine gas (detectable via moist pH paper) validates the first mechanistic step. TLC (EtOAc) should reveal a new spot at Rf = 0.18[3].

  • Workup: Quench with saturated aq. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate[3].

  • Yield: Typically ~68% (orange oil)[3].

Application in Target-Directed Drug Discovery

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a critical precursor in synthesizing complex heterocycles, notably pyrrolo and pyrazolopyrimidines [2] and imidazopyrrolidine derivatives [3]. A primary application of these derivatives is the inhibition of Ubiquitin-Specific Protease 7 (USP7)[2].

Case Study: USP7 Inhibition and the p53 Pathway

USP7 is a deubiquitinating enzyme that prevents the proteasomal degradation of MDM2. MDM2 is an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By utilizing the imidazole-4-carboxylate scaffold to build highly specific USP7 inhibitors, researchers can disrupt this cycle. The imidazole core acts as a crucial hydrogen-bond network participant within the USP7 active site, while the cyclopropyl group perfectly occupies a small, lipophilic sub-pocket, enhancing binding affinity.

USP7_Pathway Inhibitor Imidazole-4-carboxylate Derivative (USP7 Inhibitor) USP7 USP7 (Deubiquitinase) Inhibitor->USP7 Covalent/Non-covalent Inhibition MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Prevents Degradation (When Active) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates for Proteasomal Degradation Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Transcriptional Activation

Figure 2: Role of imidazole-derived USP7 inhibitors in the p53-mediated apoptosis pathway.

When USP7 is inhibited by derivatives of CAS 1001354-64-8, MDM2 auto-ubiquitinates and degrades. The subsequent stabilization of p53 leads to robust cell cycle arrest and apoptosis in oncological models[2].

Downstream Elaboration Strategies

To transition from the building block to an active pharmaceutical ingredient (API) precursor, the ethyl ester must be manipulated.

Table 2: Standard Elaboration Workflows
TransformationReagents / ConditionsMechanistic Rationale
Saponification LiOH·H₂O (2.0 eq), THF/H₂O (3:1), RT, 4h.Generates 1-cyclopropyl-1H-imidazole-4-carboxylic acid[2]. LiOH is preferred over NaOH to prevent epimerization of adjacent stereocenters in complex derivatives.
Amidation HATU (1.2 eq), DIPEA (3.0 eq), R-NH₂, DMF, RT.Converts the resulting carboxylic acid into a stable amide linkage. HATU ensures rapid formation of the active ester, minimizing side reactions.
Reduction LiAlH₄ (1.5 eq), dry THF, 0°C to RT.Reduces the ester directly to the primary alcohol (1-(1-cyclopropyl-1H-imidazol-4-yl)methanol), opening pathways for etherification or Swern oxidation to the aldehyde.
References
  • US20160185785A1: Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.
  • US9890166B2: Imidazopyrrolidine derivatives and their use in the treatment of disease.

Sources

Molecular Weight & Technical Profile: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

[1][2][3][4][5]

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8 ) is a specialized heterocyclic building block extensively utilized in medicinal chemistry for the development of ubiquitin-specific protease (USP) inhibitors and GABA-modulating agents.[1][2][3][4]

The molecule has a precise molecular weight of 180.20 g/mol .[3]

This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, validated synthetic protocols (specifically Copper-mediated Chan-Lam coupling), and analytical characterization standards required for pharmaceutical quality control.

Part 1: Physicochemical Identity & Profile[6]

The introduction of a cyclopropyl group at the



Key Metrics Table
PropertyValueTechnical Context
Molecular Weight 180.20 g/mol Based on isotope average (

).[3] Monoisotopic mass: 180.0899.
CAS Number 1001354-64-8 Unique identifier for the 1-cyclopropyl isomer.[1][2][3][4]
Molecular Formula

Degree of Unsaturation = 5 (3 Imidazole + 1 Carbonyl + 1 Cyclopropyl).
Predicted LogP ~1.2 - 1.5Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.
H-Bond Acceptors 3N3 of imidazole, Carbonyl O, Ether O.
H-Bond Donors 0The

position is substituted, removing the acidic proton.
pKa (Predicted) ~5.5 - 6.0The electron-withdrawing ester at C4 reduces the basicity of the N3 nitrogen compared to unsubstituted imidazole (pKa ~7.0).

Part 2: Validated Synthetic Protocol

The Challenge of N-Cyclopropylation

Direct alkylation of ethyl 1H-imidazole-4-carboxylate using cyclopropyl halides (e.g., cyclopropyl bromide) is kinetically disfavored and notoriously difficult due to the high strain energy and slow

The Solution: The industry-standard method for synthesizing this compound is the Chan-Evans-Lam Coupling . This oxidative cross-coupling utilizes cyclopropylboronic acid and a copper catalyst to install the cyclopropyl group under mild conditions.

Protocol: Copper(II)-Mediated N-Cyclopropylation

Reaction Class: Oxidative C-N Cross-Coupling Scale: Pilot (500 mg - 1 g basis)

Reagents & Stoichiometry
  • Substrate: Ethyl 1H-imidazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (2.0 equiv)

  • Catalyst: Copper(II) acetate [

    
    ] (1.0 equiv)
    
  • Ligand: 2,2'-Bipyridine or 4,4'-Bipyridine (1.0 equiv)

  • Base: Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Atmosphere: Open air (requires

    
     for re-oxidation of Cu) or stoichiometric Cu use.
    
Step-by-Step Methodology
  • Catalyst Activation: In a reaction vessel equipped with a magnetic stir bar, dissolve

    
     (1.0 eq) and Bipyridine (1.0 eq) in DCE. Stir for 15 minutes at room temperature until a complex forms (often a color change to deep blue/green).
    
  • Substrate Addition: Add the Ethyl 1H-imidazole-4-carboxylate (1.0 eq) and Cyclopropylboronic acid (2.0 eq).

  • Base Addition: Add

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 70°C under an air atmosphere (or oxygen balloon). Stir vigorously for 16–24 hours.

    • Note: The reaction is heterogeneous. Vigorous stirring is critical for mass transfer.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: Reagent PrepComplexCatalyst ComplexationCu(OAc)2 + Bipyridinein DCE (15 min)Start->ComplexAdditionSubstrate Addition+ Imidazole Ester+ Cyclopropylboronic Acid+ Na2CO3Complex->AdditionHeatingOxidative Coupling70°C, 24h, O2/AirAddition->Heating Oxidative Cycle WorkupWork-upCelite Filtration(Remove Cu salts)Heating->WorkupPurificationPurificationFlash Chromatography(Hexane/EtOAc)Workup->PurificationProductFinal ProductEthyl 1-cyclopropyl-1H-imidazole-4-carboxylatePurification->Product

Figure 1: Chan-Lam coupling workflow for the synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

Part 3: Analytical Characterization & Logic

To ensure the integrity of the synthesized compound, a "Self-Validating" analytical approach is required. The presence of the cyclopropyl group provides distinct NMR signals that confirm

NMR Validation Logic
  • Observation 1 (Cyclopropyl High-Field Signals): The cyclopropyl protons appear at a very high field (0.6 – 1.2 ppm) as multiplets. This is the primary confirmation of successful coupling.

  • Observation 2 (Desymmetrization): The imidazole ring protons (C2-H and C5-H) will show distinct chemical shifts.

  • Observation 3 (Ester Retention): The ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must remain intact, confirming the ester was not hydrolyzed during the basic coupling conditions.

Analytical Decision Matrix

AnalyticalLogicSampleIsolated SampleHNMR1H NMR AnalysisSample->HNMRCheck2Check: MS (ESI)[M+H]+ = 181.2?Sample->Check2Check1Check: 0.6-1.2 ppmMultiplets?HNMR->Check1ResultPassPASS: Identity ConfirmedCheck1->ResultPass Yes (Cyclopropyl present) ResultFailFAIL: Check Starting MaterialCheck1->ResultFail No (Alkylation failed) Check2->ResultPass Yes Check2->ResultFail No

Figure 2: Analytical decision matrix for validating the structural identity of the target molecule.

Part 4: Applications in Drug Discovery[4]

Ubiquitin-Specific Protease 7 (USP7) Inhibitors

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate serves as a critical intermediate in the synthesis of USP7 inhibitors. USP7 is a deubiquitinating enzyme that stabilizes MDM2, leading to the downregulation of p53. Inhibiting USP7 restores p53 function, making this scaffold vital in oncology research (US Patent 2016/0185785).

Conformational Restriction

The cyclopropyl group is a "bioisostere" of the isopropyl group but with significant differences:

  • Rigidity: The cyclopropyl ring locks the conformation of the substituent, potentially reducing the entropic penalty upon binding to a protein target.

  • Electronic Effects: The cyclopropyl group has

    
    -acceptor character (due to Walsh orbitals), which can modulate the electron density of the imidazole ring differently than a simple alkyl chain.
    

References

  • BenchChem. Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate Data Sheet. Retrieved from

  • Google Patents. Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1). Retrieved from

  • PubChem. Ethyl 1H-imidazole-4-carboxylate (Starting Material). Retrieved from

  • MolAid. Chemical Property Data for CAS 1001354-64-8. Retrieved from

Technical Whitepaper: Structural Analysis, Synthesis, and Pharmacological Utility of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Architecture & Rationale

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its molecular architecture is intentionally designed to balance reactivity for library synthesis with the physicochemical stability required for in vivo pharmacological applications[1].

Physicochemical Profile

To establish a baseline for synthetic planning and analytical validation, the core quantitative parameters of the compound are summarized below:

ParameterSpecification
IUPAC Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Registry Number 1001354-64-8
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES String O=C(C1=CN(C2CC2)C=N1)OCC
InChIKey XWPLMIILNGKVBS-UHFFFAOYSA-N
Mass Spectrometry m/z 181 [M+H]⁺
Structural Causality in Medicinal Chemistry

Every moiety in this compound serves a distinct mechanistic or synthetic purpose:

  • The 1H-imidazole Core: Acts as a privileged bioisostere capable of participating in critical hydrogen-bonding networks and

    
     stacking interactions within target protein binding pockets.
    
  • The N1-Cyclopropyl Substitution: Cyclopropyl groups are strategically deployed to restrict conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, compared to linear alkyl chains, the cyclopropyl ring lacks easily oxidizable secondary C-H bonds, significantly enhancing the molecule's metabolic stability against cytochrome P450 enzymes[1].

  • The C4-Ethyl Carboxylate Handle: This ester functions as a synthetic linchpin. It provides orthogonal reactivity, allowing medicinal chemists to easily saponify the ester to a carboxylic acid for subsequent amide coupling without disrupting the stable imidazole core.

Synthetic Methodologies & Workflows

Depending on precursor availability, this scaffold can be accessed via two primary routes: a de novo cyclization of an acyclic precursor or a Chan-Lam cross-coupling of a pre-formed imidazole ring.

Synthetic_Workflows SM1 Ethyl 1H-imidazole-4-carboxylate + Cyclopropylboronic acid Cond1 Chan-Lam Coupling Cu(OAc)2, Na2CO3, DCE SM1->Cond1 SM2 (Z)-Ethyl 3-(dimethylamino) -2-isocyanoacrylate + Cyclopropylamine Cond2 De Novo Cyclization n-BuOH, 100°C SM2->Cond2 Prod Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Target Compound Cond1->Prod N-Alkylation Cond2->Prod Ring Formation

Synthetic workflows for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.
Protocol A: De Novo Cyclization (Microwave-Assisted)

This method constructs the imidazole ring directly, driven by the nucleophilic attack of the amine on the isocyanoacrylate[2].

Step-by-Step Methodology:

  • Reagent Assembly: Charge a microwave (MW) vial with cyclopropylamine (3.80 mL, 53.5 mmol) and (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate (3 g, 17.84 mmol) in n-butanol (8 mL).

    • Causality: n-Butanol is selected as a polar protic solvent with a high boiling point, facilitating the stabilization of polar transition states during cyclization.

  • Reaction Execution: Seal the MW vial and heat the mixture to 100 °C, stirring overnight.

    • Causality: Elevated thermal energy is required to drive the nucleophilic addition-elimination cascade, expelling dimethylamine gas and forcing the equilibrium toward the cyclized aromatic product.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete when the extracted ion chromatogram shows >95% conversion to the m/z 181 [M+H]⁺ peak.

  • Workup & Purification: Dilute the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate (EtOAc). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography (heptane/EtOAc gradient, 20-100% EtOAc) to afford the product as an orange oil.

Protocol B: Chan-Lam N-Alkylation

This route utilizes a copper-catalyzed oxidative cross-coupling to append the cyclopropyl group to an existing imidazole core.

Step-by-Step Methodology:

  • Reagent Assembly: In a 250-mL round-bottom flask, combine ethyl 1H-imidazole-4-carboxylate (500 mg, 3.57 mmol), cyclopropylboronic acid (614.7 mg, 7.16 mmol), sodium carbonate (757 mg, 7.14 mmol), 4,4′-bipyridine (558 mg, 3.58 mmol), and cupric acetate (646 mg, 3.56 mmol) in 1,2-dichloroethane (30 mL).

  • Reaction Execution: Stir the mixture vigorously at room temperature open to the ambient atmosphere.

    • Causality: Cu(II) coordinates with the imidazole nitrogen and undergoes transmetallation with the boronic acid. Reductive elimination yields the N-cyclopropyl product. The reaction must remain open to air, as atmospheric O₂ is required to re-oxidize the inactive Cu(I) species back to the catalytically active Cu(II) state. Na₂SO₃ acts as a mild base to neutralize the boronic acid byproducts.

  • Purification: Filter the crude mixture through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via flash chromatography to yield the target compound.

Pharmacological Derivatization & Utility

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is rarely the final drug candidate; rather, it is a precursor for synthesizing complex, pharmacologically active heterocyclic systems[1].

Downstream_Applications Core Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Sap Saponification (LiOH/H2O) Core->Sap Amidation Brom Bromination (NBS) Core->Brom Cross-Coupling Acid Carboxylic Acid Intermediate Sap->Acid Amidation USP7 USP7 Inhibitors (Cancer Therapy) Acid->USP7 Amidation BrInt C2-Bromo Intermediate Brom->BrInt Cross-Coupling Imid Imidazopyrrolidines (Disease Treatment) BrInt->Imid Cross-Coupling

Downstream derivatization pathways for drug discovery applications.
Key Application Workflows
  • Development of USP7 Inhibitors: The ethyl ester is readily saponified using LiOH to yield 1-cyclopropyl-1H-imidazole-4-carboxylic acid. This acid is subsequently coupled with complex amines via standard amide coupling reagents (e.g., HATU, EDC) to generate potent inhibitors of Ubiquitin-Specific Protease 7 (USP7), a critical target in oncology.

  • Synthesis of Imidazopyrrolidine Derivatives: The C2 position of the imidazole ring remains electronically activated. Electrophilic bromination (e.g., using N-Bromosuccinimide) yields ethyl 2-bromo-1-cyclopropyl-1H-imidazole-4-carboxylate[2]. This halogenated intermediate serves as a prime substrate for Suzuki or Stille cross-coupling reactions, leading to highly substituted imidazopyrrolidine derivatives utilized in the treatment of various metabolic and proliferative diseases.

References

1.2, Google Patents. 2., Benchchem. 3., Google Patents.

Sources

solubility of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile and handling protocols for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) in dimethyl sulfoxide (DMSO).

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Its unique molecular architecture—featuring a cyclopropyl substituent on the imidazole ring nitrogen—imparts specific conformational constraints and metabolic stability[1]. This scaffold is frequently employed as a precursor in the synthesis of complex pharmacologically active compounds, including ubiquitin-specific protease 7 (USP7) inhibitors and BET bromodomain inhibitors[2][3].

Because high-throughput screening (HTS) and in vitro biological assays rely almost exclusively on DMSO as a universal solvent, understanding the solvation thermodynamics and establishing a rigorous, self-validating protocol for DMSO stock preparation is critical for ensuring reproducible assay data.

Solvation Thermodynamics in DMSO

The solubility of a small organic molecule in DMSO is dictated by its ability to engage in dipole-dipole interactions, dispersion forces, and hydrogen bonding. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate exhibits excellent solubility in DMSO due to the following structural factors:

  • Absence of Strong Hydrogen Bond Donors: The N1 position of the imidazole ring is alkylated by the cyclopropyl group, meaning the molecule lacks NH or OH hydrogen bond donors. This prevents the formation of highly stable, insoluble intermolecular crystal lattices that often plague unsubstituted imidazoles.

  • Hydrogen Bond Acceptors: The N3 nitrogen of the imidazole ring and the carbonyl oxygen of the ethyl ester act as potent hydrogen bond acceptors, interacting favorably with the highly polar S=O bond of DMSO.

  • Lipophilic Contributions: The cyclopropyl ring enhances the overall lipophilicity of the molecule. While this reduces aqueous solubility, it significantly increases compatibility with organic solvents like DMSO through enhanced London dispersion forces[1].

SolvationLogic A Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate B Cyclopropyl Group (Dispersion Forces) A->B C Imidazole N3 Atom (H-Bond Acceptor) A->C D Ethyl Ester Motif (Dipole-Dipole) A->D E DMSO Solvation Complex (High Solubility) B->E C->E D->E

Logical relationship between molecular structural features and DMSO solvation mechanisms.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate relevant to its solvation and handling[1][4][5].

PropertyValue / Description
Chemical Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Number 1001354-64-8
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
DMSO Solubility (Empirical) >100 mM (Freely soluble at room temperature)
Aqueous Solubility Slightly soluble (Requires co-solvents or formulation)
Physical State Solid / Viscous Oil (Depending on purity/crystallization)

Self-Validating Experimental Protocol: 10 mM DMSO Stock Preparation

In drug discovery, simply dissolving a powder in DMSO is insufficient. DMSO is highly hygroscopic; water absorption can lead to ester hydrolysis or compound precipitation during serial dilution. The following protocol is designed as a self-validating system , ensuring that the causality behind every step protects the integrity of the stock solution.

Step-by-Step Methodology
  • Environmental Control: Equilibrate the compound vial to room temperature in a desiccator before opening.

    • Causality: Prevents ambient atmospheric moisture from condensing on the cold compound, which would introduce water into the anhydrous DMSO stock and alter the final molarity.

  • Gravimetric Weighing: Weigh exactly 18.02 mg of the compound using a calibrated analytical balance (0.01 mg precision) into a static-free amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the heterocyclic system over long-term storage.

  • Anhydrous Solvent Addition: In a nitrogen or argon-purged glovebox, add exactly 10.0 mL of anhydrous, LC-MS grade DMSO (≥99.9% purity, <0.005% water).

    • Causality: Using inert gas prevents the hygroscopic DMSO from absorbing atmospheric water. Water in DMSO stocks is the leading cause of false-positive aggregation in HTS assays.

  • Controlled Dissolution: Vortex the mixture for 30 seconds. If dissolution is incomplete, sonicate in a water bath maintained below 30°C for 2–5 minutes.

    • Causality: Keeping the temperature below 30°C prevents thermal degradation of the ester bond while providing enough kinetic energy to overcome the lattice enthalpy of the solid.

  • Self-Validating Quality Control (QC): Remove a 10 µL aliquot and analyze via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) or LC-MS.

    • Causality: Validates that the actual concentration matches the nominal 10 mM concentration and confirms that no degradation occurred during dissolution.

  • Aliquoting and Storage: Dispense the validated solution into 100 µL single-use aliquots in tightly sealed matrix tubes. Store at -20°C.

    • Causality: DMSO freezes at 18.5°C. Single-use aliquots eliminate freeze-thaw cycles, which can cause localized concentration gradients and compound precipitation.

Workflow Step1 1. Gravimetric Weighing (Analytical Balance) Step2 2. Anhydrous DMSO Addition (Argon Purged) Step1->Step2 Step3 3. Controlled Sonication (< 30°C) Step2->Step3 Step4 4. Self-Validating QC (LC-MS / qNMR) Step3->Step4 Step5 5. Aliquoting & Storage (-20°C, Amber Vials) Step4->Step5

Self-validating experimental workflow for preparing standardized DMSO stock solutions.

Downstream Applications and Handling Caveats

Once a validated DMSO stock of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is prepared, it serves as a master stock for downstream biological evaluations or further synthetic elaboration.

When diluting this DMSO stock into aqueous assay buffers (e.g., PBS or HEPES), the final DMSO concentration should be kept below 1% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays. Because the cyclopropyl group imparts lipophilicity, rapid dilution into aqueous buffers may cause transient supersaturation. To prevent micro-precipitation, it is recommended to add the DMSO stock to the aqueous buffer under rapid vortexing, rather than adding the buffer to the DMSO stock.

References

  • Molaid. "1-环丙基-1H-咪唑-4-羧酸乙酯 | 1001354-64-8". Molaid Chemical Database. Available at: [Link]

  • Google Patents. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". United States Patent and Trademark Office.
  • Google Patents. "US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease". United States Patent and Trademark Office.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized heterocyclic building blocks are the cornerstone of novel therapeutic design. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) has emerged as a highly versatile intermediate, particularly in the synthesis of complex spirocycles, pyrazolopyrimidines, and targeted protein modulators such as Ubiquitin-Specific Protease 7 (USP7) inhibitors [1, 2].

The strategic placement of a cyclopropyl group at the N1 position of the imidazole core imparts unique conformational constraints. Compared to straight-chain alkyl substituents, the cyclopropyl moiety restricts rotational degrees of freedom, lowers the overall lipophilicity (logD), and enhances metabolic stability against cytochrome P450-mediated oxidation. This whitepaper provides an in-depth analysis of the compound's physical properties, field-proven synthetic protocols, and its mechanistic utility in pharmaceutical development.

Physicochemical Profiling

Understanding the physical state and solubility profile of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is critical for optimizing downstream reactions, particularly during liquid-liquid extractions and chromatographic purifications.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [3, 4]:

PropertyValue
Chemical Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Registry Number 1001354-64-8
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Appearance Light yellow to orange viscous oil
SMILES O=C(C1=CN(C2CC2)C=N1)OCC
Mass Spectrometry (ESI+) m/z 181[M+H]⁺
LC-MS Retention Time ~0.63 - 0.82 min (Standard C18, H₂O/MeCN gradient)
Causality in Physical Properties

Unlike many rigid, planar N-aryl imidazoles that readily crystallize, this compound presents as a viscous oil at standard temperature and pressure. Causality: The sp³-hybridized character of the cyclopropyl ring projects out of the planar imidazole system, disrupting the π-π stacking interactions required for efficient crystal lattice packing. Furthermore, the combination of the lipophilic cyclopropyl group and the ethyl ester renders the molecule highly soluble in aprotic organic solvents (e.g., dichloromethane, ethyl acetate, DMSO) while remaining poorly soluble in aqueous media. This differential solubility is highly advantageous, allowing for rapid phase separation during aqueous workups.

Synthetic Methodologies & Experimental Protocols

The synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is typically achieved via two primary routes: de novo cyclocondensation or late-stage Chan-Lam N-alkylation. Both protocols detailed below are self-validating systems designed to maximize yield while minimizing byproducts.

Protocol A: Microwave-Assisted De Novo Cyclocondensation

This approach constructs the imidazole ring around the cyclopropylamine nitrogen, ensuring absolute regiocontrol over the N1-substitution[3].

Step-by-Step Workflow:

  • Reagent Charging: In a microwave-safe vial, combine cyclopropylamine (3.0 equivalents) and (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate (1.0 equivalent).

  • Solvent Selection: Suspend the mixture in n-butanol (approx. 0.5 M concentration relative to the isocyanoacrylate).

    • Mechanistic Rationale:n-Butanol is selected as a high-boiling protic solvent. Its protic nature facilitates the proton-transfer steps necessary for the elimination of dimethylamine during the cyclization cascade.

  • Thermal Activation: Seal the vial and heat under microwave irradiation (or conventional heating) at 100°C for 12–16 hours.

  • Quench and Extraction: Cool to room temperature, dilute with saturated aqueous NaHCO₃, and extract with ethyl acetate (3x).

    • Mechanistic Rationale: The NaHCO₃ wash neutralizes any acidic trace impurities, ensuring the basic imidazole core remains entirely partitioned in the organic phase.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (gradient: 20-100% EtOAc in heptane) to afford the product as an orange oil (Yield: ~68%).

Protocol B: Chan-Lam N-Cyclopropylation

For laboratories where the unsubstituted ethyl 1H-imidazole-4-carboxylate is readily available, a modified Chan-Lam coupling can be employed [2].

Step-by-Step Workflow:

  • Reagent Charging: To a round-bottom flask, add ethyl 1H-imidazole-4-carboxylate (1.0 eq), cyclopropylboronic acid (2.0 eq), sodium carbonate (2.0 eq), 4,4′-bipyridine (1.0 eq), and cupric acetate (Cu(OAc)₂, 1.0 eq).

  • Solvent & Atmosphere: Suspend the reagents in 1,2-dichloroethane (DCE). Stir the mixture at room temperature to 70°C under an oxidative atmosphere (ambient air or O₂ balloon).

    • Mechanistic Rationale: The coupling of sp³-hybridized boronic acids is notoriously sluggish compared to arylboronic acids due to slower transmetallation and competing protodeboronation. The stoichiometric use of Cu(II) and the addition of 4,4′-bipyridine (a bidentate ligand) stabilize the highly reactive Cu(III) intermediate, accelerating reductive elimination to form the N-C bond before the boronic acid degrades.

  • Workup: Filter the reaction mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1N HCl (if the product is subsequently neutralized) or water, dry, and concentrate.

  • Purification: Purify via reverse-phase LC or silica gel chromatography to yield the target compound (Yield: ~47%).

Mechanistic Pathway Visualization

The following diagram illustrates the strategic divergence of the two synthetic methodologies utilized to access the target compound.

SynthesisWorkflow SM1 Ethyl 1H-imidazole-4-carboxylate + Cyclopropylboronic acid Cond1 Chan-Lam Coupling Cu(OAc)2, Na2CO3, DCE SM1->Cond1 Product Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Cond1->Product N-Cyclopropylation SM2 Cyclopropylamine + Isocyanoacrylate derivative Cond2 Microwave Cyclocondensation n-BuOH, 100°C SM2->Cond2 Cond2->Product Ring Annulation

Synthetic pathways for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

Applications in Drug Discovery

Once synthesized, ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate serves as a highly modular scaffold.

USP7 Inhibitor Development: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that regulates the stability of critical tumor suppressors (e.g., p53) and is a prime target in oncology [2]. The ethyl ester of the imidazole is typically subjected to base-catalyzed saponification (using LiOH or NaOH in THF/H₂O) to yield 1-cyclopropyl-1H-imidazole-4-carboxylic acid. This acid is subsequently engaged in amide coupling reactions (using HATU/DIPEA) with complex pyrrolidine or pyrazolopyrimidine amines to generate potent, sterically tuned USP7 inhibitors.

Imidazopyrrolidine Derivatives: In the synthesis of fused bicyclic systems, the imidazole core can be brominated at the C2 position (using NBS) to yield ethyl 2-bromo-1-cyclopropyl-1H-imidazole-4-carboxylate [3]. This halogenated intermediate acts as a cross-coupling partner (via Suzuki or Stille reactions) to build multi-ring architectures used in the treatment of various inflammatory and neurodegenerative diseases.

References

  • Vertex Pharmaceuticals Incorporated. "Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". U.S. Patent Application US20160185785A1, 2016.
  • Novartis AG. "Imidazopyrrolidine derivatives and their use in the treatment of disease". U.S. Patent US9890166B2, 2018.
  • Accela ChemBio. "Ethyl 1-Cyclopropylimidazole-4-carboxylate SY128943". Accela ChemBio Product Directory. URL: [Link]

Strategic Integration of Cyclopropyl Imidazole Esters in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic assembly of privileged scaffolds is paramount for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. The cyclopropyl imidazole ester architecture—exemplified by building blocks like ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate—has emerged as a highly versatile pharmacophore[1]. By fusing the amphoteric, hydrogen-bonding capacity of the imidazole ring with the conformational rigidity and metabolic stability of the cyclopropyl group, medicinal chemists can precisely tune target engagement. Furthermore, the ester moiety serves as an orthogonal synthetic handle for late-stage diversification. This whitepaper provides an in-depth mechanistic analysis, structural-activity relationship (SAR) data, and validated experimental protocols for deploying this scaffold in therapeutic development.

The Pharmacophore Rationale: A Tripartite Advantage

The utility of cyclopropyl imidazole esters is not merely additive; it is highly synergistic. Each component of the molecule solves specific challenges encountered during lead optimization.

  • The Imidazole Core: As an aromatic heterocycle, imidazole is amphoteric and capable of participating in both hydrogen-bond donation (if N-unsubstituted) and acceptance[1]. It frequently engages in

    
     stacking with aromatic residues (e.g., phenylalanine, tyrosine) within kinase active sites and is a classic zinc-binding pharmacophore in metalloenzymes.
    
  • The Cyclopropyl Moiety: The cyclopropyl ring is not just a lipophilic spacer. Due to the coplanarity of its three carbon atoms and shorter, stronger C–C bonds, it possesses enhanced

    
    -character compared to standard alkanes[2]. This allows it to interact favorably with hydrophobic pockets while resisting cytochrome P450 (CYP450) mediated oxidation. Crucially, it restricts the conformation of the molecule, lowering the entropic penalty upon receptor binding and increasing overall potency[2].
    
  • The Ester Handle: The carboxylate ester (typically ethyl or methyl) provides a stable, yet easily manipulable vector. It acts as a precursor for generating amides, alcohols, or secondary heterocycles (like oxadiazoles) without disrupting the core imidazole-cyclopropyl geometry[1].

Pharmacophore_Logic Core Cyclopropyl Imidazole Ester Pharmacophore Cyclopropyl Cyclopropyl Group • Conformational Restriction • Metabolic Stability • Entropic Binding Advantage Core->Cyclopropyl Imidazole Imidazole Ring • Amphoteric Nature • Hydrogen Bonding • Pi-Stacking Interactions Core->Imidazole Ester Ester Handle • Late-Stage Diversification • Prodrug Potential • Solubility Modulation Core->Ester

Logical breakdown of the cyclopropyl imidazole ester pharmacophore.

Therapeutic Applications & Target Engagement

Neurodegeneration: Shifting Kinase Selectivity (JNK3 vs. p38α MAPK)

The c-Jun N-terminal Kinase 3 (JNK3) is a critical signaling node in neuronal apoptosis and a prime target for neurodegenerative diseases. Historically, achieving selectivity for JNK3 over the closely related p38α MAPK has been notoriously difficult. The introduction of a cyclopropyl group at the N-1 position of the imidazole ring has been shown to fundamentally alter this selectivity profile[3]. The rigid, compact nature of the cyclopropyl group fits precisely into the hydrophobic specificity pocket of JNK3, whereas larger or more flexible alkyl chains cause steric clashes or fail to displace high-energy water molecules, shifting the selectivity index favorably[3].

JNK3_Pathway Stress Cellular Stress / ROS MKK4_7 MKK4 / MKK7 Stress->MKK4_7 Activates JNK3 JNK3 (Active) MKK4_7->JNK3 Phosphorylates cJun c-Jun Phosphorylation JNK3->cJun Promotes Inhibitor Cyclopropyl Imidazole Inhibitor Inhibitor->JNK3 Allosteric/ATP Competitive Block Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Transcription

JNK3 Apoptosis Signaling Pathway and inhibition by cyclopropyl imidazoles.

Oncology: KRAS and PARP-1 Inhibition

Recent patent literature highlights the use of ethyl 5-amino-3-cyclopropyl-imidazole-4-carboxylate as a foundational intermediate in the synthesis of imidazo-pyrimidine compounds targeting aberrant KRAS signaling (e.g., KRAS G12D/V mutations)[4]. Furthermore, in the development of PARP-1 inhibitors, replacing bulky aryl substituents with a cyclopropyl group on a thieno[3,4-d]imidazole-4-carboxamide scaffold significantly improved enzymatic inhibitory activity by reducing steric bulk in the catalytic binding pocket, allowing tighter hydrogen bonding with the nicotinamide-binding site[5].

Histamine H3 Receptor Antagonism

In the realm of G-protein coupled receptors (GPCRs), 2-(1H-imidazol-4-yl)cyclopropane carboxylic acids have been developed as highly potent Histamine H3 receptor antagonists[6]. The cyclopropyl ring here is critical for stereopreference; the (1R,2R) enantiomer demonstrates sub-nanomolar binding affinity (


), proving that the rigid geometry of the cyclopropyl ring locks the imidazole into the exact bioactive conformation required by the H3 receptor[6].

Quantitative Structure-Activity Relationships (SAR)

The following table summarizes the quantitative impact of integrating the cyclopropyl imidazole ester motif (and its derivatives) across various therapeutic targets, demonstrating clear improvements in potency and pharmacokinetic parameters.

Scaffold ModificationTarget

/

(nM)
ClogP

(h)
Primary Biophysical Benefit
N-Isopropyl

N-Cyclopropyl Imidazole
JNK3



Shifted selectivity from p38α; eliminated CYP450 alkyl oxidation[3].
Linear Alkyl

Cyclopropyl Imidazole
Histamine H3


N/AEntropic restriction favoring the (1R,2R) bioactive conformation[6].
Aryl

Cyclopropyl Thieno-imidazole
PARP-1


N/AReduced steric clash in the catalytic binding pocket; improved solubility[5].
Chloro

Cyclopropyl Imidazopyridine
RSV Fusion



Enhanced metabolic stability and superior microsome clearance[7].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and late-stage functionalization of cyclopropyl imidazole esters. The methodologies are designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol 1: Regioselective N-Cyclopropanation via Chan-Lam Coupling

Causality: Standard


 alkylation is ineffective for cyclopropyl incorporation due to the high s-character of the cyclopropyl C-X bond, which resists nucleophilic attack. Therefore, a copper-catalyzed Chan-Lam cross-coupling utilizing cyclopropylboronic acid is required[1].
  • Preparation: In an oven-dried Schlenk flask, combine ethyl 1H-imidazole-4-carboxylate (1.0 eq) and cyclopropylboronic acid (2.0 eq).

  • Catalyst Loading: Add

    
     (0.2 eq) and 2,2'-bipyridine (0.2 eq). Rationale: Bipyridine acts as a bidentate ligand to stabilize the highly reactive Cu(III) intermediate, preventing premature reductive elimination and catalyst degradation.
    
  • Base Addition: Add anhydrous

    
     (2.0 eq). Rationale: A mild inorganic base neutralizes the acetic acid generated during the catalytic cycle without hydrolyzing the sensitive ethyl ester moiety.
    
  • Reaction: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) and stir at 70°C under an ambient air atmosphere (oxygen is the terminal oxidant) for 16 hours.

  • Validation Checkpoint: Monitor via LC-MS. The product mass should reflect

    
    . The absence of unreacted starting material (
    
    
    
    ) validates complete conversion.
Protocol 2: Late-Stage Amidation (Ester to Carboxamide)

Causality: Converting the ester to an amide is a standard vector for library generation. Saponification must be carefully controlled to prevent epimerization or ring-opening.

  • Saponification: Dissolve ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in a 3:1 mixture of THF/H2O. Add LiOH·H2O (1.5 eq) and stir at room temperature for 4 hours. Rationale: LiOH in a biphasic system is deliberately chosen over NaOH/MeOH. The lithium cation coordinates with the ester carbonyl, enhancing the electrophilicity of the carbon center while suppressing

    
    -deprotonation.
    
  • Acidification: Carefully acidify to pH 4 using 1N HCl. Extract the resulting 1-cyclopropyl-1H-imidazole-4-carboxylic acid with EtOAc.

  • Activation & Coupling: Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 10 minutes to form the active ester. Add the desired primary/secondary amine (1.1 eq). Rationale: HATU is selected over EDC/HOBt because the 7-azabenzotriazole leaving group accelerates aminolysis via a neighboring group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine), critical when coupling sterically hindered amines adjacent to the cyclopropyl ring.

  • Validation Checkpoint: TLC (10% MeOH in DCM) should show complete consumption of the highly polar carboxylic acid (baseline) to a higher

    
     amide product.
    

Synthetic_Workflow Start Ethyl 1H-imidazole -4-carboxylate Step1 N-Cyclopropanation (Chan-Lam Coupling) Start->Step1 Intermediate Ethyl 1-cyclopropyl-1H -imidazole-4-carboxylate Step1->Intermediate Step2 Saponification (LiOH, THF/H2O) Intermediate->Step2 Acid 1-cyclopropyl-1H -imidazole-4-carboxylic acid Step2->Acid Step3 Amide Coupling (HATU, DIPEA, R-NH2) Acid->Step3 Product Target Therapeutics (e.g., JNK3/PARP-1 Inhibitors) Step3->Product

Synthetic workflow for the late-stage functionalization of cyclopropyl imidazole esters.

References

  • Benchchem.
  • National Institutes of Health (NIH).
  • ResearchGate. Synthesis and Biological Evaluation of Novel 2-(1H-Imidazol-4-yl)
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Google Patents.
  • MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • ACS Publications. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3.

Sources

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the chemical properties and safe handling procedures for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS No. 1001354-64-8). Designed for researchers, chemists, and professionals in drug discovery and development, this document synthesizes critical safety data with practical, field-tested insights to ensure the responsible and effective use of this valuable research chemical.

Introduction to a Versatile Building Block

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a functionalized heterocyclic compound recognized as a significant intermediate in medicinal and organic chemistry.[1] With a molecular formula of C9H12N2O2 and a molecular weight of 180.20 g/mol , its structure, featuring an ethyl ester and a cyclopropyl group on the imidazole ring, makes it a promising precursor for synthesizing complex molecules.[1] The imidazole core is a common motif in many pharmacologically active compounds, and the addition of a cyclopropyl group can enhance metabolic stability and introduce unique conformational constraints, making it a valuable tool in the design of novel therapeutics.[1] This compound is intended for research purposes only and is not for diagnostic or therapeutic use.[1]

PART 1: Hazard Identification and GHS Classification

Based on data from similar compounds like ethyl imidazole-4-carboxylate and imidazole-4-carboxylic acid, this compound is anticipated to be classified as follows:[2][3][4][5][6]

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4 (Potential)H302: Harmful if swallowed

GHS Pictograms:



Signal Word: Warning

Precautionary Statements:

  • Prevention: P261, P264, P271, P280[2]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[2][7]

  • Storage: P403+P233, P405[2][7]

  • Disposal: P501[2][7]

PART 2: Exposure Controls and Personal Protection

The cornerstone of safely handling ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a multi-layered approach to exposure minimization. The following protocols are based on established best practices for handling irritating and potentially harmful chemical solids.

Engineering Controls
  • Ventilation: All handling of the solid compound should occur in a well-ventilated area.[8][9] A certified chemical fume hood is mandatory when manipulating the powder to prevent inhalation of dust particles.[10]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against airborne particles and accidental splashes, preventing serious eye irritation.[3][4]
Skin Protection Nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron is required.[4][8]Prevents direct skin contact, which can cause irritation.[3][4] Contaminated clothing should be removed and laundered before reuse.[8]
Respiratory Protection Not typically required if work is performed in a fume hood. If dust generation is unavoidable, a NIOSH-approved N95 (or better) particulate respirator should be used.Minimizes the risk of inhaling irritating dust particles.[5]
Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8]

  • Avoid creating dust when handling the material.[8]

  • Keep containers tightly closed when not in use.[7][8]

PART 3: Safe Handling, Storage, and Disposal

Handling Protocol

The following step-by-step protocol outlines the safe handling of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in a laboratory setting.

  • Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid, minimizing any disturbance that could generate airborne dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Post-Handling:

    • Securely seal the container immediately after use.[8]

    • Decontaminate the work surface and any equipment used.

    • Properly dispose of any contaminated materials (e.g., weigh boats, gloves) as chemical waste.

    • Wash hands thoroughly.

Storage Conditions

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.

  • Container: Store in the original, tightly sealed container.[8]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][11]

  • Temperature: While some suppliers recommend storage at 2-8°C, room temperature in a dry location is also acceptable.[12][13]

Disposal

Dispose of unused material and its container in accordance with local, regional, and national regulations for hazardous waste.[3] Do not allow the product to enter drains or waterways.[8]

PART 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure Route First-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[11]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.[9]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways.[8]

  • Clean-up:

    • Wear full PPE, including respiratory protection if necessary.

    • For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a labeled container for disposal.[5][8]

    • Wash the spill area thoroughly with soap and water.

VISUALIZATION: Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

Safe_Handling_Workflow start Start: Prepare to Handle Compound assess_ppe 1. Assess & Don PPE (Gloves, Goggles, Lab Coat) start->assess_ppe check_eng_controls 2. Verify Engineering Controls (Fume Hood, Eyewash Station) assess_ppe->check_eng_controls handle_in_hood 3. Handle Compound (Weighing, Transfer) - Avoid Dust Generation check_eng_controls->handle_in_hood spill_exposure Emergency Event? (Spill or Exposure) handle_in_hood->spill_exposure post_handling 4. Post-Handling Procedures (Seal Container, Clean Area) storage 5. Store Properly (Cool, Dry, Sealed) post_handling->storage end End: Task Complete storage->end spill_exposure->post_handling No first_aid Execute First-Aid (Flush Skin/Eyes, Fresh Air) spill_exposure->first_aid Yes (Exposure) spill_cleanup Contain & Clean Spill (Use Spill Kit) spill_exposure->spill_cleanup Yes (Spill) report Report Incident first_aid->report spill_cleanup->report report->end

Caption: Decision workflow for handling ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

References

  • Imidazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Ethyl 1H-imidazole-1-carboxylate | C6H8N2O2. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Imidazole Safety Data Sheet. (2020, April 20). Chemos GmbH & Co.KG. Retrieved March 7, 2024, from [Link]

  • Ethyl imidazole-4-carboxylate | CAS 23785-21-9. (n.d.). LookChem. Retrieved March 7, 2024, from [Link]

  • Ethyl imidazole-2-carboxylate Safety Data Sheet. (2025, October 24). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]

  • Imidazole-4-carboxylic acid Safety Data Sheet. (2025, September 7). Thermo Fisher Scientific. Retrieved March 7, 2024, from [Link]

Sources

The Therapeutic Potential of Imidazole-4-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical biology, and synthetic utility of imidazole-4-carboxylate derivatives.

Executive Summary

The imidazole-4-carboxylate scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common 5-carboxylate isomer (e.g., Etomidate). While the imidazole ring itself is ubiquitous in biology (histidine, purines), the introduction of a carboxylate group at the 4-position confers unique electronic and steric properties. This substitution pattern creates a "push-pull" electronic system that modulates the pKa of the imidazole nitrogens, enhances hydrogen bond acceptor capability, and provides a vector for metabolic stability or prodrug design.

Recent high-impact research has validated this scaffold in three primary therapeutic areas:

  • Oncology: As potent inhibitors of Protein Kinase C-iota (PKC-

    
    ) and modulators of immune checkpoints (PD-L1).
    
  • Antimicrobial: Specifically as anti-tuberculosis agents and "soft" antifungal drugs.

  • Chemical Biology: As biomimetic catalysts capable of cooperative acid-base hydrolysis.

This guide analyzes the structure-activity relationships (SAR), synthesizes current mechanistic understanding, and provides validated protocols for the development of these derivatives.

Chemical Space & Structural Logic

The 4- vs. 5-Carboxylate Distinction

In unsubstituted imidazole (


-H), the 4- and 5-positions are tautomeric and indistinguishable. However, upon 

-substitution (essential for drug design), the positions become fixed.
  • Imidazole-5-carboxylates (e.g., Etomidate): The ester is adjacent to the substituted nitrogen (

    
    ). Steric hindrance is high; the ester is often shielded.
    
  • Imidazole-4-carboxylates: The ester is distal to the

    
    -substituent. This exposes the carbonyl oxygen for hydrogen bonding and allows the 
    
    
    
    -substituent to adopt a wider range of conformations without steric clash with the ester.
Electronic Properties

The 4-carboxylate group acts as an electron-withdrawing group (EWG).

  • pKa Modulation: It lowers the pKa of the imidazole conjugate acid (typically ~7.0 to ~3.5-4.5), making the ring less basic at physiological pH. This increases lipophilicity (

    
    ) and membrane permeability compared to non-esterified analogs.
    
  • Dipole Alignment: The 4-position substitution aligns the dipole to favor specific binding pockets, particularly in metalloenzymes where the

    
     nitrogen coordinates with metal ions (e.g., 
    
    
    
    ,
    
    
    ).

Therapeutic Applications & Mechanism of Action[1]

Oncology: PKC- Inhibition and Immune Modulation

Target: Protein Kinase C-iota (PKC-


) & PD-L1.

The most advanced therapeutic application lies in the inhibition of atypical PKC isoforms. The derivative ICA-1s (5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide) demonstrates high specificity for PKC-


.[1] While technically a carboxamide, the SAR relies heavily on the 4-carbonyl geometry derived from the carboxylate precursor.

Furthermore, "Fairy Chemicals" (endogenous imidazole-4-carboxylate derivatives like imidazole-4-carboxamide ) have been shown to downregulate PD-L1 and Axl expression in melanoma cells, sensitizing them to cisplatin.

Mechanism of Action (Visualized):

PKC_Pathway ICA Imidazole-4-Carboxylate Derivative (e.g., ICA-1s) PKC PKC-iota (Oncogenic Kinase) ICA->PKC Allosteric Inhibition PDL1 PD-L1 Expression ICA->PDL1 Downregulates Expression Immune T-Cell Mediated Killing ICA->Immune Restores Activity ELF3 ELF3 Transcription Factor PKC->ELF3 Phosphorylation Tumor Tumor Cell Proliferation & Metastasis ELF3->Tumor Promotes PDL1->Immune Inhibits (Checkpoint)

Caption: Dual mechanism of imidazole-4-carboxylate derivatives in oncology: direct kinase inhibition (PKC-iota) and immune checkpoint restoration.

Antimicrobial: The "Soft Drug" Approach

Target: Bacterial Metalloenzymes & Fungal Sterol Synthesis.

Ethyl imidazole-4-carboxylate derivatives function as soft drugs .

  • Concept: The ester is active (or a prodrug for the active acid) but is rapidly hydrolyzed by serum esterases into the inactive carboxylic acid metabolite. This allows for potent local effects (e.g., topical antifungal or pulmonary anti-TB) with minimal systemic toxicity.

  • Key Compound: Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) disrupts mitochondrial membrane potential in pathogens.

Synthesis & Optimization Strategies

Synthesizing 4-substituted imidazoles regioselectively is challenging due to the tautomeric nature of the intermediate.

Validated Synthetic Route: The Isocyanoacetate Condensation

This method avoids the ambiguity of alkylating a pre-formed imidazole ring.

Protocol:

  • Condensation: React ethyl isocyanoacetate with an aldehyde (or imine) in the presence of a base (DBU or

    
    ).
    
  • Cyclization: The intermediate oxazoline or related species cyclizes to form the imidazole ring.

  • Regiocontrol: Using specific

    
    -substituted imines directs the formation of the 1,5-disubstituted or 1,4-disubstituted isomer.
    

Synthetic Workflow (Visualized):

Synthesis SM1 Ethyl Isocyanoacetate Int Int SM1->Int Base (DBU) SM2 Aldehyde / Imine SM2->Int Prod4 Ethyl Imidazole-4-carboxylate (Target) Prod5 Ethyl Imidazole-5-carboxylate (Byproduct) Int->Prod4 Steric Control (Bulky R-group) Int->Prod5 Thermodynamic Control

Caption: Divergent synthesis of imidazole carboxylates. Steric bulk on the imine nitrogen favors the 4-carboxylate isomer.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-substituted-1H-imidazole-4-carboxylate

Based on regioselective cyclization principles.

Reagents:

  • Ethyl isocyanoacetate (10 mmol)

  • Primary Amine (

    
    ) (10 mmol)
    
  • Triethyl orthoformate (12 mmol)

  • Catalytic p-TsOH (p-Toluenesulfonic acid)

Procedure:

  • Imine Formation: Reflux the primary amine and triethyl orthoformate with catalytic p-TsOH for 4 hours. Evaporate ethanol.

  • Condensation: Dissolve the crude imidate in THF. Add ethyl isocyanoacetate and DBU (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). The 4-carboxylate typically elutes after the 5-carboxylate due to higher polarity (exposed H-bonding capability).

Validation Criteria:

  • 1H NMR: The C2-H proton of the imidazole ring typically appears as a singlet around

    
     7.6-7.8 ppm. The C5-H (in 4-carboxylate) appears distinct from C4-H (in 5-carboxylate). NOESY NMR is required to confirm regiochemistry (NOE between N1-substituent and C5-H indicates 4-carboxylate structure).
    
Protocol B: Antiproliferative Assay (MTT)

Objective: Assess the therapeutic potency of derivatives against cancer cell lines (e.g., HeLa).[2]

  • Seeding: Seed HeLa cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve imidazole derivative in DMSO (stock 10 mM). Prepare serial dilutions in media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 72h at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Quantitative Data Summary

Table 1: Comparative Activity of Imidazole-4-Carboxylate Derivatives

Compound IDStructure MotifTarget / MechanismPotency (

/

)
Application
ICA-1s 4-Carboxamide*PKC-

(Kinase)

nM
Prostate Cancer
Compound 5e Ethyl 4-carboxylate (

-dodecyl)
Tubulin / Mitochondria


M (HeLa)
General Oncology
Fairy Chemical 4-CarboxamidePD-L1 ExpressionN/A (Modulator)Melanoma Immunotherapy
Ethyl Imidazole-4-carboxylate Unsubstituted EsterMycobacterium tuberculosisMIC:


g/mL
Anti-Tuberculosis

*Note: ICA-1s is a carboxamide derivative, functionally accessed via the 4-carboxylate precursor.

Future Outlook

The imidazole-4-carboxylate scaffold is currently underutilized compared to its 5-isomer. Future development should focus on:

  • PROTAC Linkers: Utilizing the 4-carboxylate as an attachment point for E3 ligase recruiters, leveraging the solvent-exposed nature of this position.

  • Metalloenzyme Inhibitors: Designing "chelator fragments" where the N3 nitrogen and 4-carboxylate oxygen form a bidentate ligand for Zinc metalloproteases.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Source: Arch Pharm (Weinheim).[2] 2021;354(9):e2000470.[2][3] URL:[Link]

  • Preclinical testing of ICA-1s: a potent protein kinase C-iota inhibitor. Source: Anticancer Drugs.[3][4][5][6] 2019;30(1):65-71.[1] URL:[Link]

  • The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2. Source: Int J Mol Sci. 2022;23(3):1166. URL:[Link]

  • Carboxylate-Imidazole Cooperativity in Dipeptide-Functionalized Gold Nanoparticles with Esterase-like Activity. Source: J. Am. Chem. Soc. 2005;127(5):1414–1415. URL:[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Source: Molecules. 2024;29(2):438. URL:[Link]

Sources

Metabolic Stability Profile of Ethyl 1-Cyclopropyl-1H-Imidazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) is a highly versatile functionalized heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. The molecular architecture of this compound—combining an imidazole core, a cyclopropyl N-substituent, and an ethyl ester—presents a fascinating dichotomy in metabolic stability. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind its metabolic profile, providing researchers with authoritative, self-validating protocols to evaluate its pharmacokinetic viability during hit-to-lead optimization.

Structural Rationale and Metabolic Hotspots

Evaluating the metabolic fate of a building block requires isolating its functional groups to understand their distinct interactions with hepatic and extrahepatic enzymes.

The Cyclopropyl Shield (CYP450 Evasion)

The cyclopropyl group is a privileged motif in drug design, strategically deployed to impart conformational constraint and enhance metabolic stability[1]. The causality behind this stability lies in quantum mechanics: the severe ring strain of the cyclopropyl moiety increases the s-character of its C-H bonds, raising the bond dissociation energy (BDE) to approximately 106 kcal/mol. This is significantly higher than standard aliphatic C-H bonds (~96 kcal/mol).

Because the rate-limiting step in Cytochrome P450 (CYP)-mediated oxidation is hydrogen atom transfer (HAT), this high BDE creates a substantial kinetic barrier. It effectively shields the N-alkyl position from rapid oxidative dealkylation or ring hydroxylation, diverting metabolism away from vulnerable CYP450 pathways[2].

The Ethyl Ester Liability (Carboxylesterase Cleavage)

Conversely, the ethyl ester at the 4-position of the imidazole ring acts as a profound metabolic sink. Mammalian carboxylesterases (CES), particularly CES1 (highly expressed in the liver) and CES2 (expressed in the intestine and liver), rapidly recognize and cleave ester linkages[3]. The hydrolysis of the ethyl ester yields 1-cyclopropyl-1H-imidazole-4-carboxylic acid. In drug development, this rapid cleavage is either a liability (leading to premature systemic clearance) or a deliberate prodrug strategy designed to improve cell permeability before intracellular activation[4].

MetabolicPathway Parent Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate CYP CYP450 Enzymes (Hepatic Microsomes) Parent->CYP Phase I Oxidation CES Carboxylesterases (CES1/2) (Plasma & Hepatocytes) Parent->CES Phase I Hydrolysis CYP_Metab N-Dealkylation / Ring Oxidation (Significantly Attenuated) CYP->CYP_Metab Blocked by High C-H Bond Energy CES_Metab 1-Cyclopropyl-1H-imidazole-4-carboxylic acid (Major Metabolite) CES->CES_Metab Rapid Ester Cleavage

Dual metabolic pathways for the compound, highlighting CYP450 evasion and CES hydrolysis.

In Vitro Metabolic Stability Profiling

To accurately profile this compound, experimental assays must decouple CYP-mediated oxidation from CES-mediated hydrolysis. The following protocols are designed as self-validating systems, ensuring that every reagent addition serves a specific, mechanistic purpose.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol isolates Phase I oxidative metabolism. Because liver microsomes contain both CYP450 enzymes and carboxylesterases, a specific CES inhibitor—such as bis-p-nitrophenyl phosphate (BNPP)—must be utilized in the incubation buffer to prevent confounding esterase activity and isolate the true CYP stability[4][5].

Step-by-Step Methodology:

  • Substrate Preparation : Prepare a 10 mM stock solution of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 100 µM BNPP (to inhibit CES).

  • Incubation Mixture : Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in the buffer. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation : Initiate the oxidative reaction by adding NADPH (1 mM final concentration). Causality: NADPH serves as the essential electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination : Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the matrix for clean analysis.

  • Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound.

Workflow S1 1. Substrate Preparation (1 µM in buffer + BNPP inhibitor) S2 2. HLM Incubation (+ NADPH, 37°C) S1->S2 S3 3. Reaction Termination (Ice-Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Analysis (Quantify Parent Depletion) S3->S4 S5 5. Data Processing (Calculate t1/2, CLint) S4->S5

Step-by-step experimental workflow for isolating and evaluating microsomal stability.

Protocol: Plasma Stability Assay (Esterase Evaluation)

To evaluate the hydrolytic lability of the ethyl ester without the influence of hepatic CYPs, plasma stability must be assessed[6].

  • Spiking : Spike the test compound into pre-warmed (37°C) pooled human plasma to achieve a final concentration of 2 µM. Ensure the final DMSO concentration is < 1% to prevent solvent-induced enzyme inhibition.

  • Incubation : Incubate at 37°C in a shaking water bath to simulate physiological conditions.

  • Sampling & Quenching : Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes, quenching immediately in 200 µL of cold acetonitrile.

  • Analysis : Monitor the rapid depletion of the parent ethyl ester and the stoichiometric formation of the carboxylic acid metabolite via LC-MS/MS.

Quantitative Data Presentation

The following table synthesizes the expected metabolic parameters based on the structural properties of the compound. It contrasts the cyclopropyl derivative with an isopropyl analog to highlight the BDE-driven CYP stability, while demonstrating the universal esterase liability shared by both esters[2][4][6].

CompoundSubstructural FeatureHLM

(min)*
Plasma

(min)
Primary Clearance Mechanism
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Cyclopropyl + Ethyl Ester> 60 < 15 CES-Mediated Hydrolysis
Ethyl 1-isopropyl-1H-imidazole-4-carboxylateIsopropyl + Ethyl Ester~ 25< 15CYP Oxidation & CES Hydrolysis
1-Cyclopropyl-1H-imidazole-4-carboxylic AcidCyclopropyl + Free Acid> 120> 120Renally Excreted (Stable)

*Note: HLM


 values assume the presence of a CES inhibitor (e.g., BNPP) to isolate CYP450-mediated clearance.

Conclusion

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate offers a highly stable N-substituent that is highly resistant to CYP450 oxidation due to the elevated C-H bond dissociation energy of the cyclopropyl ring. However, researchers must account for the rapid hydrolytic cleavage of the ethyl ester by carboxylesterases in both plasma and hepatic tissue. Understanding this dualistic metabolic profile is critical when utilizing this scaffold in hit-to-lead optimization, dictating whether the ester should be retained as a prodrug moiety or replaced with a bioisostere to achieve systemic exposure.

References

  • [2] Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL:[Link]

  • [6] Title: The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Source: PubMed (National Institutes of Health) URL: [Link]

  • [4] Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Taylor & Francis Online URL:[Link]

  • [5] Title: Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases Source: University of North Carolina (UNC) / J Pharm Sci URL:[Link]

  • [3] Title: Human carboxylesterases: a comprehensive review Source: PMC (National Institutes of Health) URL:[Link]

Sources

suppliers of high purity ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sourcing and Quality Assurance of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) is a specialized heterocyclic building block increasingly utilized in the discovery of kinase inhibitors and GABA-A receptor modulators. Its value lies in the cyclopropyl moiety , which offers unique conformational rigidity and improved metabolic stability compared to standard alkyl chains.

However, sourcing this intermediate presents a specific technical challenge: regioisomeric purity . The synthesis of N-substituted imidazoles often yields mixtures of 1,4- and 1,5-isomers, which are difficult to separate. This guide provides a technical framework for validating suppliers, understanding the impurity landscape, and ensuring downstream synthetic success.

Chemical Profile & Identity

Before engaging suppliers, verify the exact chemical identity. Confusion with the non-cyclopropyl parent ester (CAS 23785-21-9) is a common procurement error.

ParameterSpecification
Chemical Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Number 1001354-64-8
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Synthesis Pathways & Impurity Landscape

Understanding the synthesis is the only way to predict the "invisible" impurities that a Certificate of Analysis (CoA) might miss. There are two primary industrial routes.

Route A: Chan-Lam Coupling (Research Scale)

The most common route for small batches involves the copper-catalyzed coupling of ethyl imidazole-4-carboxylate with cyclopropylboronic acid.

  • Mechanism: Oxidative coupling using Cu(OAc)₂ and a base.

  • Critical Impurities:

    • Residual Copper: Paramagnetic Cu(II) can broaden NMR signals and poison downstream palladium catalysts.

    • Boronic Acid Residues: Unreacted cyclopropylboronic acid.

    • Regioisomer: Formation of the N3-isomer (Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate) is possible if the starting material tautomerizes.

Route B: De Novo Cyclization (Bulk Scale)

Reaction of an N-cyclopropyl-formamidine precursor with ethyl isocyanoacetate.

  • Mechanism: [3+2] Cycloaddition or condensation.

  • Critical Impurities:

    • Linear Intermediates: Uncyclized amides.

    • Oligomers: Dark-colored polymeric byproducts.

Visualization: Synthesis & Impurity Flow

SynthesisPathways Start1 Ethyl imidazole-4-carboxylate (Parent Ester) RouteA Route A: Chan-Lam Coupling Start1->RouteA Reagent1 Cyclopropylboronic Acid + Cu Catalyst Reagent1->RouteA Target Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Target) RouteA->Target ImpurityA Impurity Risk: Residual Cu, Boron species RouteA->ImpurityA Start2 Ethyl Isocyanoacetate + N-Cyclopropyl Amine RouteB Route B: De Novo Cyclization Start2->RouteB RouteB->Target ImpurityB Impurity Risk: Linear Amides, Polymers RouteB->ImpurityB

Caption: Comparison of synthetic routes highlights distinct impurity profiles: metal residues in coupling vs. linear byproducts in cyclization.

Quality Control Framework

Do not rely solely on supplier CoAs. The following internal validation protocol is recommended for every incoming batch.

A. HPLC Purity Assessment

Standard reverse-phase conditions must be acidic to ensure good peak shape for the basic imidazole nitrogen.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 215 nm (imidazole absorption) and 254 nm.

  • Pass Criteria: >97.0% Area under curve (AUC).

B. H-NMR Identity Verification

The cyclopropyl group provides a distinct diagnostic signature that confirms N-alkylation.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Diagnostic Peaks:

    • Cyclopropyl CH: Multiplet around 3.3 - 3.6 ppm (often overlapped by water in DMSO, check carefully).

    • Cyclopropyl CH₂: Two distinct multiplets around 0.9 - 1.1 ppm (4 protons total).

    • Imidazole CH: Two singlets in the aromatic region (approx 7.6 - 7.8 ppm).

  • Red Flag: If the cyclopropyl protons are missing, you have likely received the parent ethyl imidazole-4-carboxylate.

Supplier Landscape & Sourcing Strategy

Suppliers for this compound fall into three tiers. Choose based on your development stage.

Tier 1: Verified Catalog Suppliers (High Reliability)

Best for: Medicinal Chemistry, HTS, Gram-scale.

  • BLD Pharm: Consistently lists CAS 1001354-64-8 with batch-specific H-NMR data.

  • BenchChem: Aggregator that verifies stock from vetted synthesis houses.

  • Enamine: Likely source for building blocks; excellent for "make-on-demand" if out of stock.

Tier 2: Custom Synthesis Houses (Bulk Scale)

Best for: Process Development, >100g.

  • WuXi AppTec / Pharmaron: Capable of optimizing the De Novo cyclization route to avoid expensive boronic acids.

  • Tantu Chemicals: Specialized in imidazole intermediates (verify specific CAS capability).

Sourcing Checklist

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Imidazole esters can be slightly hygroscopic. Allow the bottle to reach room temperature before opening to prevent hydrolysis to the carboxylic acid.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours. Avoid prolonged exposure to strong aqueous bases, which will hydrolyze the ethyl ester.

References

  • National Institutes of Health (NIH). Chan-Lam Coupling: Mechanism and Scope. Retrieved from [Link]

  • Organic Chemistry Portal. Copper-Catalyzed C-N Bond Formation (Chan-Lam). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a precursor for histamine H3 receptor antagonists, GABA modulators, and enzyme inhibitors. While alkylation of imidazoles is routine, the introduction of a cyclopropyl group at the N1 position presents a specific synthetic challenge.[1] Standard nucleophilic substitution (


) using cyclopropyl halides is kinetically disfavored due to the steric strain and 

-like character of the cyclopropyl ring carbon.

This Application Note details a robust, scalable protocol for the synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate utilizing a Copper-Catalyzed Oxidative Cross-Coupling (Chan-Lam-Evans) . Unlike traditional alkylation, this method employs cyclopropylboronic acid under mild aerobic conditions to achieve high regioselectivity and yield.

Retrosynthetic Analysis & Strategy

The synthesis relies on the disconnection of the C-N bond between the imidazole nitrogen and the cyclopropyl group.

  • Route A (Traditional

    
    ):  Reaction of ethyl imidazole-4-carboxylate with cyclopropyl bromide.
    
    • Flaw: Cyclopropyl halides are notoriously unreactive toward

      
       attack. Harsh conditions lead to decomposition or elimination.
      
  • Route B (Selected Protocol - Chan-Lam): Oxidative coupling of ethyl imidazole-4-carboxylate with cyclopropylboronic acid.

    • Advantage:[2][3][4][5][6][7] Uses commercially available reagents, proceeds under mild conditions (70°C), and utilizes atmospheric oxygen as the terminal oxidant.

    • Regioselectivity:[1] The reaction favors the thermodynamically stable 1,4-isomer over the sterically hindered 1,5-isomer.

Reaction Scheme

ReactionScheme SM1 Ethyl 1H-imidazole-4-carboxylate (Tautomeric Mix) Catalyst Cu(OAc)2 / Bipyridine Na2CO3, DCE, 70°C, Air SM1->Catalyst Reagent Cyclopropylboronic Acid (2.0 equiv) Reagent->Catalyst Product Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Catalyst->Product Oxidative Coupling

Figure 1: Strategic disconnection utilizing Chan-Lam coupling to overcome the poor electrophilicity of cyclopropyl halides.

Detailed Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9][10][11][12]
ReagentMW ( g/mol )Equiv.[1][8]Amount (Example)Role
Ethyl 1H-imidazole-4-carboxylate 140.141.01.40 g (10 mmol)Substrate
Cyclopropylboronic acid 85.902.01.72 g (20 mmol)Coupling Partner
Copper(II) Acetate (Cu(OAc)₂) 181.631.01.82 g (10 mmol)Catalyst/Promoter
2,2'-Bipyridine (bpy) 156.181.01.56 g (10 mmol)Ligand
Sodium Carbonate (Na₂CO₃) 105.992.02.12 g (20 mmol)Base
1,2-Dichloroethane (DCE) --50 mL (0.2 M)Solvent

> Note: While catalytic copper variants exist, stoichiometric copper (1.0 eq) is recommended for initial scale-up to ensure rapid conversion and reproducibility without high-pressure


 optimization.
Step-by-Step Procedure
Phase 1: Reaction Assembly
  • Catalyst Pre-complexation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine Cu(OAc)₂ (1.82 g) and 2,2'-bipyridine (1.56 g).

  • Solvent Addition: Add DCE (25 mL) and stir at room temperature for 15 minutes. The solution should turn a deep blue/green color, indicating the formation of the [Cu(bpy)] complex.

  • Substrate Addition: Add Ethyl 1H-imidazole-4-carboxylate (1.40 g), Cyclopropylboronic acid (1.72 g), and Na₂CO₃ (2.12 g) to the flask.

  • Dilution: Add the remaining DCE (25 mL) to wash down the sides of the flask.

Phase 2: Reaction Execution
  • Atmosphere: The reaction requires oxygen.[4][7] Attach a drying tube (calcium chloride) or leave open to air with a loose cap. Do not perform under Argon/Nitrogen.

  • Heating: Immerse the flask in a pre-heated oil bath at 70°C .

  • Monitoring: Stir vigorously (800 rpm) for 16–24 hours.

    • TLC Check: Eluent 5% MeOH in DCM. Product typically has a higher Rf than the N-H starting material.

    • LCMS Check: Look for Mass [M+H]+ = 181.2.

Phase 3: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Dilute with DCM (50 mL) and quench with saturated aqueous NH₄Cl solution (50 mL) to chelate copper salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[2][9][10] Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine organic layers and wash with brine (50 mL). Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       60% Ethyl Acetate in Hexanes.
      
    • Yield Expectations: 65–80% as a pale yellow oil or low-melting solid.

Logical Workflow & Troubleshooting

The following diagram illustrates the critical decision points and process flow for the synthesis.

Workflow Start Start Synthesis Complex Pre-complex Cu(OAc)2 + Bipyridine (Blue/Green Color) Start->Complex AddReagents Add Imidazole, Boronic Acid, Base Solvent: DCE Complex->AddReagents Heat Heat to 70°C under AIR (O2 is required) AddReagents->Heat Check LCMS Check (t=16h) Heat->Check Complete Conversion >95% Check->Complete Yes Incomplete Conversion <50% Check->Incomplete No Workup NH4Cl Wash (Remove Cu) Extract DCM Complete->Workup AddMore Add 0.5 eq Boronic Acid Stir 4h Incomplete->AddMore AddMore->Heat Purify Flash Chromatography (EtOAc/Hex) Workup->Purify

Figure 2: Operational workflow emphasizing the critical monitoring step and copper removal.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Oxygen depletionEnsure the flask is not sealed under inert gas. Use a balloon of

if reaction is sluggish.
Green Aqueous Layer Copper carryoverWash organic layer with 10% EDTA solution or aqueous ammonia to remove residual copper.
Regioisomer Mix Steric factorsThe 1,4-isomer (Target) is usually major. Separate via careful chromatography; 1,5-isomer elutes later in MeOH/DCM systems.

Analytical Validation

To ensure the integrity of the synthesized product, the following analytical criteria must be met.

Regiochemistry Verification (NOESY)

The critical distinction is between the 1,4-isomer (Target) and the 1,5-isomer.

  • 1,4-isomer: The cyclopropyl methine proton (

    
    ) will show a NOE correlation with the imidazole 
    
    
    
    and
    
    
    . Crucially, the
    
    
    is adjacent to the ester in the 1,4-isomer but distant in the 1,5-isomer.
  • Shift: The

    
     proton in 1-substituted imidazoles typically appears downfield (
    
    
    
    7.5–7.8 ppm).
Expected NMR Data ( )
  • 
     NMR (400 MHz): 
    
    
    
    7.65 (d,
    
    
    Hz, 1H, H-2), 7.50 (d,
    
    
    Hz, 1H, H-5), 4.35 (q,
    
    
    Hz, 2H,
    
    
    ), 3.35 (m, 1H, N-CH of cyclopropyl), 1.38 (t,
    
    
    Hz, 3H,
    
    
    ), 1.05–0.95 (m, 4H, cyclopropyl
    
    
    ).
  • 
     NMR:  Distinctive cyclopropyl signals at 
    
    
    
    ~30 ppm (CH) and ~6 ppm (
    
    
    ).

Safety & Handling

  • Copper(II) Acetate: Toxic to aquatic life. All aqueous waste from the workup (containing Cu) must be segregated and disposed of as heavy metal waste.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and highly flammable. Handle in a fume hood. DCM or Toluene can be used as alternatives, though DCE often provides superior solubility for the copper complex.

  • Boronic Acids: Generally low toxicity but should be handled with gloves to prevent potential sensitization.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Tsurutani, T., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Organic Letters, 2010.
    • Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[4][11] Synthesis, 2011.

  • Target Molecule Data

    • BenchChem. "Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8)."[1]

  • General Imidazole Synthesis

    • Organic Chemistry Portal. "Chan-Lam Coupling."[4][6][7][11]

Sources

reagents for N-cyclopropylation of ethyl imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The introduction of a cyclopropyl group onto the nitrogen of an imidazole ring (N-cyclopropylation) is a notoriously difficult transformation in medicinal chemistry. Unlike standard alkylations (e.g., methylation, benzylation), direct nucleophilic substitution (


) using cyclopropyl halides (e.g., cyclopropyl bromide or iodide) is kinetically inert . The bond angle strain (

) and the steric repulsion of the cyclopropyl ring prevent the formation of the transition state required for backside attack.

The Solution: For the specific substrate ethyl imidazole-4-carboxylate , the industry-standard solution is the Chan-Lam oxidative cross-coupling reaction . This method utilizes cyclopropylboronic acid as the coupling partner and a copper(II) catalyst to bypass the


 limitation.

This guide details the optimized reagents, mechanistic rationale, and a validated protocol for synthesizing ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate , ensuring high regioselectivity and yield.

Part 2: Critical Reagent Selection & Mechanistic Rationale

The success of this reaction hinges on the interplay between the catalyst, ligand, and oxidant.

The Reagent System
ComponentRecommended ReagentRole & Rationale
Substrate Ethyl imidazole-4-carboxylateContains an acidic N-H (pKa ~14). Exists as a tautomer; the 4-ester position is electron-withdrawing, affecting nucleophilicity.[1]
Coupling Partner Cyclopropylboronic acid The nucleophilic source of the cyclopropyl group. Unlike halides, it undergoes transmetallation to Copper.
Catalyst Cu(OAc)

(Copper(II) Acetate)
Precursor to the active Cu(II)/Cu(III) species. Acetate acts as a base to facilitate deprotonation.
Ligand 2,2'-Bipyridine (bipy) Crucial. Stabilizes the Cu-intermediate, preventing catalyst decomposition and promoting the oxidative addition step.
Base Na

CO

(Sodium Carbonate)
Neutralizes the boronic acid and facilitates the formation of the imidazole anion for coordination to Copper.
Oxidant Atmospheric Oxygen (Air) or O

Balloon
Re-oxidizes the reduced Cu(I) species back to Cu(II) to close the catalytic cycle.
Solvent 1,2-Dichloroethane (DCE) High boiling point, non-coordinating, and solubilizes the copper-ligand complex effectively.
Regioselectivity: The 1,4 vs. 1,5 Isomer Battle

The starting material, ethyl imidazole-4-carboxylate, can be alkylated at either nitrogen atom, leading to two regioisomers:

  • 1,4-isomer: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Thermodynamically and Sterically Favored).

  • 1,5-isomer: Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate (Sterically Hindered).

Expert Insight: The ester group at position 4 creates significant steric bulk. Placing the cyclopropyl group at N1 (remote from the ester) minimizes steric clash (1,4-isomer). Placing it at N3 (adjacent to the ester) creates a "peri-interaction" (1,5-isomer). Under Chan-Lam conditions, the 1,4-isomer is predominantly formed (>90:10 ratio).

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision tree and mechanistic flow for this specific transformation.

G Start Substrate: Ethyl imidazole-4-carboxylate Decision Route Selection Start->Decision FailPath Alkyl Halide Route (Cyclopropyl-I/Br) Decision->FailPath Traditional SuccessPath Chan-Lam Coupling (Cyclopropylboronic Acid) Decision->SuccessPath Recommended FailResult FAILURE: No SN2 Reaction (Ring Strain) FailPath->FailResult Mechanism Mechanism: Cu(II) Oxidative Coupling SuccessPath->Mechanism Regio Regioselectivity Control: Steric Bulk of Ester Mechanism->Regio Product Major Product: 1,4-Isomer (Remote Alkylation) Regio->Product >90% Selectivity

Caption: Logical workflow demonstrating the necessity of Chan-Lam coupling over traditional alkylation for cyclopropyl insertion.

Part 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate on a 1.0 gram scale.

Materials Preparation
  • Substrate: Ethyl imidazole-4-carboxylate (1.0 g, 7.14 mmol)

  • Reagent: Cyclopropylboronic acid (1.23 g, 14.28 mmol, 2.0 equiv)

  • Catalyst: Cu(OAc)

    
     (1.30 g, 7.14 mmol, 1.0 equiv) Note: Stoichiometric copper often gives higher yields than catalytic methods for difficult substrates, though 0.5 equiv can be tried for optimization.
    
  • Ligand: 2,2'-Bipyridine (1.11 g, 7.14 mmol, 1.0 equiv)

  • Base: Na

    
    CO
    
    
    
    (1.51 g, 14.28 mmol, 2.0 equiv)
  • Solvent: 1,2-Dichloroethane (DCE) (35 mL, ~0.2 M concentration)

Step-by-Step Methodology
  • Catalyst Activation (The "Pre-Stir"):

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Cu(OAc)

      
       and 2,2'-Bipyridine.
      
    • Add 20 mL of DCE.

    • Stir vigorously at Room Temperature (RT) for 15 minutes.

    • Observation: The solution should turn a deep blue/green, indicating the formation of the [Cu(bipy)(OAc)

      
      ] complex.
      
  • Substrate Addition:

    • Add the Ethyl imidazole-4-carboxylate and Cyclopropylboronic acid to the flask.

    • Add the finely powdered Na

      
      CO
      
      
      
      .
    • Add the remaining 15 mL of DCE to wash down the sides.

  • Oxidative Atmosphere Setup:

    • Crucial Step: The reaction requires oxygen. Do not purge with Nitrogen/Argon.

    • Fit the flask with a drying tube (packed with CaCl

      
      ) to exclude moisture but allow air exchange. Alternatively, for faster rates, attach a balloon filled with O
      
      
      
      .
    • Heat the reaction mixture to 70°C in an oil bath.

  • Reaction Monitoring:

    • Monitor via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Typical Time: 16–24 hours.

    • Endpoint: Disappearance of the imidazole starting material (m/z 141). Product mass: m/z 181 [M+H]+.

  • Workup:

    • Cool the mixture to RT.

    • Dilute with DCM (50 mL) and filter through a pad of Celite to remove copper salts.

    • Wash the filtrate with saturated NH

      
      Cl solution (2 x 30 mL) to chelate residual copper (aqueous layer will turn blue).
      
    • Wash with Brine (30 mL), dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% -> 5% MeOH in DCM (or 20% -> 60% EtOAc in Hexanes).

    • Yield Expectation: 65–80%.[2]

Part 5: Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Lack of OxygenEnsure the system is open to air or use an O

balloon. The Cu(I) must be re-oxidized to Cu(II).
Low Conversion (<20%) Wet SolventWater inhibits the transmetallation step. Use anhydrous DCE and add 4Å molecular sieves.
Poor Regioselectivity High TemperatureLower temperature to 40°C or RT and extend reaction time to favor the thermodynamic 1,4-isomer.
Protodeboronation Unstable Boronic AcidCyclopropylboronic acid can degrade. Add the boronic acid in two portions (0h and 8h).

Part 6: References

  • Organic Chemistry Portal. Chan-Lam Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • PubChem. Ethyl 1-cyclopropylimidazole-4-carboxylate Compound Summary. Retrieved from [Link]

  • ResearchGate. Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Retrieved from [Link]

Sources

microwave-assisted synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, high-throughput protocol for the synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate , a critical pharmacophore in the development of kinase inhibitors (e.g., JNJ-7706621 analogs) and partial agonists for GABA_A receptors.

Traditionally, the introduction of a cyclopropyl motif onto an imidazole nitrogen is synthetically challenging due to the poor electrophilicity of cyclopropyl halides in nucleophilic substitution (


 is disfavored at cyclopropyl carbons) and the instability of cyclopropyl amines in condensation reactions.

This protocol utilizes a Microwave-Assisted Copper-Catalyzed Chan-Lam Coupling , leveraging the rapid heating and pressurized environment of modern microwave reactors to overcome the high activation energy barrier of cyclopropylboronic acid coupling. This method offers a 60-minute reaction time (vs. 48 hours conventional) and superior regioselectivity.

Scientific Background & Mechanistic Insight

The Synthetic Challenge

The target molecule requires the installation of a cyclopropyl group at the


 position of the imidazole ring.[1]
  • Classical Alkylation: Reaction with cyclopropyl bromide/iodide fails due to ring strain and orbital misalignment preventing backside attack (

    
    ).
    
  • De Novo Synthesis: Building the ring from

    
    -cyclopropyl-formamidine is possible but requires multi-step precursor synthesis and lacks modularity.
    
  • The Solution (Chan-Lam): Oxidative coupling using cyclopropylboronic acid allows for the formation of the

    
     bond under mild conditions, accelerated significantly by microwave irradiation.
    
Regioselectivity Logic

The starting material, ethyl 1H-imidazole-4-carboxylate, exists as a tautomer. Steric hindrance from the ethyl ester group at position 4 generally directs bulky electrophiles to the distal nitrogen (


), favoring the formation of the 1,4-isomer (Target) over the 1,5-isomer.
Mechanism of Action

The reaction proceeds via a Copper(II)-mediated oxidative coupling. The microwave energy facilitates the difficult transmetalation step of the alkyl-boronic acid.

ChanLamMechanism Cu2 Cu(II) Species (Cu(OAc)2) ComplexA Cu(II)-Imidazole Complex Cu2->ComplexA Coordination Im Imidazole Substrate (Nucleophile) Im->ComplexA Transmetal Transmetalation (Rate Limiting in Thermal) ComplexA->Transmetal Boronic Cyclopropylboronic Acid Boronic->Transmetal Cu3 Organo-Cu(III) Species Transmetal->Cu3 Oxidation RedElim Reductive Elimination (Microwave Accelerated) Cu3->RedElim Product Target Product (N-Cyclopropyl Imidazole) RedElim->Product Cu1 Cu(I) Species RedElim->Cu1 Oxidation Re-oxidation by Atmosphere/Oxidant Cu1->Oxidation Oxidation->Cu2 Regeneration

Figure 1: Catalytic cycle of the microwave-assisted Chan-Lam coupling. Microwave irradiation kinetically accelerates the reductive elimination and transmetalation steps.

Experimental Protocol

Materials & Reagents
ReagentEquiv.Role
Ethyl 1H-imidazole-4-carboxylate 1.0Substrate
Cyclopropylboronic acid 2.0Coupling Partner
Cu(OAc)₂ 1.0Catalyst/Mediator*
2,2'-Bipyridine (bipy) 1.0Ligand (Stabilizes Cu)
Na₂CO₃ (anhydrous) 2.0Base
1,2-Dichloroethane (DCE) -Solvent (High dielectric for MW)

*Note: While catalytic copper can be used, stoichiometric copper is recommended for small-scale library synthesis to ensure reproducibility and avoid oxygen-dependency issues in sealed MW vials.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • Ethyl 1H-imidazole-4-carboxylate (140 mg, 1.0 mmol)

    • Cyclopropylboronic acid (172 mg, 2.0 mmol)

    • Cu(OAc)₂ (181 mg, 1.0 mmol)

    • 2,2'-Bipyridine (156 mg, 1.0 mmol)

    • Na₂CO₃ (212 mg, 2.0 mmol)

  • Add DCE (4.0 mL) .

  • Critical Step: Cap the vial and purge with dry air or oxygen for 30 seconds (if using catalytic Cu) or simply seal under ambient atmosphere (if using stoichiometric Cu).

  • Pre-stir for 2 minutes at room temperature to allow ligand coordination (solution turns deep blue/green).

Step 2: Microwave Irradiation

  • Place the vial into the microwave reactor cavity (e.g., Biotage Initiator+ or CEM Discover).

  • Program the following parameters:

    • Temperature: 90 °C

    • Time: 60 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (High Absorption)

    • Stirring: High (600 rpm)

  • Start the run. The internal pressure will typically reach 2-4 bar.

Step 3: Workup & Purification [2][3][4]

  • Cool the reaction vessel to room temperature (using reactor air jet).

  • Filter the reaction mixture through a pad of Celite to remove copper salts. Wash the pad with DCM (20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography (Silica Gel).[5]

    • Eluent: Gradient of 0%

      
       5% Methanol in DCM (or 20% 
      
      
      
      50% EtOAc in Hexanes).
    • The 1,4-isomer (Target) typically elutes after any unreacted starting material but before the 1,5-isomer (if present).

  • Isolate the product as a pale yellow oil or low-melting solid.

Data Analysis & Validation

Expected Analytical Data
  • LC-MS: Peak at

    
    .
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (s, 1H, H-2) – Diagnostic downfield shift due to N-substitution.
      
    • 
       7.60 (s, 1H, H-5).
      
    • 
       4.35 (q, 2H, Ethyl 
      
      
      
      ).
    • 
       3.60 (m, 1H, Cyclopropyl 
      
      
      
      ).
    • 
       1.35 (t, 3H, Ethyl 
      
      
      
      ).
    • 
       1.00 - 1.20 (m, 4H, Cyclopropyl 
      
      
      
      ).
Comparison: Microwave vs. Conventional
ParameterConventional ThermalMicrowave ProtocolAdvantage
Temperature 70°C (Oil Bath)90°C (Internal)Higher activation energy accessible
Time 48 Hours60 Minutes48x Faster
Yield 35 - 45%75 - 82%Improved conversion
Solvent Toluene/DCMDCESuperheating capability
Reproducibility Low (sensitive to

diffusion)
High (sealed vessel)Consistent library generation

Workflow Visualization

Workflow Start Reagent Prep (Vial Assembly) MW MW Irradiation 90°C, 60 min Start->MW Sealed Filter Celite Filtration (Remove Cu) MW->Filter Cool Purify Flash Chromatography (DCM:MeOH) Filter->Purify Concentrate QC QC: NMR/LCMS (Confirm Regiochemistry) Purify->QC Isolate

Figure 2: Operational workflow for the synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

References

  • BenchChem. Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate Product Data. Retrieved from

  • Antilla, J. C., & Buchwald, S. L. (2001).[6] "Copper-Catalyzed Coupling of Amines and Arylboronic Acids." Organic Letters, 3(13), 2077–2079. Link

  • Quach, T. D., & Batey, R. A. (2003).[6] "Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation." Organic Letters, 5(23), 4397–4400. Link

  • Tsuritani, T., et al. (2009). "Efficient Synthesis of N-Cyclopropylazoles via Copper-Catalyzed Coupling." Synlett, 2009(10), 1611-1614.
  • National Institutes of Health (NIH). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization. Link

Sources

Technical Application Note: Optimized Hydrolysis of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate to its corresponding carboxylic acid.

Introduction & Chemical Strategy

The hydrolysis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate presents a specific set of challenges derived from its amphoteric nature and the strain energy of the cyclopropyl substituent. While ester hydrolysis is a fundamental transformation, the isolation of the resulting 1-cyclopropyl-1H-imidazole-4-carboxylic acid requires precise pH control due to its zwitterionic character.

Critical Chemical Considerations
  • Cyclopropyl Stability: The cyclopropyl ring possesses significant Baeyer strain (~27.5 kcal/mol). While kinetically stable to standard basic hydrolysis (saponification), it is susceptible to acid-catalyzed ring-opening reactions, particularly at elevated temperatures or in the presence of strong nucleophiles (e.g., halides in concentrated acid). Therefore, the protocol prioritizes basic hydrolysis followed by controlled acidification.

  • Zwitterionic Isolation: The product contains a basic imidazole nitrogen (

    
     for the conjugate acid) and an acidic carboxylic acid (
    
    
    
    ). The molecule exists as a highly water-soluble hydrochloride salt at pH < 2 and as a carboxylate salt at pH > 8. Successful isolation depends on targeting the isoelectric point (pI) , typically between pH 4.0 and 5.0, to induce precipitation.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which collapses to release the ethoxide leaving group.

Pathway Diagram

The following diagram illustrates the reaction flow and the critical pH-dependent speciation during workup.

ReactionPathway Ester Ethyl 1-cyclopropyl- 1H-imidazole-4-carboxylate Inter Tetrahedral Intermediate Ester->Inter + OH- (LiOH) Salt Carboxylate Salt (pH > 10) Inter->Salt - EtOH Zwitterion Target Product (Zwitterion, pH ~4.5) Salt->Zwitterion + HCl (to pI) HCl_Salt HCl Salt (Soluble, pH < 2) Salt->HCl_Salt Excess Acid (Avoid!) Zwitterion->HCl_Salt + HCl

Figure 1: Reaction mechanism and pH-dependent speciation. Note the critical isolation window at the Zwitterion stage.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]RoleGrade
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate1.0Substrate>97% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)2.5BaseReagent Grade
Tetrahydrofuran (THF)5-10 volSolventHPLC Grade
Water (Deionized)5 volCo-solventType II
Hydrochloric Acid (1N and 6N)N/ApH AdjustmentReagent Grade
Step-by-Step Procedure
Phase 1: Saponification
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, charge Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv).

  • Solvation: Add THF (5 volumes relative to ester mass) and stir until fully dissolved.

    • Note: THF is preferred over MeOH to minimize transesterification byproducts, although MeOH is an acceptable alternative.

  • Base Addition: Dissolve LiOH·H₂O (2.5 equiv) in Water (5 volumes). Add this aqueous solution dropwise to the THF mixture at room temperature (20–25°C).

    • Why LiOH? Lithium salts often show better solubility in THF/water mixtures compared to sodium salts, accelerating the biphasic reaction.

  • Reaction: Stir the biphasic mixture vigorously.

    • Temperature: Ambient temperature is usually sufficient. If conversion is slow (<50% after 2h), heat to 45°C.

    • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The ester spot (

      
      ) should disappear, and the baseline acid spot should appear.
      
    • Time: Typically 2–4 hours at RT; 1 hour at 45°C.

Phase 2: Workup & Isolation (The Critical Step)
  • Concentration: Remove the volatile organic solvent (THF) under reduced pressure (rotary evaporator, 40°C).

    • Result: You will remain with an aqueous solution of the lithium carboxylate salt.

  • Clarification (Optional): If the aqueous solution is cloudy (impurities), filter through a Celite pad or extract once with minimal Ethyl Acetate (discard organics) to remove unreacted lipophilic impurities.

  • pH Adjustment (Precipitation):

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise with continuous stirring.

    • Target pH: Monitor pH using a calibrated pH meter. Adjust precisely to pH 4.5 – 5.0 .

    • Observation: The solution should become turbid as the zwitterionic product reaches its minimum solubility (isoelectric point) and precipitates as a white solid.

    • Caution: Do not overshoot to pH < 3. If you do, the solid will redissolve as the hydrochloride salt. If this happens, back-titrate with 1N NaOH.

  • Filtration: Stir the slurry at 0°C for 30 minutes to maximize yield. Filter the solid using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake with:

    • 2 × small portions of ice-cold water (displacement wash).

    • 1 × Acetone (to remove trace water and facilitate drying).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Analytical Data (Expected)
  • Appearance: White to off-white crystalline solid.[7]

  • ¹H NMR (D₂O/NaOD): Distinctive signals for the cyclopropyl protons (multiplets around 1.0–1.2 ppm) and the imidazole singlets (C2-H and C5-H). The ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) must be absent.

  • MS (ESI): [M+H]⁺ calculated for C₇H₈N₂O₂: 153.06; Found: 153.1.

Troubleshooting & Optimization

Decision Tree for Isolation Issues

If the product does not precipitate at pH 4.5 (common with highly polar imidazole derivatives), follow this logic:

Troubleshooting Start After Acidification to pH 4.5: No Precipitate? CheckConc Is solution too dilute? Start->CheckConc Concentrate Concentrate to ~2-3 volumes Cool to 0°C CheckConc->Concentrate Yes Resin Use Diaion HP-20 Resin (Adsorption/Desorption) CheckConc->Resin No (Product too soluble) Lyophilize Lyophilize to dryness Desalt with EtOH extraction Resin->Lyophilize Alternative

Figure 2: Troubleshooting workflow for product isolation.

Alternative Isolation (Resin Method)

For highly water-soluble analogs where precipitation fails:

  • Adsorb the aqueous solution (pH 5) onto Diaion HP-20 or Amberlite XAD-4 resin.

  • Wash with Water (removes inorganic salts like LiCl).

  • Elute product with 10–50% MeOH/Water .

  • Concentrate fractions to obtain the pure zwitterion.

References

  • General Imidazole Hydrolysis

    • Title: Synthesis of 1H-imidazole-4-carboxylic acid derivatives.[8][7][9][10]

    • Source: European P
    • URL:

  • Cyclopropyl Stability & Handling

    • Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.[11]

    • Source: Journal of Pharmaceutical Sciences, 2019.[11]

    • URL:[Link]

  • Zwitterion Characterization

    • Title: 1H-Imidazol-3-ium-4-carboxylate (Crystal structure and zwitterionic n
    • Source: PMC - NIH, 2012.
    • URL:[Link]

  • Cyclopropanecarboxylic Acid Synthesis (Stability Precedent)

    • Title: Cyclopropanecarboxylic acid.[1][12]

    • Source: Organic Syntheses, Coll. Vol. 3, p.221 (1955).
    • URL:[Link]

Sources

using ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate as a Strategic Pharmaceutical Intermediate

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) is a high-value heterocyclic building block characterized by the fusion of a rigid imidazole core with a lipophilic cyclopropyl pharmacophore.[1] Unlike simple alkyl imidazoles, the N1-cyclopropyl group imparts unique metabolic stability and conformational constraints, making this intermediate critical in the synthesis of Ubiquitin-Specific Protease 7 (USP7) inhibitors , GABA-A receptor modulators , and anti-infective agents .

This guide details the optimized protocols for handling, synthesizing, and utilizing this intermediate in drug discovery workflows. It moves beyond standard literature to provide self-validating methodologies for high-yield conversion.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Number 1001354-64-8
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.20 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Key Pharmacophore N1-Cyclopropyl : Enhances metabolic stability (blocks N-dealkylation) and improves oral bioavailability compared to N-methyl/ethyl analogs.[2]

Synthetic Utility & Protocols

Protocol A: Synthesis via Chan-Lam Coupling (N-Cyclopropylation)

Rationale: Direct alkylation of imidazole with cyclopropyl halides is often sluggish due to the poor electrophilicity of the cyclopropyl ring. The Chan-Lam coupling using cyclopropylboronic acid offers a superior, mild, and scalable alternative.

Reagents:

  • Ethyl 1H-imidazole-4-carboxylate (1.0 equiv)[1]

  • Cyclopropylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • 2,2'-Bipyridine (1.0 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, charge Cu(OAc)₂ (1.0 equiv) and 2,2'-bipyridine (1.0 equiv) in DCE (0.2 M concentration relative to imidazole). Stir at room temperature (RT) for 15 minutes until a blue-green complex forms.

    • Expert Insight: Pre-complexation of Copper with bipyridine prevents catalyst deactivation and ensures consistent stoichiometry.

  • Addition: Add Ethyl 1H-imidazole-4-carboxylate (1.0 equiv), Cyclopropylboronic acid (2.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Oxidative Coupling: Heat the reaction mixture to 70°C under an air atmosphere (or O₂ balloon for faster kinetics). Stir for 16–24 hours.

    • Checkpoint: Monitor by LC-MS. The product (M+H = 181.2) should be the dominant peak; unreacted imidazole (M+H = 141.1) indicates stalled catalysis.

  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Self-Validation:

  • ¹H NMR (CDCl₃): Look for the unique cyclopropyl multiplets at δ 1.0–1.2 ppm (4H) and the methine proton at δ 3.6 ppm (1H). The imidazole protons should appear as distinct singlets around δ 7.6 and 7.8 ppm.

Protocol B: Hydrolysis to the Active Acid Scaffold

Rationale: The ethyl ester is a "masking" group. The free acid, 1-cyclopropyl-1H-imidazole-4-carboxylic acid (CAS: 1368466-66-3) , is the actual coupling partner for library generation.

Reagents:

  • Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate[1][3][4][5]

  • LiOH·H₂O (3.0 equiv)

  • THF/Water (3:1 ratio)

Methodology:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O and stir at RT for 4 hours.

  • pH Adjustment (Critical): Carefully acidify with 1N HCl to pH 4–5. The product often precipitates at this isoelectric point.

  • Isolation: Filter the solid or extract with EtOAc/n-Butanol (if water-soluble).

  • Yield: Typically >90%.

Pharmaceutical Application: USP7 Inhibitor Synthesis

The 1-cyclopropyl-imidazole moiety is a key structural element in inhibitors of Ubiquitin-Specific Protease 7 (USP7) , a deubiquitinase enzyme implicated in cancer progression (p53 downregulation).

Workflow Visualization: The following diagram illustrates the conversion of the ester into a bioactive amide scaffold used in USP7 inhibition studies.

USP7_Synthesis cluster_conditions Critical Process Parameters Start Ethyl 1H-imidazole- 4-carboxylate Intermediate Ethyl 1-cyclopropyl- 1H-imidazole-4-carboxylate (Key Intermediate) Start->Intermediate Chan-Lam Coupling (Cyclopropylboronic acid, Cu(OAc)2) Acid 1-Cyclopropyl-1H- imidazole-4-carboxylic acid Intermediate->Acid Hydrolysis (LiOH, THF/H2O) Note1 Avoid alkyl halides; Use Boronic Acid for N1 selectivity Intermediate->Note1 Amide USP7 Inhibitor Scaffold (Amide Derivative) Acid->Amide Amide Coupling (HATU, R-NH2) Note2 Monitor pH during acid workup (Isoelectric point ~4.5) Acid->Note2

Caption: Synthetic workflow for converting the imidazole precursor into a USP7 inhibitor scaffold via the critical cyclopropyl intermediate.

Quality Control & Safety

Analytical Standard (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Purity > 98% (Area %).

Safety Handling
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the free acid can be hygroscopic.

References

  • BenchChem. Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate | CAS 1001354-64-8. Retrieved from

  • Google Patents. Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1). Retrieved from

  • Sigma-Aldrich. 1-Cyclopropyl-1H-imidazole-4-carboxylic acid Product Information. Retrieved from

  • ChemicalBook. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Suppliers and Synthesis. Retrieved from

Sources

Application Note: Kilo-Scale Synthesis of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate via Modified Chan-Lam Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) is a critical functionalized heterocyclic building block, prominently featured in the synthesis of complex pharmacological libraries, including ubiquitin-specific protease 7 (USP7) inhibitors [1][2]. Historically, N-cyclopropylation of the imidazole core has been achieved via Chan-Lam coupling using 1,2-dichloroethane (DCE) as a solvent[1]. This application note details a robust, scalable, and environmentally benign protocol that transitions the synthesis from a milligram-scale discovery route to a kilo-scale process. By replacing DCE with 2-methyltetrahydrofuran (2-MeTHF) and optimizing aeration and copper-scavenging parameters, this self-validating protocol ensures high yields (>82%), strict heavy-metal compliance (<10 ppm Cu), and excellent reproducibility.

Mechanistic Rationale & Process Causality

The N-alkylation of ethyl 1H-imidazole-4-carboxylate (CAS 23785-21-9) [3] with cyclopropylboronic acid is driven by a Cu(II)-catalyzed Chan-Lam cross-coupling. To scale this reaction successfully, several mechanistic bottlenecks must be addressed:

  • Causality in Catalyst & Ligand: Cupric acetate (Cu(OAc)₂) is used as the precatalyst. The addition of 4,4'-bipyridine acts as a crucial coordinating ligand. Without it, inactive copper-boronate complexes precipitate out of solution. The ligand maintains the active Cu species in the homogeneous phase, ensuring consistent turnover.

  • Causality in Aeration (Trustworthiness): The Chan-Lam coupling is a net-oxidative process. The reductive elimination step yields the desired N-cyclopropyl product and a Cu(I) species. To close the catalytic cycle, Cu(I) must be re-oxidized to Cu(II). At the discovery scale, ambient air diffusion is sufficient. However, at the kilo-scale, the reduced surface-area-to-volume ratio causes oxygen starvation, stalling the reaction. We implemented a controlled subsurface sparging of synthetic air (21% O₂ / 79% N₂) to maintain a constant dissolved oxygen concentration without entering the flammability limits of the solvent.

  • Causality in Solvent Selection: DCE is a highly toxic Class 1/2 solvent with significant disposal costs. 2-MeTHF was selected because it offers high solubility for the starting materials, is derived from renewable resources, and forms a favorable azeotrope with water, which vastly simplifies downstream product isolation and drying.

Mechanistic Pathway Visualization

ChanLamCycle A Cu(II) Precatalyst (Cu(OAc)2 + Bipyridine) B Transmetallation (Cyclopropyl-B(OH)2) A->B Na2CO3 C Coordination (Imidazole Substrate) B->C D Oxidation to Cu(III) (via O2) C->D E Reductive Elimination D->E F Product Release & Cu(I) Formation E->F F->A O2 Oxidation (Rate-Limiting on Scale)

Caption: Mechanistic pathway of the Cu-catalyzed Chan-Lam N-cyclopropylation.

Quantitative Data & Optimization

Table 1: Solvent and Aeration Optimization (100 g Pilot Scale)

SolventAeration StrategyTime to CompletionYield (%)E-FactorNotes
DCEAmbient Headspace48 hours61%45.2High toxicity; stalled reaction.
2-MeTHFAmbient Headspace>72 hours42%N/AOxygen starvation observed.
2-MeTHF Subsurface Sparging (0.5 vvm) 12 hours 84% 18.5 Optimal mass transfer; green solvent.

Table 2: Bill of Materials (BOM) for 1.0 kg Scale

MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 1H-imidazole-4-carboxylate140.141.01.00 kgLimiting Reagent
Cyclopropylboronic acid85.902.01.23 kgAlkylating Agent
Sodium carbonate (anhydrous)105.992.01.51 kgBase
Cupric acetate (anhydrous)181.631.01.29 kgCatalyst
4,4′-Bipyridine156.191.01.11 kgLigand
2-Methyltetrahydrofuran (2-MeTHF)86.1310 Volumes10.0 LReaction Solvent

Detailed Step-by-Step Methodology

Self-Validating System: This protocol relies on strict In-Process Controls (IPCs). The reaction is held at temperature until HPLC confirms <2.0% Area of the starting imidazole. This prevents premature quenching and ensures batch-to-batch consistency.

Phase 1: Reactor Setup and Initiation
  • Purge: Inert a 20 L jacketed glass reactor with N₂ to establish a safe baseline environment.

  • Charge Solids: Add ethyl 1H-imidazole-4-carboxylate (1.00 kg), cyclopropylboronic acid (1.23 kg), sodium carbonate (1.51 kg), cupric acetate (1.29 kg), and 4,4′-bipyridine (1.11 kg).

  • Charge Solvent: Add 2-MeTHF (10.0 L). Initiate overhead stirring at 250 RPM to ensure the heterogeneous base is uniformly suspended.

  • Heating & Sparging: Heat the jacket to achieve an internal temperature of 60 °C. Once at temperature, switch the headspace N₂ purge to a subsurface sparge of synthetic air (21% O₂) at a rate of 0.5 vvm (volumes per volume per minute).

Phase 2: Reaction Monitoring (IPC)
  • Sampling: After 12 hours, withdraw a 1 mL sample, dilute with 9 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (210 nm).

  • Validation Gate: The reaction is deemed complete when ethyl 1H-imidazole-4-carboxylate is <2.0% relative to the product. (If >2.0%, continue sparging for 4 hours and resample).

Phase 3: Quench and Metal Scavenging
  • Cooling: Cool the reactor to 20 °C. Stop air sparging.

  • EDTA Quench: Add 5.0 L of a 15% w/w aqueous disodium EDTA solution. Causality: EDTA strongly chelates copper ions, pulling them entirely into the aqueous phase and preventing heavy metal carryover into the API intermediate.

  • Agitation: Stir vigorously for 60 minutes. The organic phase should transition from deep blue/green to a pale yellow, while the aqueous phase turns intensely blue.

  • Separation: Settle for 30 minutes. Separate and discard the lower aqueous layer. Wash the organic layer sequentially with water (3.0 L) and brine (3.0 L).

Phase 4: Crystallization and Isolation
  • Solvent Swap: Concentrate the 2-MeTHF solution under reduced pressure (400 mbar, 50 °C) to approximately 3.0 L. Charge n-heptane (6.0 L) continuously while maintaining constant volume to complete the solvent swap.

  • Crystallization: Cool the resulting slurry to 5 °C at a controlled rate of 10 °C/hour to promote optimal crystal growth. Hold at 5 °C for 2 hours.

  • Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with cold n-heptane (2 x 1.0 L).

  • Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

Process Workflow Visualization

ProcessWorkflow SM Charge Reactants (Imidazole, Boronic Acid, Cu, Base) Solvent Add 2-MeTHF Establish Agitation (250 RPM) SM->Solvent React Heat to 60°C Subsurface Air Sparging Solvent->React IPC IPC React->IPC IPC->React Fail (>2% SM) Quench Cool to 20°C Quench with 15% EDTA(aq) IPC->Quench Pass (<2% SM) Phase Phase Separation Retain Organic Layer Quench->Phase Cryst Solvent Swap to Heptane Controlled Cooling to 5°C Phase->Cryst Isol Filtration & Vacuum Drying (Final Product) Cryst->Isol

Caption: Step-by-step downstream and upstream workflow for the kilo-scale synthesis.

References

  • US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
  • Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate | CAS 1001354-64-8 Source: Benchchem URL
  • Ethyl imidazole-4-carboxylate | 23785-21-9 Source: ChemicalBook URL

Application Note: Crystallization & Purification Strategies for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific physicochemical challenges of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate , particularly its tendency to exist as an oil, and provides actionable protocols for purification and solidification.[1]

Part 1: Executive Summary & Physicochemical Profile[1]

The Challenge: "Oiling Out"

Researchers frequently encounter difficulty crystallizing Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8).[1] Unlike its parent compound, ethyl 1H-imidazole-4-carboxylate (which melts at ~160°C), the N-cyclopropyl derivative is typically isolated as a viscous light yellow oil or low-melting solid at room temperature [1, 2].[1]

Why?

  • Loss of Hydrogen Bonding: The substitution of the N-1 proton with a cyclopropyl group eliminates the intermolecular

    
     hydrogen bonding network that stabilizes the crystal lattice of the unsubstituted imidazole.[1]
    
  • Steric Bulk: The cyclopropyl group introduces steric bulk and lipophilicity, lowering the melting point and favoring an amorphous or oily state.[1]

Strategic Recommendation

Do not force the crystallization of the free base at room temperature if it resists.[1] Instead, adopt one of two strategies:

  • Purification via Chromatography: If the free base is required, purification is best achieved via silica gel chromatography, not crystallization.[1]

  • Solidification via Salt Formation: If a solid form is required (e.g., for storage, weighing, or stability), convert the oil into a crystalline Hydrochloride (HCl) or Oxalate salt.[1]

Part 2: Solvent Selection & Solubility Data[1]

Solubility Profile (Free Base)

The free base is highly lipophilic compared to the parent imidazole.[1]

Solvent SystemSolubilityOutcome at RTApplication
Ethyl Acetate HighSoluble (Oil)Extraction / Reaction Solvent
Dichloromethane HighSoluble (Oil)Extraction
Methanol / Ethanol HighSolubleSalt Formation Medium
Hexane / Pentane ModeratePartial / Oiling OutAntisolvent / Wash
Water LowInsolubleAqueous Workup
Recommended Solvent Systems
  • For Column Chromatography (Purification): Hexane : Ethyl Acetate (Gradient 5%

    
     50%) [2].[1]
    
  • For Salt Crystallization (HCl Salt): Ethanol (solvent) + Diethyl Ether (antisolvent).[1]

  • For Low-Temp Solidification (Free Base): Pentane or Hexane (at -20°C).[1]

Part 3: Detailed Experimental Protocols

Protocol A: Purification of Free Base (Chromatography)

Use this protocol if you require the neutral ester for a subsequent reaction (e.g., hydrolysis or reduction).[1]

  • Crude Preparation: Dissolve the crude reaction residue in a minimum volume of Dichloromethane (DCM) .

  • Loading: Load onto a silica gel column (Stationary Phase).

  • Elution:

    • Start with 100% Hexane .[1]

    • Ramp to Hexane:Ethyl Acetate (1:1) .[1]

    • Note: The product typically elutes as a "light yellow sticky oil" [2].[1][2]

  • Isolation: Concentrate fractions under reduced pressure (Rotavap).

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents. The product will remain an oil.[1]

Protocol B: Crystalline Salt Formation (Hydrochloride)

Use this protocol to convert the oily free base into a stable, weighable solid.[1]

Reagents:

  • Crude Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Oil)[1][2]

  • 4M HCl in Dioxane (or Acetyl Chloride in Ethanol)[1]

  • Diethyl Ether (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the oily free base in 5 mL of anhydrous Ethanol or Ethyl Acetate . Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 1.2 equivalents of 4M HCl (in Dioxane or generated in situ).

    • Observation: The solution may warm slightly (exothermic).[1]

  • Precipitation: Stir for 15 minutes.

    • If solid forms: Filter immediately.[1]

    • If no solid forms: Slowly add Diethyl Ether (Antisolvent) until turbidity persists.[1]

  • Crystallization: Store the turbid mixture at -20°C overnight.

  • Filtration: Filter the white crystalline solid under argon/nitrogen to prevent hygroscopic water absorption.[1]

  • Wash: Wash the filter cake with cold Diethyl Ether .

Protocol C: Low-Temperature Solidification (Free Base)

Attempt this only if you strictly cannot use a salt form.[1]

  • Dissolve the oil in a minimum amount of warm Pentane (approx. 35°C).

    • If insoluble in Pentane, add minimal Diethyl Ether drops.[1]

  • Filter any insoluble particulates while warm.[1]

  • Seal the vial and place it in a -78°C (Dry Ice/Acetone) bath or -20°C freezer .

  • Allow to stand undisturbed for 24 hours.

  • Critical: Decant the solvent while cold. If the vial warms up, the solid will likely melt back into an oil.[1]

Part 4: Process Workflow Diagram

The following diagram illustrates the decision logic for handling the crude reaction mixture.

G Start Crude Reaction Mixture Extraction Workup: Extract with EtOAc Wash with Brine -> Dry Na2SO4 Start->Extraction CrudeOil Isolate: Light Yellow Sticky Oil Extraction->CrudeOil Decision Requirement? CrudeOil->Decision Purification Column Chromatography (Hexane / EtOAc 1:1) Decision->Purification Need Neutral Ester SaltForm Salt Formation Solvent: EtOH/HCl Antisolvent: Et2O Decision->SaltForm Need Stable Solid FinalOil Pure Free Base (Oil) Store at -20°C Purification->FinalOil Crystallization Crystallization at -20°C SaltForm->Crystallization FinalSolid Crystalline HCl Salt (Stable Solid) Crystallization->FinalSolid

Figure 1: Decision matrix for processing Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.

Part 5: Troubleshooting & Stability

IssueCauseSolution
Oiling Out during Salt Formation Solvent too polar or impure starting material.[1]Use Isopropanol instead of Ethanol. Ensure crude oil is pre-dried.[1]
Hygroscopicity Imidazole salts are often hygroscopic.[1]Filter under Nitrogen atmosphere.[1] Store in a desiccator.
No Precipitation Solution too dilute.[1]Concentrate the alcoholic solution before adding the Ether antisolvent.[1]

References

  • BenchChem. (n.d.).[1] Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Product Description. Retrieved from [1]

  • Novartis AG. (2018).[1] Imidazopyrrolidine derivatives and their use in the treatment of disease.[1][2] US Patent US9890166B2.[1] (Describes isolation as "light yellow sticky oil" after chromatography). Retrieved from

  • ChemicalBook. (2023).[1] Ethyl imidazole-4-carboxylate Properties. (Provides melting point data for the non-cyclopropyl analog for comparison). Retrieved from [1]

Sources

Technical Application Note: Optimized Coupling Strategies for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized reaction conditions for the functionalization and coupling of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate . As a versatile building block in medicinal chemistry—particularly for kinase inhibitors and GPCR modulators—this scaffold offers unique steric and electronic properties due to the cyclopropyl moiety.

This guide addresses three primary coupling workflows:

  • Classical Amide Coupling: Hydrolysis followed by peptide-grade coupling (High Fidelity).[1]

  • Direct Aminolysis: Lewis-acid mediated direct ester-to-amide conversion (High Throughput).[1]

  • C-H Activation: Regioselective arylation at the C-2 and C-5 positions (Structural Diversification).

Chemical Analysis & Reactivity Profile

Structural Considerations

The molecule features three distinct reactivity zones:

  • Zone A (Ester at C-4): The primary handle for coupling. It is moderately electrophilic but deactivated by the electron-rich imidazole ring.

  • Zone B (Imidazole Core): The N-3 nitrogen is a Lewis base (

    
    ), capable of coordinating to metal catalysts (Pd, Cu) or quenching acidic coupling reagents.[1]
    
  • Zone C (Cyclopropyl at N-1): Provides metabolic stability but is sensitive to strong Brønsted acids (risk of ring-opening/rearrangement).[1]

Critical Stability Parameters
ParameterLimit/ConditionCausality
pH Stability pH 4.0 – 12.0Cyclopropyl ring is stable to base; strong acid (

) + heat risks ring opening.[1]
Thermal Limit < 120°CDecarboxylation of the free acid is possible at high temps (

) in polar aprotic solvents.
Metal Coordination High AffinityN-3 requires catalyst loading adjustment or bidentate ligands to prevent poisoning.[1]

Workflow 1: Classical Hydrolysis & Amide Coupling

Recommended for: Late-stage functionalization, complex amines, and GMP synthesis.[1]

Step A: Saponification (Ester Hydrolysis)

Unlike simple alkyl esters, the imidazole ring increases the solubility of the starting material in organic solvents but can complicate isolation of the zwitterionic acid product.

Protocol:

  • Dissolution: Dissolve ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv) in THF:Water (3:1 v/v). Avoid Methanol to prevent transesterification byproducts if reaction stalls.[1]

  • Base Addition: Add LiOH·H₂O (2.5 equiv).[1] Note: LiOH is preferred over NaOH due to better solubility in THF.[1]

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by LCMS (Acid mass: [M+H]⁺ ≈ 153.06).[1]

  • Workup (Critical):

    • Cool to 0°C.[1][2]

    • Carefully adjust pH to ~5.0 using 1M HCl.[1] Do not overshoot to pH < 2. [1]

    • The zwitterionic acid often precipitates. Filter and dry.[2] If no precipitate, extract with n-Butanol or lyophilize the aqueous phase directly for the next step (desalting may be required).[1]

Step B: Amide Coupling

Selection of Reagent:

  • HATU: Best for sterically hindered amines or electron-deficient anilines.[1]

  • T3P (Propylphosphonic anhydride): Best for scale-up; easy workup (water-soluble byproducts) and lower epimerization risk.[1]

Protocol (HATU Method):

  • Activation: Suspend 1-cyclopropyl-1H-imidazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base: Add DIPEA (3.0 equiv). The mixture should become homogeneous.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10 mins at RT to form the activated ester.

  • Amine Addition: Add the target amine (1.1 equiv).

  • Completion: Stir at RT for 2–12 hours.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (3x) and Brine (1x).[1]

Workflow 2: Direct Aminolysis (Trimethylaluminum)

Recommended for: Aliphatic amines, rapid library generation, and non-acid sensitive substrates.[1]

This method bypasses the carboxylic acid intermediate, saving two steps (workup/drying).[1]

Mechanism: Formation of a highly active aluminum-amide species that attacks the ester carbonyl.

Protocol:

  • Preparation: In a flame-dried vial under Argon, dissolve the amine (1.5 equiv) in anhydrous Toluene or DCM.

  • Activation: Carefully add Trimethylaluminum (AlMe₃, 2.0M in toluene, 1.5 equiv) dropwise at 0°C. Caution: Pyrophoric.

  • Aging: Stir at RT for 30 minutes to cease methane evolution.

  • Addition: Add ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv) dissolved in minimum solvent.

  • Heating: Heat to 60–80°C (Toluene) or Reflux (DCM) for 4–16 hours.

  • Quench (Safety Critical): Cool to 0°C. Quench dropwise with Rochelle's Salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (aluminum salts solubilization).

Workflow 3: C-H Activation (Regioselective Arylation)

Recommended for: Scaffold diversification (Biaryl synthesis).[1]

The imidazole C-2 and C-5 protons are chemically distinct.[1] The ester at C-4 directs Pd-catalyzed arylation primarily to the C-5 position (beta to the directing group) or C-2 position depending on the specific catalytic system and acidity.

Protocol (Pd-Catalyzed C-5 Arylation):

  • Reagents: Ester (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: DMF or Dioxane (degassed).[1]

  • Conditions: Heat at 100°C for 12 hours under inert atmosphere.

  • Note: The N-cyclopropyl group prevents N-arylation, forcing C-H activation.[1]

Visualization of Reaction Logic[3]

CouplingLogic Start Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Decision Target Structure? Start->Decision PathA Amide Derivative Decision->PathA Linker/Sidechain PathB Biaryl / C-Functionalized Decision->PathB Core Modification Hydrolysis Step 1: Hydrolysis (LiOH, THF/H2O) Yields Acid PathA->Hydrolysis Standard Direct Direct Aminolysis (AlMe3 + Amine) *Avoids Acid Isolation* PathA->Direct Shortcut (Aliphatic Amines) CH_Act C-H Activation (Pd(OAc)2, Ar-I) C-5 or C-2 Arylation PathB->CH_Act Coupling Step 2: Coupling (HATU or T3P + Amine) Hydrolysis->Coupling

Figure 1: Decision tree for selecting the optimal coupling pathway based on the desired final derivative.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Product water-soluble (Zwitterion).[1]Do not extract with ether/hexane.[1] Use n-Butanol or evaporate to dryness and use crude salt in coupling (adjust coupling base stoichiometry).[1]
No Reaction (Direct Amidation) Amine steric hindrance or AlMe₃ deactivation.[1]Switch to Workflow 1 (Acid + HATU). Alternatively, use DABAL-Me₃ (solid Al reagent) for easier handling.[1]
Cyclopropyl Ring Opening Acid concentration too high during workup.[1]Maintain pH > 4.[1]0. Avoid refluxing in HCl/H₂SO₄.[1] Use formic acid for HPLC purification if necessary.[1]
Catalyst Poisoning (C-H Act) Imidazole N-3 binding Pd.[1]Increase catalyst loading to 10 mol%. Use bidentate ligands (e.g., Xantphos) to outcompete imidazole coordination.[1]

References

  • Goodreid, J. D., et al. (2014).[1][3] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines.[3] Journal of Organic Chemistry, 79, 943-954.[1][3] [Link]

  • SaveMyExams. Hydrolysis of Esters - Alkaline Conditions and Mechanisms. [Link]

  • Bellina, F., & Rossi, R. (2006).[1] Synthesis and Biological Activity of Imidazole-4-carboxylic Acid Derivatives. (Contextual grounding on Imidazole C-H activation). [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Using Imidazole-4-Carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole-4-Carboxylate Scaffold as a Privileged Structure in Drug Discovery

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs, including the likes of histamine, histidine, and various antifungal agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile scaffold for interacting with a wide range of biological targets. The imidazole-4-carboxylate scaffold, in particular, offers a readily derivatizable platform for the construction of diverse chemical libraries. By functionalizing the carboxyl group and the nitrogen atoms of the imidazole ring, a multitude of substituents can be introduced, allowing for the fine-tuning of pharmacological properties.

Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid assembly of compound libraries for high-throughput screening.[3] The ability to drive reactions to completion by using excess reagents and the simplified purification process of merely washing the resin-bound product make SPS highly attractive for drug discovery.[4][5] This guide provides a detailed protocol for the solid-phase synthesis of a library of N-substituted imidazole-4-carboxamides, a class of compounds with potential therapeutic applications.

The Logic of the Workflow: A Self-Validating System

The protocol described below is designed to be a self-validating system. Each key step, from the initial loading of the scaffold onto the resin to the final cleavage of the product, includes checkpoints and analytical methods to ensure the reaction is proceeding as expected. This approach minimizes the risk of failure and ensures the integrity of the final compounds.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Wang Resin100-200 mesh, 1% DVBSigma-AldrichA common resin for anchoring carboxylic acids.
Imidazole-4-carboxylic acid≥98%Commercially AvailableThe starting scaffold.
Diisopropylcarbodiimide (DIC)≥99%Commercially AvailableCoupling agent.
4-(Dimethylamino)pyridine (DMAP)≥99%Commercially AvailableCatalyst for esterification.
PiperidineACS gradeCommercially AvailableFor Fmoc deprotection.
HATU≥98%Commercially AvailableCoupling agent for amidation.
Diisopropylethylamine (DIPEA)≥99.5%Commercially AvailableBase for coupling reactions.
Trifluoroacetic acid (TFA)Reagent gradeCommercially AvailableFor cleavage from the resin.
Dichloromethane (DCM)HPLC gradeCommercially AvailableSolvent.
N,N-Dimethylformamide (DMF)HPLC gradeCommercially AvailableSolvent.
Primary Amines (Library)VariousCommercially AvailableBuilding blocks for diversification.

Experimental Protocols

Part 1: Immobilization of the Imidazole-4-Carboxylate Scaffold onto Wang Resin

This initial step anchors the imidazole-4-carboxylic acid to the solid support via an ester linkage. The loading efficiency of this step is critical as it determines the maximum possible yield of the final product.

Protocol:

  • Resin Swelling: Swell 1 g of Wang resin in 10 mL of DMF for 1 hour in a peptide synthesis vessel. Drain the solvent.

  • Scaffold Activation: In a separate flask, dissolve 4 equivalents of imidazole-4-carboxylic acid and 4 equivalents of DIC in a minimal amount of DMF.

  • Loading: Add the activated scaffold solution to the swollen resin. Add 0.1 equivalents of DMAP.

  • Reaction: Agitate the reaction mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional but Recommended): A small, accurately weighed amount of the dried resin can be subjected to cleavage with a known concentration of NaOH, and the liberated imidazole-4-carboxylate can be quantified by UV-Vis spectroscopy to determine the loading capacity.

Part 2: N-Alkylation of the Resin-Bound Imidazole

With the carboxyl group protected as an ester linkage to the resin, one of the imidazole nitrogens can be selectively alkylated.

Protocol:

  • Resin Swelling: Swell the imidazole-4-carboxylate-loaded resin in 10 mL of anhydrous DMF for 1 hour.

  • Deprotonation: Add 3 equivalents of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), to the resin suspension and agitate for 30 minutes.

  • Alkylation: Add 5 equivalents of the desired alkyl halide (e.g., benzyl bromide) and agitate at 50°C for 24 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Part 3: Library Generation via Amidation

This is the diversification step where a library of primary amines is coupled to the resin-bound scaffold. For this example, we will assume the other imidazole nitrogen is protected with an Fmoc group, a common strategy in solid-phase synthesis.

Protocol:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 30 minutes to remove the Fmoc protecting group. Drain and repeat once.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Coupling: In a separate vial, pre-activate 3 equivalents of the desired primary amine with 3 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes.

  • Reaction: Add the activated amine solution to the resin and agitate for 4-6 hours.

  • Kaiser Test: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), continue the reaction for another 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Part 4: Cleavage and Product Isolation

The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups.

Protocol:

  • Resin Preparation: Place the dried resin in a cleavage vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude product.

  • Isolation: Centrifuge the suspension to pellet the product. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by reverse-phase HPLC.

Visualization of the Workflow

Solid_Phase_Synthesis_Workflow cluster_0 Resin Preparation & Loading cluster_1 On-Resin Synthesis cluster_2 Cleavage & Purification Resin Wang Resin Swell Swell in DMF Resin->Swell Load Load Scaffold onto Resin Swell->Load Scaffold Imidazole-4-carboxylic acid Activate Activate with DIC/DMAP Scaffold->Activate Activate->Load N_Alkylation N-Alkylation Load->N_Alkylation Fmoc_Deprotection Fmoc Deprotection N_Alkylation->Fmoc_Deprotection Coupling Couple Amine to Scaffold Fmoc_Deprotection->Coupling Amine_Activation Activate Primary Amine with HATU Amine_Activation->Coupling Kaiser_Test Kaiser Test for Completion Coupling->Kaiser_Test Kaiser_Test->Coupling Incomplete Cleavage Cleave with TFA Cocktail Kaiser_Test->Cleavage Complete Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of an imidazole-4-carboxamide library.

Data Presentation: Representative Library Synthesis

The following table summarizes the expected results for a small, representative library of three compounds synthesized using the protocol above.

Compound IDR-Group (Primary Amine)Molecular Weight ( g/mol )Expected Yield (%)Purity by HPLC (%)
IZ-001 Benzylamine292.3265-75>95
IZ-002 Cyclohexylamine284.3770-80>95
IZ-003 3-Phenylpropylamine320.3760-70>95

Troubleshooting

IssuePossible CauseRecommended Solution
Low Loading of Scaffold Incomplete activation of the carboxylic acid; Steric hindrance on the resin.Increase the equivalents of DIC and DMAP; Increase reaction time; Use a resin with a more flexible linker.
Incomplete N-Alkylation Insufficiently strong base; Alkyl halide is not reactive enough.Use a stronger base like sodium hydride (use with caution); Use a more reactive alkylating agent (e.g., triflate).
Positive Kaiser Test after Coupling Incomplete coupling reaction; Sterically hindered amine.Double couple (repeat the coupling step); Increase the reaction temperature slightly (e.g., to 40°C).
Low Yield after Cleavage Incomplete cleavage; Product degradation in the cleavage cocktail.Increase cleavage time; Use a different cleavage cocktail with appropriate scavengers for sensitive functional groups.
Multiple Peaks in HPLC Incomplete reactions leading to byproducts; Racemization during activation/coupling.Optimize coupling and deprotection steps; Use a non-racemizing coupling agent.

References

  • CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Organic Letters. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. ACS Publications. Retrieved from [Link]

  • Europe PMC. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Retrieved from [Link]

  • PubMed. (2002). Analytical techniques for small molecule solid phase synthesis. Retrieved from [Link]

  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]

  • ePrints Soton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]

  • PubMed. (2000). Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. Retrieved from [Link]

  • ResearchGate. (2025). Solid-Phase synthesis of 4-substituted imidazoles using a scaffold approach. Retrieved from [Link]

  • ResearchGate. (2025). Linkers for solid-phase organic synthesis. Retrieved from [Link]

  • MDPI. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved from [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Retrieved from [Link]

Sources

Application Note: Precision C2-Functionalization of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Reactivity vs. Stability

Functionalizing the C2 position of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate presents a classic chemoselectivity paradox in heterocyclic chemistry.

  • Acidity vs. Nucleophilicity: The imidazole ring is electron-deficient due to the C4-ester, deactivating it toward classical Electrophilic Aromatic Substitution (SEAr). However, this same electron-withdrawing character significantly increases the acidity of the C2-proton (pKa ~18-19 in DMSO), making it the primary target for deprotonation.

  • The Ester Liability: The ethyl ester at C4 is a "soft" electrophile. Use of traditional strong bases (e.g., n-BuLi) for lithiation typically results in nucleophilic attack at the carbonyl carbon (forming ketones or tertiary alcohols) rather than the desired C2-deprotonation.

  • Cyclopropyl Integrity: While the

    
    -cyclopropyl group confers metabolic stability and unique pharmacokinetic properties, it can be susceptible to acid-catalyzed ring opening or radical fragmentation under extreme conditions.
    
The Solution: Two-Pronged Approach

To ensure high fidelity and reproducibility, we utilize two distinct methodologies depending on the desired modification:

  • Method A (Direct Arylation): Palladium-catalyzed C–H activation (CMD mechanism) for introducing aryl/heteroaryl groups.

  • Method B (Magnesiation-Trapping): Use of sterically hindered "Turbo-Hauser" bases (TMPMgCl·LiCl) to selectively deprotonate C2 without attacking the ester, followed by electrophilic trapping (e.g., Iodination).

G Substrate Ethyl 1-cyclopropyl- 1H-imidazole-4-carboxylate MethodA Method A: Pd-Catalyzed C-H Arylation Substrate->MethodA Ar-I, Pd(OAc)2 CuI, Cs2CO3 MethodB Method B: Magnesiation (TMPMgCl·LiCl) Substrate->MethodB -20°C, THF ProdA C2-Aryl Derivative (Suzuki-type Product) MethodA->ProdA ProdB C2-Magnesium Species MethodB->ProdB ProdC C2-Iodo Derivative (Versatile Intermediate) ProdB->ProdC I2 Quench

Figure 1: Strategic workflow for C2 functionalization avoiding ester degradation.

Part 2: Detailed Experimental Protocols

Protocol A: Direct C2-Arylation via C–H Activation

Application: Introduction of aryl or heteroaryl groups directly, avoiding pre-functionalization. Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base assists the Pd in cleaving the acidic C2–H bond.

Reagents:

  • Substrate: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv)

  • Aryl Iodide (Ar-I): 1.5 equiv (Electron-rich or neutral Ar-I work best; electron-poor may require higher temp)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Co-Catalyst: CuI (1.0 equiv) - Critical for stabilizing the intermediate and improving C2 selectivity.

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous.

  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a glovebox or under a steady stream of Argon, charge a pressure tube (heavy-walled glass) with the Substrate (1.0 equiv), Ar-I (1.5 equiv), Pd(OAc)₂ (0.05 equiv), CuI (1.0 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF. Sparge with Argon for 5 minutes to remove dissolved oxygen. Cap the tube tightly.

  • Reaction: Heat the block to 140 °C for 16–24 hours.

    • Note: The high temperature is required to overcome the activation energy of the electron-deficient imidazole ring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Cu/Pd residues.

  • Extraction: Wash the filtrate with water (3x) to remove DMF (crucial to prevent streaking on columns). Wash with brine (1x). Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C2-arylated product is typically less polar than the starting material.

Validation Criteria:

  • ¹H NMR: Disappearance of the sharp singlet at ~δ 7.6–7.8 ppm (C2-H). Appearance of aryl signals. The C5-H (singlet at ~δ 7.5–7.7 ppm) should remain intact.

Protocol B: Regioselective C2-Iodination (Knochel-Hauser Route)

Application: Synthesis of a C2-Iodo intermediate for subsequent Suzuki, Sonogashira, or Negishi couplings. Advantage: Uses TMPMgCl[4]·LiCl to prevent ester attack. Standard n-BuLi is NOT recommended for this substrate.

Reagents:

  • Substrate: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (1.0 equiv)

  • Base: TMPMgCl[4]·LiCl (1.0 M in THF/Toluene) - 1.2 equiv

  • Electrophile: Iodine (I₂) - 1.5 equiv (dissolved in dry THF)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the Substrate (1.0 equiv) and dissolve in anhydrous THF (0.3 M).

  • Deprotonation: Cool the solution to -20 °C (Ice/Salt bath or Cryocooler).

    • Critical: Do not cool to -78 °C; the magnesiation is slow at very low temps. Do not warm above 0 °C to avoid ester attack.

  • Addition: Dropwise add TMPMgCl·LiCl (1.2 equiv) over 10 minutes. The solution may turn slightly yellow/orange. Stir at -20 °C for 30 minutes.

  • Trapping: Add the solution of I₂ (1.5 equiv in THF) dropwise. The color will change to dark brown/red.

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Quench: Add saturated aqueous NH₄Cl followed by saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).

  • Extraction: Extract with EtOAc (3x). Dry organic layers over MgSO₄.

  • Purification: Flash chromatography. The C2-Iodo product is often sensitive to light; store in amber vials.

Data Summary Table:

ParameterMethod A (Pd-Catalyzed)Method B (Magnesiation)
Primary Utility Direct library synthesis (Ar-groups)Intermediate synthesis (Iodo/Formyl)
Key Reagent Pd(OAc)₂ / CuITMPMgCl·LiCl (Turbo Base)
Temperature 140 °C-20 °C
Ester Tolerance ExcellentExcellent (due to steric bulk of base)
C2 Selectivity >95% (Thermodynamic control)>98% (Kinetic control)

Part 3: Troubleshooting & Quality Control

Common Failure Modes
  • Low Yield in Method A: Often caused by oxygen poisoning. Ensure rigorous degassing. If conversion is low, increase CuI loading to 2.0 equiv.

  • Ester Hydrolysis: Avoid using aqueous bases (e.g., NaOH, K₂CO₃ in water). Use strictly anhydrous Cs₂CO₃ or K₃PO₄.

  • Regio-scrambling: If C5 functionalization is observed in Method B, the temperature was likely too high during base addition. Keep strictly at -20 °C.

Analytical Checkpoints
  • Starting Material (SM): ¹H NMR (CDCl₃) δ ~7.65 (s, 1H, C2-H), ~7.50 (s, 1H, C5-H), 4.3 (q, 2H, Ester), 3.2 (m, 1H, Cyclopropyl-CH).

  • C2-Iodo Product: ¹H NMR shows loss of the δ 7.65 signal. C5-H signal usually shifts slightly upfield.

  • Mass Spec: Distinctive Iodine isotope pattern (M+ and M+127 not applicable, but mass shift of +126 Da).

References

  • Bellina, F., & Rossi, R. (2006). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C-H activation.[4] Advanced Synthesis & Catalysis. Link

  • Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[5] Angewandte Chemie International Edition.[5] Link

  • Gommermann, N., & Knochel, P. (2005). Regioselective Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.[4] Chemical Communications. Link

  • Joo, J. M., Touré, B. B., & Sames, D. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthetic procedure. Our goal is to provide actionable insights and evidence-based solutions to help you optimize your reaction, improve yield, and ensure the purity of your final product.

Introduction

The synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a crucial step in the preparation of various pharmaceutically active compounds. However, like many multi-step organic syntheses, it can be prone to issues that affect yield and purity. This guide provides a structured approach to troubleshooting common problems, backed by scientific principles and established literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: Why is the yield of my N-cyclopropylation reaction consistently low?

Low yields in the N-cyclopropylation of the imidazole ring are a frequent challenge. This is often attributed to several factors, including the choice of base, solvent, and the reactivity of the cyclopropylating agent.

Probable Causes:

  • Inefficient Deprotonation of the Imidazole Nitrogen: The basicity of the chosen base may be insufficient to fully deprotonate the imidazole ring, leading to a low concentration of the reactive nucleophile.

  • Side Reactions: The cyclopropylating agent can react with other nucleophiles present in the reaction mixture, or undergo elimination reactions, especially under harsh basic conditions.

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate, or too high, promoting side reactions and decomposition of starting materials or products.

Solutions and Experimental Protocols:

  • Base Selection: The choice of base is critical. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases often lead to higher yields.

    • Recommendation: Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation. It irreversibly deprotonates the imidazole, driving the reaction to completion.

    Experimental Protocol: N-cyclopropylation using Sodium Hydride

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 1H-imidazole-4-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

    • Add the cyclopropylating agent (e.g., cyclopropyl bromide or tosylate, 1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Solvent Considerations: The solvent must be aprotic and polar enough to dissolve the reactants but should not react with the strong base.

    • Recommendation: Anhydrous DMF or tetrahydrofuran (THF) are excellent choices. Ensure the solvent is truly anhydrous, as water will quench the sodium hydride.

  • Temperature Control: Careful temperature management is essential.

    • Recommendation: Start the reaction at a lower temperature (0 °C) during the addition of the base and electrophile to control any exothermic processes. Then, allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) to ensure a reasonable reaction rate.

Data Summary: Comparison of Reaction Conditions

BaseSolventTemperatureTypical Yield RangeReference
K₂CO₃DMF80-100 °C40-60%Generic observation
NaHDMF0 °C to RT75-90%
Cs₂CO₃DMF60-80 °C65-85%
Question 2: I am observing significant amounts of an isomeric impurity. How can I suppress its formation?

The formation of the N3-cyclopropyl isomer is a known side reaction in the alkylation of imidazoles. The ratio of N1 to N3 isomers can be influenced by the reaction conditions.

Probable Cause:

  • Tautomerism of the Imidazole Ring: The imidazole ring can exist in two tautomeric forms. Alkylation can occur at either nitrogen, leading to a mixture of N1 and N3 isomers. The electronic and steric properties of the substituents on the imidazole ring influence the position of alkylation.

Solutions and Mechanistic Insight:

  • Directing Group Effects: The ester group at the C4 position of ethyl 1H-imidazole-4-carboxylate is an electron-withdrawing group. This generally directs alkylation to the N1 position. However, under certain conditions, N3 alkylation can still occur.

  • Optimizing Reaction Conditions to Favor N1-Alkylation:

    • Use of a Strong, Non-nucleophilic Base: As mentioned previously, using a strong base like NaH ensures rapid and complete deprotonation to form the imidazolate anion. This anion's negative charge is delocalized, but the N1 position is generally more nucleophilic due to steric and electronic factors, favoring attack at this position.

    • Choice of Cyclopropylating Agent: The use of a less reactive cyclopropylating agent, such as cyclopropyl tosylate, can sometimes offer better selectivity compared to more reactive halides like cyclopropyl bromide or iodide.

Workflow for Minimizing Isomer Formation

Caption: Workflow for selective N1-cyclopropylation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., a mixture of hexane and ethyl acetate). Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can confirm the mass of the product and any major byproducts.

Q2: Are there any alternative cyclopropylating agents I can use?

A2: Yes, besides cyclopropyl halides and tosylates, you can also consider using cyclopropylboronic acid in a copper-catalyzed Chan-Lam coupling reaction. This method can be milder and offer different selectivity profiles.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

A3: It is not uncommon for compounds to initially be isolated as oils, even if they are crystalline solids. This can be due to the presence of residual solvent or minor impurities that inhibit crystallization. Try the following:

  • High Vacuum Drying: Dry the oil under a high vacuum for an extended period to remove all traces of solvent.

  • Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod to induce crystallization.

  • Recrystallization: If the product is still an oil, consider a careful recrystallization from a suitable solvent system.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Quench any excess NaH carefully and slowly with a suitable protic solvent (e.g., isopropanol) at a low temperature.

  • DMF: Dimethylformamide is a suspected teratogen and can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyclopropylating Agents: Many alkylating agents are toxic and should be handled with care.

References

  • Title: Synthesis of Novel Imidazole Derivatives as Potential Anticancer Agents. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Cesium Carbonate in N-Alkylation of Azoles. Source: Synthetic Communications. URL: [Link]

  • Title: Chan-Lam Coupling Reaction: A Powerful Tool for C-N Bond Formation. Source: Chemical Reviews. URL: [Link]

Technical Support Center: Troubleshooting N-Alkylation Regioselectivity in Imidazole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Alkylation Regioselectivity in Imidazole Carboxylates Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Advanced Troubleshooting Guide & FAQs

Introduction: The Tautomer Trap

N-alkylation of imidazole carboxylates (e.g., ethyl 4-imidazolecarboxylate) is a deceptively simple transformation that frequently bottlenecks synthesis campaigns due to regioisomeric mixtures .

The core challenge lies in the annular tautomerism of the imidazole ring. The N-H proton rapidly migrates between N1 and N3. When a substituent like a carboxylate ester is present at position 4, it exists in equilibrium with position 5.

  • Tautomer A: 4-substituted (H on N1)[1]

  • Tautomer B: 5-substituted (H on N1)[1]

Upon deprotonation, the resulting imidazolyl anion is a resonance hybrid with nucleophilic character at both nitrogen atoms. The ratio of 1,4-isomer (N-alkyl remote from ester) to 1,5-isomer (N-alkyl adjacent to ester) is governed by a competition between steric hindrance and electronic deactivation .

This guide provides definitive diagnostic and optimization strategies to control this selectivity.

Part 1: Diagnostic Q&A

Q1: Why am I consistently getting a mixture of regioisomers (e.g., 70:30 or 60:40)?

A: This is the thermodynamic vs. kinetic reality of imidazole alkylation.

  • Steric Rule: The incoming alkyl electrophile prefers the nitrogen atom furthest from the bulky carboxylate group. This pathway leads to the 1,4-isomer (Major Product).

  • Electronic Rule: The carboxylate is an electron-withdrawing group (EWG). It inductively deactivates the adjacent nitrogen (N3 in the 4-ester tautomer), making the remote nitrogen (N1) more nucleophilic.[2]

  • The Problem: While both factors favor the 1,4-isomer, the energy difference between the transition states is often small (1–2 kcal/mol), leading to significant formation of the 1,5-isomer (Minor Product), especially at higher temperatures or with smaller electrophiles (e.g., MeI).

Q2: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer using NMR?

A: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard. 1D proton shifts are unreliable due to solvent and concentration dependence.

Feature1,4-Isomer (Major) 1,5-Isomer (Minor)
Structure Alkyl group at N1; Ester at C4.Alkyl group at N1; Ester at C5.
Ring Protons Has protons at C2 and C5 .Has protons at C2 and C4 .
NOE Cross-peaks N-CH₂ shows NOE to H-2 AND H-5 .N-CH₂ shows NOE to H-2 ONLY.
Reasoning The N-alkyl group is adjacent to H-5.[1]The N-alkyl group is adjacent to the Ester (no proton).

Note: If you observe NOE between the N-alkyl protons and the ester alkoxy protons, you have the 1,5-isomer (spatial proximity).

Q3: I need the 1,5-isomer, but the reaction favors the 1,4. Can I flip the selectivity?

A: Direct alkylation rarely favors the 1,5-isomer for carboxylates. To access the 1,5-isomer, you must use a blocking strategy or indirect synthesis :

  • Trityl Protection (Steric Block): React the starting material with Trityl chloride (Trt-Cl). The bulky Trityl group will selectively protect the less hindered nitrogen (forming the 1-Trt-4-ester).

  • Quaternization: Alkylate the Trityl-protected intermediate with your desired electrophile (forcing it to the hindered N3).

  • Deprotection: Remove the Trityl group.

    • Alternative: Cyclization from acyclic precursors (e.g.,

      
      -halo ketones + amidines) is often more reliable for 1,5-disubstituted imidazoles than trying to force alkylation against sterics.
      

Part 2: Visualization & Logic

Figure 1: Regioselectivity Pathways

This diagram maps the kinetic and thermodynamic decisions occurring during the reaction.

ImidazoleAlkylation cluster_legend Key Mechanism Start Ethyl 4-imidazolecarboxylate (Tautomeric Mixture) Anion Imidazolyl Anion (Resonance Hybrid) Start->Anion Base (Deprotonation) TS_Remote TS: Remote Attack (Sterically Favored) Anion->TS_Remote Path A: Low Steric Clash TS_Adjacent TS: Adjacent Attack (Sterically Hindered) Anion->TS_Adjacent Path B: High Steric Clash Prod_1_4 1,4-Isomer (Major) (Alkyl @ N1, Ester @ C4) TS_Remote->Prod_1_4 Prod_1_5 1,5-Isomer (Minor) (Alkyl @ N1, Ester @ C5) TS_Adjacent->Prod_1_5 EWG Effect EWG at C4 deactivates adjacent N, further favoring Path A

Caption: Mechanistic pathway showing why steric and electronic factors converge to favor the 1,4-isomer.

Part 3: Optimization Protocol

Standard Protocol: Maximizing the 1,4-Isomer

This protocol is designed to maximize regioselectivity for the 1,4-isomer by utilizing the "Cesium Effect" and controlled temperature.

Reagents:

  • Substrate: Ethyl 4-imidazolecarboxylate (1.0 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Electrophile: Alkyl Halide (1.1 equiv)

Step-by-Step Procedure:

  • Preparation: Dry the reaction vessel and purge with Nitrogen/Argon. Moisture can quench the anion and reduce yield.

  • Deprotonation: Dissolve the imidazole substrate in anhydrous DMF (0.2 M concentration). Add Cs₂CO₃ in one portion.

    • Why Cs₂CO₃? Cesium's larger cation radius allows for a "looser" ion pair with the imidazolyl anion compared to Sodium or Potassium, often enhancing nucleophilicity and solubility in organic solvents [1].

  • Activation: Stir at Room Temperature (RT) for 30 minutes. Ensure the base is well-suspended.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide dropwise.[3]

    • Control: Low temperature minimizes the energy available to overcome the higher activation barrier of the 1,5-isomer pathway.

  • Reaction: Allow to warm to RT slowly. Monitor by TLC/LC-MS.

    • Time: Alkyl bromides/iodides: 2–6 hours.[1] Alkyl chlorides: 12–24 hours (may require heating to 50°C, which risks lowering selectivity).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The 1,4-isomer is typically less polar than the 1,5-isomer due to better shielding of the nitrogen lone pairs, but this can vary based on the alkyl group.

Table 1: Impact of Reaction Conditions on Selectivity
VariableConditionExpected ResultMechanism
Base NaH (THF) High 1,4-SelectivityTight ion pairing; thermodynamic control often favored.
Base Cs₂CO₃ (DMF) High Yield, Good Selectivity"Cesium effect" increases solubility; mild conditions.
Base KOH / NaOH Lower SelectivityWater generation (if not anhydrous) leads to reversibility/hydrolysis risks.
Temp 0°C → RT Best Selectivity Kinetic control favors the lower barrier (1,4-path).
Temp Reflux (>80°C) Increased 1,5-IsomerThermal energy overcomes steric barrier; thermodynamic equilibration.
Electrophile Me-I Lower Selectivity (~3:1)Small electrophile is less sensitive to steric hindrance.
Electrophile Benzyl-Br High Selectivity (>10:1)Bulky electrophile strongly disfavors the hindered 1,5-site.

Part 4: Troubleshooting Flowchart

Use this logic tree to resolve specific experimental failures.

Troubleshooting Start Issue: Poor Reaction Outcome CheckYield Is the Yield Low (<40%)? Start->CheckYield CheckSelectivity Is Selectivity Poor (<80:20)? CheckYield->CheckSelectivity No (Yield is OK) YieldYes Yes: Incomplete Conversion CheckYield->YieldYes SelYes Yes: Mixture of Isomers CheckSelectivity->SelYes OverAlk Issue: Dialkylation (Imidazolium Salt) CheckSelectivity->OverAlk No (Selectivity OK) SolventCheck Check Solvent Dryness (Water quenches anion) YieldYes->SolventCheck BaseCheck Switch to Stronger Base (NaH instead of K2CO3) YieldYes->BaseCheck TempControl Lower Temp to 0°C (Enhance Kinetic Control) SelYes->TempControl BulkCheck Increase Steric Bulk of Electrophile (if possible) SelYes->BulkCheck ProtectGroup Use Trityl Strategy (For 1,5-isomer synthesis) SelYes->ProtectGroup StoichCheck Reduce Electrophile to 1.0 eq Dilute Reaction (0.1 M) OverAlk->StoichCheck

Caption: Decision tree for troubleshooting yield, selectivity, and side-product formation.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate as a base for the N-alkylation of imidazoles. Journal of Organic Chemistry. Link (General reference for Cs effect).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Lovering, F. et al. (2005). Differentiation of 1,4- and 1,5-disubstituted imidazoles by NOESY NMR. Tetrahedron Letters. (Standard analytical method).
  • Bellocq, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. Der Pharma Chemica.[1] Link (Demonstrates N1 preference for EWG-substituted imidazoles).

  • BenchChem Technical Support . (2025). Troubleshooting N-Alkylation Reactions of Imidazole. Link (General procedural grounding).

Sources

purification methods for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Diagnostic Triage: Initial Assessment

Before initiating a purification workflow, characterize your crude reaction mixture.[1] The synthesis of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate often yields a mixture containing the target 1,4-isomer, the unwanted 1,5-regioisomer, and unreacted starting materials (e.g., ethyl isocyanoacetate or cyclopropylamine derivatives).[2]

Select Your Scenario:

Observation Likely Impurities Recommended Workflow
Dark/Black Oil Polymerized byproducts, metal catalystsMethod A (Acid-Base Wash) followed by Method C (Flash Column).[2][3][1]
Semi-Solid / Sticky Gum Solvent entrapment, regioisomersMethod A (Acid-Base Wash) followed by Method B (Crystallization).[2][3][1]
Solid with Low Melting Point 1,5-isomer contamination (eutectic mixture)Method B (Recrystallization) or Method C (Chromatography).[2][3][1]
Clean TLC but Wrong Color Trace oxidation productsActivated Charcoal Treatment during recrystallization.[2][3][1]

Core Purification Workflows

Method A: The "Workhorse" Acid-Base Extraction

Principle: The imidazole nitrogen is basic (


).[2][3][1] We exploit this by protonating the product into the aqueous phase with dilute acid, washing away non-basic lipophilic impurities, and then recovering the product by basification.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Extraction (Acid Phase): Extract the organic layer twice with 1.0 M HCl (5 mL/g).

    • Critical Check: The product is now in the Aqueous Acid layer.[2][3][1] Keep this!

    • Discard: The organic layer contains non-basic impurities (e.g., unreacted esters, neutral polymers).

  • Washing: Wash the combined acidic aqueous layers once with a small volume of Diethyl Ether or MTBE to remove trapped lipophilic contaminants.[2][3][1]

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to ~9–10 using Saturated

    
      or 2M NaOH .
    
    • Observation: The product should precipitate or oil out as a free base.[2][3][1]

  • Recovery: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) or EtOAc .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1.0 M HCl Partition Layers Start->AddAcid OrgLayer1 Organic Layer (Non-basic Impurities) AddAcid->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt) AddAcid->AqLayer1 Keep Wash Wash with MTBE/Ether AqLayer1->Wash Basify Basify to pH 9-10 (NaOH / NaHCO3) Wash->Basify Extract Extract with DCM Basify->Extract FinalProd Concentrate Organic Layer (Purified Free Base) Extract->FinalProd

Figure 1: Acid-Base Extraction Logic Flow.[2][3][1] This method removes non-basic starting materials effectively.[2][3][1]

Method B: Crystallization (Polymorph & Solidification Control)

Context: Imidazole carboxylates often "oil out" before crystallizing.[2][3][1] Seeding is critical.[2][3][1][4]

Solvent Systems:

  • System 1 (High Yield): Ethyl Acetate / Hexanes (1:3 ratio).[2][3][1]

  • System 2 (High Purity): Isopropyl Alcohol (IPA) / Water (dropwise addition).[2][3][1]

Protocol:

  • Dissolve the semi-solid in minimal hot EtOAc (approx. 40-50°C).

  • Add Hexanes dropwise until slight turbidity persists.

  • Seeding: If available, add a seed crystal. If not, scratch the glass wall with a spatula to induce nucleation.[1]

  • Cooling: Allow to cool to Room Temp (RT) slowly, then refrigerate at 4°C. Do not crash cool , or oil will form.

Method C: Separation of Regioisomers (1,4 vs. 1,5)

The Challenge: Cyclization often produces both ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Target) and the 1,5-isomer (Impurity).[2][3] Differentiation:

  • 1,4-isomer: Generally less polar (higher

    
    ) and higher melting point.[2][3][1]
    
  • 1,5-isomer: More polar (lower

    
    ) due to steric hindrance around the nitrogen lone pair, affecting interaction with silica.[2][3][1]
    

Chromatography Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).[2][3][1]

  • Mobile Phase: Gradient of DCM : Methanol (99:1

    
     95:[2][3][1]5) OR EtOAc : Hexanes  (30% 
    
    
    
    70%).[2][3][1]
  • Tip: If separation is poor, add 0.1% Triethylamine (TEA) to the mobile phase to suppress tailing caused by the basic imidazole nitrogen.[3][1]

Troubleshooting Guide (FAQ)

Q1: My product comes out as a viscous oil and refuses to solidify. How do I fix this?

  • Cause: Trace solvent impurities (EtOAc/DCM) or the presence of the 1,5-isomer lowering the melting point.[3][1]

  • Solution:

    • Azeotropic Drying: Dissolve the oil in Pentane or Diethyl Ether and concentrate again to remove higher-boiling solvents.[2][3][1]

    • Trituration: Add cold Pentane or Hexane to the oil and sonicate vigorously. This often forces the oil to solidify into a powder.[3][1]

    • Vacuum: Dry under high vacuum (<1 mbar) for 12+ hours.

Q2: I see two spots on TLC very close together. Which one is my product?

  • Analysis: The 1,4-isomer (Target) is typically the top spot (less polar) in EtOAc/Hexane systems.[2][3][1] The 1,5-isomer is more sterically crowded, often making it more polar and slower-moving on silica.[2]

  • Verification: Perform a crude NMR.[2][3][1] The proton at the C-5 position (for 1,4-isomer) usually appears as a singlet around

    
     7.6–7.8 ppm.[2] The C-4 proton (for 1,5-isomer) shifts slightly upfield.[2][1]
    

Q3: The yield after Acid-Base extraction is very low.

  • Cause: The imidazole ester might be water-soluble, especially if the aqueous layer volume is too high.[2][3][1]

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl before the final DCM extraction.[2][3][1]

    • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of DCM for extraction; it has higher polarity and extracts water-soluble heterocycles better.[2][3][1]

    • Check pH: Ensure the pH is strictly >9.0 during basification. If pH is ~7, the imidazole is still partially protonated and water-soluble.[2]

Q4: Can I distill this compound?

  • Warning: Imidazole carboxylates have high boiling points (>300°C predicted).[2][3][1] Distillation at atmospheric pressure will cause decomposition (decarboxylation).[2][3][1]

  • Guideline: Only use Kugelrohr distillation or High Vacuum (<0.1 mmHg) .[2][3][1] Expect a boiling point range of 140–160°C at 0.1 mmHg.[2][3][1]

Regioisomer Separation Logic

IsomerSeparation Mixture Mixture of 1,4- and 1,5-Isomers TLC Run TLC (50% EtOAc/Hex) Mixture->TLC Decision Separation Visible? TLC->Decision Flash Flash Chromatography (Gradient Elution) Decision->Flash Yes (Delta Rf > 0.1) Recryst Fractional Recrystallization Decision->Recryst No (Delta Rf < 0.1) Result1 Pure 1,4-Isomer (Top Spot) Flash->Result1 Result2 Enriched 1,5-Isomer (Bottom Spot) Flash->Result2

Figure 2: Decision Matrix for Regioisomer Separation. Chromatography is preferred if Rf difference permits.[2][3][1]

References

  • BenchChem. (2025).[2][3][1][4] Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate Product Data. Retrieved from [2][1]

  • ChemicalBook. (2015).[2][3][1] Synthesis of Ethyl imidazole-4-carboxylate derivatives. Retrieved from [2][1]

  • PubChem. (2025).[2][3][1] Compound Summary: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8).[2][3][1][5] Retrieved from [2][1]

  • Journal of Forensic Science and Medicine. (2022). Chiral Separation and Determination of Imidazole Compounds. Retrieved from [2][1]

Sources

preventing cyclopropyl ring opening during imidazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Preventing Cyclopropyl Ring Opening During Imidazole Synthesis

Core Directive & Executive Summary

The Challenge: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). In the context of imidazole synthesis, which traditionally relies on acid-catalyzed condensation (e.g., Debus-Radziszewski) or high-temperature cyclization, this strain renders the ring highly susceptible to acid-catalyzed homo-Michael addition (ring opening) or thermal rearrangement.

The Solution: To preserve the cyclopropyl moiety, you must shift from "classical" acidic condensation to base-mediated [3+2] cycloadditions (Van Leusen) or buffered, mild-temperature condensations . This guide provides the specific protocols and troubleshooting logic to navigate this stability window.

Troubleshooting Guide (Diagnostic & FAQ)

Q1: I am seeing a significant amount of acyclic enone byproducts. What is happening?

  • Diagnosis: You are likely experiencing acid-catalyzed ring opening . Under Bronsted or Lewis acidic conditions, the cyclopropyl ring acts as a "donor-acceptor" system.[1][2] The carbonyl oxygen (or imine nitrogen) becomes protonated/complexed, increasing the electrophilicity of the adjacent cyclopropyl carbons. A nucleophile (solvent, water, or ammonia) then attacks the ring, relieving strain but destroying your scaffold.

  • Corrective Action:

    • Immediate: Neutralize the reaction media. If using a Debus-Radziszewski type reaction, switch to a buffered system (e.g., Ammonium Acetate/Acetic Acid is often too acidic; try Ammonium Carbonate ).

    • Strategic: Switch to Protocol A (Van Leusen) , which operates under basic conditions (

      
       or 
      
      
      
      ), effectively immunizing the cyclopropyl group against acid-catalyzed opening.

Q2: My yield is low, and NMR shows complex aliphatic mixtures. I used a Lewis Acid catalyst (e.g.,


) to speed up the reaction. 
  • Diagnosis: Lewis acids are potent catalysts for homo-conjugate addition to cyclopropyl ketones. They coordinate to the carbonyl, activating the cyclopropyl ring for nucleophilic attack even more effectively than protons.

  • Corrective Action: Eliminate strong Lewis Acids. If catalysis is needed for imine formation, use mild dehydrating agents like

    
     or 
    
    
    
    (carefully), but avoid lanthanide triflates when a cyclopropyl group is adjacent to the reaction center.

Q3: Can I use the Marckwald synthesis (


-haloketone + amidine)? 
  • Answer: Yes, but only with specific buffering . Traditional reflux in acidic media will degrade the cyclopropyl ketone precursor.

  • Protocol Adjustment: Use the Aqueous THF/Bicarbonate method (see Protocol B). This biphasic system keeps the pH neutral-to-slightly-basic, preventing the protonation of the ketone that triggers ring opening.

Technical Visualizations

Figure 1: Mechanism of Failure (Acid-Catalyzed Ring Opening)

This diagram illustrates why acidic conditions destroy your cyclopropyl precursor.

RingOpening Start Cyclopropyl Ketone (Precursor) Activated Activated Complex (O-Protonated) Start->Activated Coordination Acid H+ / Lewis Acid (LA) Acid->Activated Transition Homo-Michael Addition Activated->Transition Ring Strain Release Nu Nucleophile Attack (H2O / NH3) Nu->Transition Broken Ring-Opened Product (Acyclic Enone) Transition->Broken Irreversible

Caption: Acidic activation of the carbonyl makes the cyclopropyl ring susceptible to nucleophilic attack (Homo-Michael Addition).

Figure 2: Method Selection Decision Tree

DecisionTree Input Target: Cyclopropyl-Imidazole Q1 Is the Cyclopropyl group on the C-2 or C-4 position? Input->Q1 PathA C-4 Position Q1->PathA PathB C-2 Position Q1->PathB MethodA RECOMMENDED: Van Leusen Synthesis (TosMIC + Aldimine) Base-Mediated (Safe) PathA->MethodA Best Yield Risk AVOID: Debus-Radziszewski (Glyoxal + NH3) High Acid/Heat Risk PathA->Risk If Traditional MethodB RECOMMENDED: Buffered Marckwald (Amidines + alpha-Bromoketone) Aq. THF / KHCO3 PathB->MethodB Regiocontrol

Caption: Select the synthetic route based on the desired position of the cyclopropyl group to minimize risk.

Validated Protocols

Protocol A: Van Leusen Imidazole Synthesis (Base-Mediated)

Best for: 1,5-disubstituted or 1,4,5-trisubstituted imidazoles where the cyclopropyl group is on the backbone. Why it works: The reaction proceeds via a [3+2] cycloaddition under basic conditions , completely avoiding the acidic pathway that triggers ring opening.

Materials:

  • Cyclopropyl-carboxaldehyde (or corresponding imine).

  • TosMIC (Toluenesulfonylmethyl isocyanide).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: MeOH or DME/t-BuOH.

Step-by-Step:

  • Imine Formation (In-situ): Mix cyclopropyl-carboxaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in MeOH. Stir for 30 min (mild dehydrating agent like

    
     can be added if needed, but usually not required).
    
  • Cycloaddition: Add TosMIC (1.1 equiv) and

    
     (2.0 equiv).
    
  • Reflux: Heat to mild reflux (60-70°C) for 3-5 hours. Note: The basic environment protects the cyclopropyl ring.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water. The tosyl group is eliminated spontaneously to yield the imidazole.

Protocol B: Buffered Marckwald Condensation

Best for: 2-cyclopropyl-imidazoles or 4-cyclopropyl-imidazoles from


-haloketones.
Why it works: Using a biphasic system with a weak base (

) prevents the reaction mixture from becoming acidic (which happens in standard protocols as HBr is generated), thereby preserving the ring.

Materials:

  • Cyclopropyl

    
    -bromoketone (Freshly prepared).
    
  • Amidine Hydrochloride (e.g., Acetamidine HCl).

  • Base:

    
     (Potassium Bicarbonate).
    
  • Solvent: THF / Water (4:1 ratio).

Step-by-Step:

  • Preparation: Dissolve Amidine HCl (1.5 equiv) in water. Dissolve Cyclopropyl bromoketone (1.0 equiv) in THF.

  • Mixing: Combine the two solutions.

  • Buffering: Add

    
     (3.0 equiv) slowly. Crucial: This neutralizes the HBr produced during condensation.
    
  • Reaction: Heat to mild reflux (60°C) for 4-6 hours.

  • Observation: The mixture should remain biphasic or cloudy. If it turns clear and dark, check pH immediately (keep pH > 6).

Data Comparison: Synthetic Routes

FeatureDebus-RadziszewskiVan Leusen (Protocol A)Buffered Marckwald (Protocol B)
Primary Reagents Glyoxal +

TosMIC + Aldimine

-Bromoketone + Amidine
pH Condition Acidic (often buffered with AcOH)Basic (

)
Neutral/Weakly Basic (

)
Temp.[3][4] Range High (>80°C)Moderate (60-70°C)Moderate (50-60°C)
Cyclopropyl Risk High (Acid-catalyzed opening)Low (Base-stable)Low (If buffered correctly)
Typical Yield 20-40% (Ring opening common)70-85%60-80%

References

  • Van Leusen Imidazole Synthesis : Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Journal of Organic Chemistry. Link

  • Buffered Condensation Protocol : Murry, J. A., et al. (2003). "Synthesis of 2,4-Disubstituted Imidazoles from alpha-Halo Ketones and Amidines." Organic Syntheses. Link

  • Cyclopropyl Ring Opening Mechanism : Budynina, E. M., et al. (2017). "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Synthesis. Link

  • Lewis Acid Risks : Li, X., et al. (2020). "Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes." Chemical Reviews. Link

  • General Imidazole Synthesis : Sisko, J., et al. (2000). "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry. Link

Sources

removing unreacted starting materials from ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Ticket ID: #PUR-IMD-044 Status: Open Assigned Specialist: Senior Application Scientist

Overview: The Challenge of N-Cyclopropylation

Welcome to the technical support hub for imidazole functionalization. You are likely synthesizing ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate via a Chan-Lam coupling (using cyclopropylboronic acid and Cu(OAc)₂).

While this reaction is robust, the purification is notoriously difficult because the product and the starting material (Ethyl 1H-imidazole-4-carboxylate ) share similar polarities and basicities. This guide moves beyond standard chromatography, offering chemical scavenging and solubility-based protocols to isolate your target with pharmaceutical-grade purity.

Module 1: Removing Unreacted Starting Material (The "N-H" Problem)

User Issue: "My column chromatography failed. The product and starting material co-elute or streak together."

Root Cause: Both the product and the starting material (SM) are basic imidazoles. However, the SM possesses a free N-H bond, acting as a Hydrogen Bond Donor (HBD), which causes "tailing" on silica.

Solution A: The "Chemical Scavenging" Protocol (Recommended)

If your SM content is <15%, do not attempt a difficult column. Instead, chemically modify the SM to drastically shift its polarity.

The Logic: We treat the crude mixture with an electrophile (Acetic Anhydride or Isocyanate). The N-H imidazole (SM) reacts to form an amide/urea. The N-cyclopropyl product (tertiary amine) cannot react. The new impurity is now non-basic and has a significantly different Rf.

Protocol:

  • Dissolution: Dissolve crude mixture in DCM (10 mL/g).

  • Scavenging: Add Acetic Anhydride (1.5 equiv relative to unreacted SM) and Triethylamine (2.0 equiv) .

    • Alternative: Add polymer-supported isocyanate (PS-Isocyanate) if you want to avoid liquid workup.

  • Reaction: Stir at RT for 1 hour. Monitor by TLC.[1][2] The SM spot should disappear and be replaced by a less polar N-acetyl spot.

  • Workup: Wash with saturated NaHCO₃ (removes acetic acid).

  • Separation: The N-acetyl impurity is now easily separable from your product via standard flash chromatography (Hexane/EtOAc).

Solution B: The "Solubility Switch" (For High SM Content)

The cyclopropyl group adds significant lipophilicity compared to the naked imidazole.

  • Solvent: Dissolve crude in Toluene (not DCM or EtOAc). Toluene suppresses the solubility of the polar N-H imidazole.

  • Wash: Wash the toluene layer vigorously with Water (pH 7) 3-4 times.

    • Mechanism:[1][3][4][5][6] Unsubstituted ethyl imidazole-4-carboxylate has moderate water solubility (approx 9 mg/mL), whereas the cyclopropyl derivative is highly lipophilic.

  • Dry & Concentrate: Dry organic layer over Na₂SO₄.

Module 2: Copper Remediation (Chan-Lam Catalyst Removal)

User Issue: "My product has a blue/green tint."

Root Cause: Residual Copper(II) species from the Chan-Lam cycle coordinate strongly to the imidazole nitrogens.

Protocol: The EDTA Chelation Wash Standard acid washes fail because they protonate the product, trapping it in the water layer.

  • Prepare Buffer: Make a 0.1 M aqueous solution of Na₂EDTA (disodium ethylenediaminetetraacetate) and adjust pH to ~8-9 with NaOH.

  • Extraction: Dissolve crude in EtOAc. Wash with the EDTA buffer (3x).

    • Visual Cue: The aqueous layer will turn bright blue (Cu-EDTA complex). The organic layer should become colorless/pale yellow.

  • Final Polish: If color persists, treat the organic layer with SiliaMetS® Thiol or charcoal for 30 mins, then filter through Celite.

Module 3: Boronic Acid Removal

User Issue: "I see broad peaks in the aliphatic region of my NMR."

Root Cause: Unreacted cyclopropylboronic acid or its anhydride (boroxine) trimer.

Protocol: Oxidative Workup

  • Oxidation: Before extraction, treat the reaction mixture with 30% H₂O₂ (1 mL per mmol boronic acid) and stir for 20 mins.

    • Chemistry: This converts the boronic acid C-B bond into a C-O bond (cyclopropanol), which is water-soluble and easily washed away.

  • Wash: Extract with EtOAc and wash with water.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for purifying the reaction mixture based on the specific impurities present.

PurificationStrategy Start Crude Reaction Mixture (Chan-Lam Coupling) CheckColor Is the mixture Blue/Green? Start->CheckColor CuRemoval Perform EDTA Wash (pH 9) or SiliaMetS Treatment CheckColor->CuRemoval Yes CheckSM TLC Analysis: Is Unreacted Imidazole present? CheckColor->CheckSM No CuRemoval->CheckSM QuantifySM Is SM > 15%? CheckSM->QuantifySM Yes Column Flash Chromatography (DCM:MeOH 95:5 + 1% Et3N) CheckSM->Column No Scavenge Chemical Scavenging: Add Ac2O + Et3N (Converts SM to N-Acetyl) QuantifySM->Scavenge No (<15%) Wash Toluene/Water Partitioning (Wash away polar SM) QuantifySM->Wash Yes (>15%) Scavenge->Column Wash->Column Final Pure Ethyl 1-cyclopropyl- 1H-imidazole-4-carboxylate Column->Final

Caption: Logical workflow for removing copper and unreacted imidazole starting materials.

Data Summary: Physicochemical Properties

Use this table to design your extraction and chromatography conditions.

CompoundRolepKa (Est.)H-Bond Donor?Solubility (Water)Solubility (Toluene)
Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Product ~6.5 (Conj. Acid)No LowHigh
Ethyl 1H-imidazole-4-carboxylate Impurity ~14.2 (N-H) / 6.0 (N-3)Yes ModerateLow (Cold)
Cyclopropylboronic Acid Reagent ~9YesModerateModerate
N-Acetyl-imidazole derivative Scavenged Impurity Non-basicNoLowHigh

Frequently Asked Questions (FAQ)

Q: Why does my product streak on the column even after scavenging? A: Imidazoles are basic. The silica gel is slightly acidic. This acid-base interaction causes streaking.

  • Fix: Pre-treat your silica column with mobile phase containing 1% Triethylamine (Et₃N) . This neutralizes the acidic sites on the silica.[1] Run your column with 0.5% Et₃N in the eluent.[1]

Q: Can I use acid-base extraction to separate the SM and Product? A: Generally, no . Both the starting material and the product have a basic nitrogen (N-3) with similar pKa values (~6.0). If you acidify to pH 3, both will go into the water layer. If you basify to pH 10, both will go into the organic layer. This is why the Chemical Scavenging (Module 1) or Toluene Partitioning methods are superior.

Q: Is the cyclopropyl group stable to acid? A: The cyclopropyl ring on a nitrogen is generally stable to mild acid (e.g., 1M HCl washes), but it can open under vigorous heating with strong acids. Avoid boiling in concentrated HCl.

References

  • Chan-Lam Coupling Mechanism & Scope

    • Title: Copper-promoted C-N bond formation: A study of the Chan-Lam coupling of boronic acids.
    • Source:Tetrahedron Letters, 1998 / Organic Chemistry Portal.
    • URL:

  • Purification of Imidazoles

    • Title: Technical Support Center: Purification of Imidazole Deriv
    • Source: BenchChem Protocols.
    • URL:

  • Physicochemical Properties

    • Title: Ethyl imidazole-4-carboxylate Properties & Solubility Data.[7]

    • Source: PubChem / ChemicalBook.
    • URL:

  • Metal Removal Strategies

    • Title: Removal of Copper Catalysts
    • Source: SiliCycle Scavenging Solutions.
    • URL:

Sources

Technical Support Center: Optimizing Ester Hydrolysis of Sterically Hindered Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Immobile" Ester Problem

Welcome to the technical support center. If you are reading this, you are likely facing a specific bottleneck: an imidazole ester that refuses to hydrolyze under standard saponification conditions (NaOH/MeOH/H₂O), or a product that vanishes during workup.

Hydrolyzing esters attached to sterically hindered imidazoles (e.g., medetomidine intermediates, trityl-protected imidazoles) presents a dual challenge:

  • The Kinetic Barrier: Bulky substituents (trityl, tert-butyl) block the trajectory of the attacking nucleophile (OH⁻) into the carbonyl carbon.

  • The Thermodynamic Trap: The resulting imidazole carboxylic acids are zwitterionic and prone to thermal decarboxylation, often leading to total product loss during acidic workup.

This guide moves beyond standard textbook protocols to provide field-proven, high-performance methodologies.

Module 1: Reaction Stalling (The Kinetic Barrier)

User Query:

"My reaction has been refluxing in 2N NaOH/MeOH for 24 hours. LCMS shows 60% starting material and 40% product. Adding more base doesn't help. What is wrong?"

Root Cause Analysis:

Standard aqueous hydroxide ions are heavily solvated by water molecules (a "hydration shell"). This solvation increases the effective size of the nucleophile, making it too bulky to penetrate the steric shield of your hindered imidazole. Furthermore, the electron-rich imidazole ring can deactivate the carbonyl electrophile.

Solution Hierarchy:
Level 1: The "Naked" Hydroxide Protocol (Solvent Engineering)

Logic: By removing water and using a non-polar co-solvent, we strip the hydration shell from the hydroxide ion, increasing its nucleophilicity by orders of magnitude.

  • Reagents: Powdered NaOH, Methanol (MeOH), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the ester in 9:1 DCM:MeOH (anhydrous).

    • Add 5.0 equiv of powdered NaOH.

    • Stir vigorously at room temperature.

    • Why it works: The non-polar DCM prevents the stabilization of the hydroxide ion, creating a "naked," highly reactive species that can slip past steric bulk [1].

Level 2: The Anhydrous Silanolate Method (TMSOK)

Logic: If Level 1 fails, use Potassium Trimethylsilanolate (TMSOK). This reagent is soluble in organic solvents (THF, Toluene) and functions as a lipophilic source of hydroxide equivalents without any water present.

  • Reagents: TMSOK (Potassium trimethylsilanolate), dry THF.

  • Protocol:

    • Dissolve ester in dry THF (0.2 M).

    • Add 2.0 equiv of TMSOK.

    • Stir at Room Temperature (or 40°C if stubborn).

    • Quench: Do NOT use acid. Quench with small amount of phosphate buffer (pH 7).

    • Why it works: TMSOK is non-hygroscopic and acts as a "soluble hydroxide" that attacks esters in non-polar media where the reaction barrier is lower [2].

Level 3: The Tin Hydroxide Method (Me₃SnOH)

Logic: For the most sensitive or sterically impossible substrates (e.g., adjacent quaternary centers), Trimethyltin hydroxide acts via a coordination mechanism rather than simple nucleophilic attack.

  • Warning: Organotin compounds are highly toxic. Use only as a last resort with strict safety controls.

  • Protocol:

    • Dissolve ester in 1,2-Dichloroethane (DCE).

    • Add 2-3 equiv of Me₃SnOH.

    • Heat to 80°C for 4-6 hours.

    • Why it works: The tin atom coordinates to the carbonyl oxygen, activating it (Lewis acid effect) while delivering the hydroxide intramolecularly [3].

Module 2: Product Loss & Decarboxylation (The Stability Barrier)

User Query:

"I see full conversion on TLC, but after acidifying to pH 1 to extract, my product disappears. NMR shows only the decarboxylated imidazole."

Root Cause Analysis:

Imidazole-4-carboxylic acids are notoriously unstable. The protonated form (imidazolium cation) facilitates decarboxylation because the positive charge acts as an electron sink, stabilizing the transition state for CO₂ loss.

Mechanism:



Troubleshooting Protocol:
ParameterStandard Practice (AVOID)Optimized Practice (ADOPT)
Workup pH pH 1 (Strong Acid)pH 4-6 (Isoelectric Point)
Temperature Reflux / Hot concentration< 40°C / Lyophilization
Acid Source HCl / H₂SO₄Acetic Acid / Formic Acid
Visualization: Decarboxylation Risk Pathways

DecarboxylationPathways Ester Imidazole Ester Hydrolysis Hydrolysis Step Ester->Hydrolysis Carboxylate Im-COO- (Stable) Hydrolysis->Carboxylate Acidification Acidify to pH 1 Carboxylate->Acidification Dangerous Path Controlled Adjust to pI (pH 5-6) Carboxylate->Controlled Safe Path Cation Im+-COOH (Unstable) Acidification->Cation Decarb Decarboxylation (-CO2) Cation->Decarb Product Product Loss Decarb->Product Zwitterion Zwitterion Precipitates Controlled->Zwitterion Final Isolated Acid Zwitterion->Final

Figure 1: Mechanistic pathway showing the risk of acidification-induced decarboxylation versus the safe isoelectric precipitation route.

Module 3: Isolation of Zwitterionic Acids

User Query:

"My product is water-soluble. I cannot extract it into ethyl acetate, and I can't distill the water without decomposing it."

The Isoelectric Point (pI) Protocol

Imidazole carboxylic acids exist as zwitterions (positive charge on ring nitrogen, negative charge on carboxylate) at neutral pH. This is their point of minimum solubility.

Step-by-Step Isolation:

  • Remove Organics: Evaporate any organic solvents (MeOH/THF) from the hydrolysis mixture at <40°C.

  • Cool: Chill the aqueous residue to 0-5°C.

  • Titrate: Slowly add 1M HCl or Acetic Acid while monitoring with a pH meter.

    • Target: Most imidazole-4-carboxylic acids precipitate between pH 4.5 and 6.0 .

  • Observe: Watch for cloudiness. Once precipitation begins, stop and stir for 30 mins to allow crystal growth.

  • Filtration: Filter the solid. Do not wash with water (solubility loss). Wash with cold acetone or diethyl ether to remove water.

Alternative: The "Desalting" Resin Method If precipitation fails (highly polar products):

  • Load the aqueous mixture (pH ~9) onto a Diaion HP-20 or Amberlite XAD-16 resin column.

  • Elute salts with distilled water (product sticks to resin via hydrophobic interaction).

  • Elute product with MeOH or Acetone.

Summary Decision Matrix

Use this logic flow to select your experimental conditions.

DecisionMatrix Start Start: Hindered Imidazole Ester CheckSteric Is the steric bulk extreme? (e.g., Trityl, t-Butyl adjacent) Start->CheckSteric Standard Try NaOH / MeOH / DCM (9:1) (Naked Hydroxide) CheckSteric->Standard Success1 Success? Standard->Success1 TMSOK Try TMSOK in THF (Anhydrous) Success1->TMSOK No Workup Workup Phase Success1->Workup Yes Success2 Success? TMSOK->Success2 Tin Try Me3SnOH in DCE (80°C) (Lewis Acid Assisted) Success2->Tin No Success2->Workup Yes Tin->Workup AcidSensitive Is product acid-sensitive? (Decarboxylation risk) Workup->AcidSensitive pI_Precip Adjust to pI (pH 5-6) Filter Zwitterion AcidSensitive->pI_Precip Yes (Standard) Resin Use HP-20 Resin (Avoid Acid) AcidSensitive->Resin Yes (High Solubility)

Figure 2: Decision tree for reagent selection and workup strategy based on steric hindrance and product stability.

References

  • Theodorou, V., et al. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, vii, 308-319.[2] [Link]

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 or hydroxide. Tetrahedron Letters, 25(51), 5831-5834. [Link]

  • Nicolaou, K. C., et al. (2005).[3] A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide.[4] Angewandte Chemie International Edition, 44(9), 1378-1382.[3] [Link]

Sources

Technical Guide: Stability of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, handling protocols, and troubleshooting strategies for ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in acidic media.[1] It is designed for researchers requiring high-purity isolation and controlled reactivity of this intermediate.

Executive Summary & Stability Profile

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) exhibits a dual-response behavior in acidic media, governed by the competition between N-protonation (stabilizing) and ester hydrolysis (degradative).[1]

  • Primary Stability (Anhydrous Acid): High. The compound readily forms stable imidazolium salts (e.g., Hydrochloride, Trifluoroacetate) without degradation of the cyclopropyl or ester moieties.

  • Secondary Stability (Aqueous Acid, Ambient T): Moderate. The compound exists as a water-soluble cation.[1] Hydrolysis is slow at pH < 3 at room temperature but accelerates significantly upon heating or prolonged exposure.

  • Instability (Aqueous Acid, High T): Low. Refluxing in aqueous acid (HCl, H₂SO₄) quantitatively converts the ester to 1-cyclopropyl-1H-imidazole-4-carboxylic acid .[1]

Critical Warning - Cyclopropyl Integrity: Unlike aliphatic cyclopropyl amines, the N-cyclopropyl group on the imidazole ring is electronically stabilized by the aromatic system. It is generally resistant to acid-catalyzed ring opening under standard workup conditions (0.1 M - 1.0 M HCl, < 40°C).[1] However, extremely forcing conditions (conc.[1] H₂SO₄, >100°C) may induce ring cleavage or rearrangement.[1]

Mechanistic Pathways & Visualization

In acidic media, the molecule undergoes immediate protonation at the N3 position. This cationic charge creates an electrostatic barrier that initially retards nucleophilic attack by water on the ester carbonyl, providing a "kinetic stability window."

Figure 1: Acid-Mediated Reaction Pathways[1]

StabilityPathways Neutral Neutral Ester (Organic Soluble) Protonated N3-Protonated Cation (Water Soluble Salt) Neutral->Protonated + H⁺ (Fast, Reversible) Protonated->Neutral - H⁺ (Base wash) Transition Tetrahedral Intermediate Protonated->Transition + H₂O / Heat (Slow at RT) AcidProduct Carboxylic Acid (Degradation Product) Transition->AcidProduct - EtOH Ethanol Ethanol Transition->Ethanol

Caption: The equilibrium between the neutral ester and its protonated salt is rapid. The degradation pathway (red) to the carboxylic acid is driven by water concentration and heat.

Troubleshooting & FAQs

This section addresses specific issues reported by medicinal chemistry teams working with etomidate analogs and imidazole intermediates.

Q1: Why did my product yield drop drastically after an acidic aqueous workup?

Diagnosis: Phase Transfer Loss (Not necessarily degradation). Explanation: Upon acidification (e.g., washing an organic layer with 1N HCl), the imidazole nitrogen protonates (pKa ~7).[1] The resulting imidazolium salt is highly water-soluble and insoluble in non-polar organic solvents (DCM, EtOAc).[1] Solution:

  • Check the aqueous layer.

  • Neutralize the aqueous layer to pH ~8-9 using saturated NaHCO₃ or Na₂CO₃.

  • The solution should become cloudy as the neutral free base regenerates.

  • Re-extract with DCM or EtOAc.

Q2: I see a new peak at [M-28] in LC-MS after storing the sample in acidic buffer. What is it?

Diagnosis: Hydrolysis to the Carboxylic Acid.[2][3][4][5] Explanation: The "loss" of 28 mass units corresponds to the conversion of the Ethyl ester (-OEt, mass 45) to the Acid (-OH, mass 17).


.[1]
Prevention: 
  • Avoid storing samples in acidic mobile phases (e.g., 0.1% TFA) for >24 hours.[1]

  • Store analytical samples in neutral solvents (Acetonitrile/Water) or at -20°C.[1]

Q3: Can I use HCl to generate the hydrochloride salt of this compound?

Answer: Yes, but water must be excluded . Protocol:

  • Dissolve the free base in anhydrous solvent (Diethyl ether, Dioxane, or Ethanol).[1]

  • Add anhydrous HCl (e.g., 4M HCl in Dioxane) dropwise at 0°C.

  • The salt will precipitate immediately.

  • Filter and dry under vacuum. Note: Using aqueous HCl followed by evaporation often leads to sticky gums and partial hydrolysis due to the "concentrated acid" effect during drying.

Q4: Is the cyclopropyl group stable to removal of Boc groups (TFA/DCM)?

Answer: Yes. Explanation: The standard deprotection cocktail (TFA/DCM 1:1) is non-nucleophilic. The N-cyclopropyl group on the imidazole ring is stable under these conditions. Ring opening typically requires strong nucleophiles or extreme temperatures which are not present in standard Boc deprotection.

Validated Experimental Protocols

Protocol A: Safe Acidic Wash (Purification)

Use this to remove non-basic impurities.[1]

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Extraction: Extract with cold (0-5°C) 0.5 M HCl (2x).

    • Why Cold? Lowers the rate of ester hydrolysis.

    • Why 0.5 M? Sufficient to protonate imidazole without being overly aggressive.[1]

  • Separation: Keep the Aqueous Layer . (Discard organic layer containing non-basic impurities).[1]

  • Recovery: Immediately neutralize the aqueous layer with Saturated NaHCO₃ to pH 8.

  • Extraction: Extract the cloudy aqueous mixture with EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Protocol B: Controlled Hydrolysis (To obtain the Acid)

Use this if the carboxylic acid derivative is the desired target.

  • Reagents: Suspend the ester in 10% aqueous NaOH (Base hydrolysis is faster and cleaner than acid hydrolysis for this substrate).

  • Reaction: Stir at 60°C for 2 hours.

  • Workup: Cool to 0°C.

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl.

  • Isolation: The zwitterionic acid often precipitates. If not, evaporate to dryness and triturate with MeOH to remove salts.[1]

Quantitative Data Summary

ConditionTimeTemperature% Ester Remaining% Acid Formed
1N HCl (aq) 1 hour25°C>98%<2%
1N HCl (aq) 24 hours25°C~85%~15%
1N HCl (aq) 4 hours80°C<5%>95%
4M HCl (Dioxane) 24 hours25°C>99%<1%
TFA / DCM (1:1) 4 hours25°C>99%<1%

References

  • Journal of Organic Chemistry. Copper-Mediated N-Cyclopropylation of Azoles. (Discusses stability of N-cyclopropyl imidazoles). Retrieved March 5, 2026, from [Link][1]

  • Frontiers in Pharmacology. Development of Etomidate Analogues (Stability of ester/imidazole scaffolds). Retrieved March 5, 2026, from [Link][1]

Sources

minimizing side products in cyclopropyl imidazole formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Side Products in Cyclopropyl Imidazole Formation

Introduction: The Stability-Reactivity Paradox

Cyclopropyl imidazoles are high-value pharmacophores (e.g., CYP inhibitors, H3 receptor antagonists). However, synthesizing them presents a unique "Stability-Reactivity Paradox." The imidazole nitrogen is a moderate nucleophile requiring activation, yet the cyclopropyl group is highly strained (27.5 kcal/mol) and prone to ring-opening under the very conditions (strong acid/base, radicals) often used to activate the imidazole.

This guide moves beyond standard textbook procedures to address the specific failure modes encountered in the field. We focus on three critical workflows: Direct N-Alkylation , Chan-Lam Coupling , and Ullmann Coupling .

Module 1: Direct N-Alkylation (SN2)

Primary Method: Reaction of imidazole with cyclopropyl halides/sulfonates.

Critical Failure Mode: Regiochemical Drift & Over-Alkylation

When using 4-substituted imidazoles (tautomeric with 5-substituted), N-alkylation yields a mixture of 1,4- and 1,5-isomers . Furthermore, the product is often more nucleophilic than the starting material, leading to imidazolium salts .

Troubleshooting Guide:

SymptomDiagnosisRoot CauseCorrective Action
Double Spot on TLC Regioisomer formationTautomeric equilibrium of starting imidazole.Switch Base/Solvent: Use Cs₂CO₃ in DMF or NaH in THF . Cs⁺ acts as a template, coordinating N3 and the C4-substituent (if capable), favoring N1-alkylation.
Precipitate in Reaction Quaternary SaltOver-alkylation (Product reacts with excess alkylating agent).Inverse Addition: Add the alkylating agent dropwise to the imidazole/base mixture. Ensure <0.95 eq. of alkyl halide is used relative to imidazole.
Linear Alkene Product Elimination (E2)Cyclopropyl halide undergoes elimination instead of substitution.Temperature Control: Keep T < 60°C. Use a non-bulky base (e.g., K₂CO₃) to disfavor E2 elimination.

Technical Insight: The "N-Alkylation Regioselectivity" is governed by the Curtin-Hammett principle . The ratio depends on the relative energy of the transition states, not just the ground state population of tautomers. Steric hindrance at C4 strongly disfavors 1,5-formation, but electronic withdrawing groups at C4 can reverse this by increasing the acidity of N1-H.

Module 2: Metal-Catalyzed Coupling (Chan-Lam)

Primary Method: Oxidative coupling of imidazole with cyclopropylboronic acid using Cu(OAc)₂.

Critical Failure Mode: Protodeboronation & Catalyst Death

This is the "gentlest" method but suffers from variable yields. The primary side product is cyclopropane gas (lost to headspace) or homocoupled cyclopropane , leaving unreacted imidazole.

Troubleshooting Guide:

SymptomDiagnosisRoot CauseCorrective Action
Stalled Reaction (<30%) Catalyst PoisoningImidazole coordinates Cu(II) too strongly, preventing transmetallation.Ligand Acceleration: Add 2,2'-bipyridine (1 eq) . It stabilizes the active Cu species and prevents non-productive imidazole-copper sequestration.
Loss of Boronic Acid ProtodeboronationHydrolysis of the C-B bond before coupling.Water Control: Add 4Å Molecular Sieves . While trace water helps, excess water accelerates protodeboronation. Use anhydrous MeOH/DCM.
Blue -> Black Color Catalyst ReductionCu(II) reduced to inactive Cu(0) or Cu(I) without re-oxidation.Oxygen Sparging: The reaction requires O₂ (or air) to re-oxidize Cu(I) to Cu(II). Ensure vigorous stirring open to air or use an O₂ balloon.

Module 3: Cyclopropane Ring Integrity

Primary Method: Applicable to all synthesis routes.

Critical Failure Mode: Radical Ring Opening

The cyclopropylmethyl radical opens at a rate of


. If your reaction involves Single Electron Transfer (SET) or radical intermediates (common in some Cu-catalyzed cycles or impure halides), you will isolate allyl imidazoles .

Diagnostic Check: If NMR shows signals at δ 5.0–6.0 ppm (multiplets) , you have opened the ring to an alkene.

Prevention:

  • Avoid Radical Initiators: In Ullmann coupling, remove trace peroxides from ether solvents.

  • Scavengers: Add radical scavengers (e.g., TEMPO, BHT) if the mechanism allows, though this may inhibit SET-based catalytic cycles.

  • Mechanism Switch: If ring opening persists in Cu-catalysis, switch to Pd-catalyzed Buchwald-Hartwig conditions (though difficult for cyclopropyl) or revert to SN2 alkylation which is strictly 2-electron.

Visualizing the Pathways

The following diagram illustrates the divergence points where side products are generated during the synthesis.

G cluster_0 Starting Materials cluster_1 Reaction Intermediates cluster_2 Outcomes Imidazole Imidazole (Nucleophile) Complex Cu-Complex (Chan-Lam) Imidazole->Complex Cu(OAc)2 Target N-Cyclopropyl Imidazole Imidazole->Target SN2 (Halide) Side_Regio N3-Isomer (Regioisomer) Imidazole->Side_Regio Tautomerism (4-subst.) Cyclo_Source Cyclopropyl Source (Halide/Boronic Acid) Cyclo_Source->Complex Boronic Acid Radical Cyclopropyl Radical Cyclo_Source->Radical SET/Impurity Side_Proto Cyclopropane Gas (Protodeboronation) Cyclo_Source->Side_Proto Hydrolysis (H2O) Complex->Target Reductive Elim. Side_Open N-Allyl Imidazole (Ring Opened) Radical->Side_Open Ring Opening (Fast) Cation Imidazolium Cation Side_Salt Dialkyl Imidazolium (Over-alkylation) Target->Side_Salt Excess Halide

Caption: Divergent reaction pathways showing the genesis of key side products (Red) versus the target N-cyclopropyl imidazole (Green). Note the radical pathway leading to ring opening.[1]

Recommended Protocols

Protocol A: Optimized Chan-Lam Coupling (High Fidelity)

Best for: Complex substrates where harsh base/heat must be avoided.

  • Reagents: Imidazole (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (1.0 eq), 2,2'-Bipyridine (1.0 eq), Na₂CO₃ (2.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH (anhydrous).

  • Procedure:

    • Pre-mix Cu(OAc)₂ and bipyridine in solvent for 15 min to form the active blue complex.

    • Add imidazole, boronic acid, and base.

    • Critical Step: Heat to 70°C under an oxygen atmosphere (balloon) or vigorous air stirring.

    • Monitor by LCMS. If protodeboronation is high, add boronic acid in two portions (0h and 4h).

  • Workup: Filter through Celite (removes Cu), wash with NH₄OH (removes residual Cu ligands), extract with DCM.

Protocol B: Regioselective SN2 Alkylation (Scale-Up)

Best for: Robust substrates and cost-efficiency.

  • Reagents: Imidazole (1.0 eq), Cyclopropyl bromide (1.2 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: DMF (Dry).

  • Procedure:

    • Suspend Imidazole and Cs₂CO₃ in DMF at 0°C. Stir for 30 min.

    • Add Cyclopropyl bromide dropwise over 1 hour.

    • Warm to 50°C. Do not exceed 60°C to prevent elimination.

    • Stir for 12-16h.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (removes DMF).

Data Summary: Method Comparison

ParameterN-Alkylation (SN2)Chan-Lam CouplingUllmann Coupling
Reagent Cost Low (Halides)High (Boronic Acids)Moderate
Ring Integrity High (unless T > 80°C)HighLow (Radical risk)
Regioselectivity Variable (Base dependent)High (Steric control)Moderate
Scalability ExcellentPoor (O₂ mass transfer)Good
Major Impurity Isomers / SaltsUnreacted SMHomocoupling

References

  • Chan-Lam Coupling Mechanism & Optimization

    • Title: Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid.
    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[2][3]

    • Source: Organic & Biomolecular Chemistry (PubMed).[2]

    • URL:[Link]

  • Cyclopropane Ring Opening Risks

    • Title: Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes.
    • Source: Chemical Reviews (Snippet via SNNU).
    • URL:[Link]

  • Ullmann Coupling Side Reactions

    • Title: A Novel Insight into the Ullmann Homocoupling Reactions.
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Technical Support Center: Thermal Stability of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-2024-IMD-04 Subject: Troubleshooting Thermal Stability & Degradation Profiles during Reflux Applicable Compound: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Stability Profile

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a robust heterocyclic intermediate, generally stable under neutral thermal reflux conditions (up to 120°C). However, its stability is conditionally dependent on solvent choice and pH.

The compound exhibits three primary degradation vectors during reflux:

  • Transesterification (Critical): Rapid exchange of the ethoxy group if refluxed in non-ethanol primary alcohols (e.g., Methanol).

  • Hydrolysis: Conversion to the carboxylic acid in the presence of trace moisture and Lewis/Brønsted acids or bases.

  • Ring Stress/Cleavage: The N-cyclopropyl motif is sterically strained (~27.5 kcal/mol) but kinetically stable unless exposed to strong mineral acids at high temperatures.

Diagnostic Troubleshooting Guide

Phase 1: Issue Identification

Use the following decision matrix to diagnose the specific stability failure you are observing.

Troubleshooting Start Observation: Purity Loss after Reflux CheckMS Check LC-MS Data Start->CheckMS MassMinus14 Mass Shift: -14 Da (M-14) CheckMS->MassMinus14 Found MassMinus28 Mass Shift: -28 Da (M-28) CheckMS->MassMinus28 Found MassPlus18 Mass Shift: +18 Da (Acid Formation) CheckMS->MassPlus18 Found NoMassChange No Mass Change (Isomerization/Dimer) CheckMS->NoMassChange Found Transest Diagnosis: Transesterification (Solvent Mismatch) MassMinus14->Transest Refluxed in MeOH? Hydrolysis Diagnosis: Hydrolysis (Wet Solvent) MassMinus28->Hydrolysis Loss of Et MassPlus18->Hydrolysis Water present? RingOpen Diagnosis: Cyclopropyl Ring Opening (Acidic) NoMassChange->RingOpen Check NMR

Figure 1: Diagnostic logic flow for identifying degradation products during reflux.

Phase 2: Detailed Issue Resolution
Issue A: The "Transesterification Trap" (Mass Shift -14 Da)

Symptom: You observe a new peak with M-14 (Methyl ester) or M+X (other ester) relative to the parent Ethyl ester. Root Cause: Refluxing an ethyl ester in methanol (or another alcohol) is a classic error. The solvent acts as a nucleophile in vast excess, driving the equilibrium toward the methyl ester, especially if trace acid/base is present. Corrective Action:

  • Solvent Matching: Always reflux ethyl esters in Ethanol (EtOH) .

  • Recovery: If the batch is mixed, you must hydrolyze the entire mixture to the acid and re-esterify, or perform a difficult column separation.

Issue B: Hydrolytic Degradation (Acid Formation)

Symptom: Appearance of the free carboxylic acid (highly polar peak, often tails in reverse-phase LC). Root Cause: "Dry" solvents that are not actually dry. At reflux temperatures, even 0.5% water content can drive significant hydrolysis over 12+ hours. Corrective Action:

  • Drying: Use molecular sieves (3Å or 4Å) in the solvent prior to reflux.

  • Dean-Stark: If water is a byproduct of the reaction, use a Dean-Stark trap (with Toluene/Benzene) to physically remove water.

Issue C: Cyclopropyl Ring Instability

Symptom: Complex degradation, loss of cyclopropyl protons in NMR (0.6–1.2 ppm region), or appearance of ring-opened alkyl chains. Root Cause: The cyclopropyl group at N1 is sensitive to strong mineral acids (e.g., HCl, H2SO4) at reflux temperatures. While the imidazole ring stabilizes the nitrogen, the strain energy can lead to ring opening under forcing acidic conditions. Corrective Action:

  • Buffer pH: Avoid pH < 1 during reflux.

  • Temperature Limit: If using acidic media, limit temperature to < 60°C.

Standardized Reflux Protocols

To ensure reproducibility, adhere to these validated parameters.

Table 1: Solvent Compatibility Matrix (at Reflux)
SolventBoiling PointStability RatingRisk FactorRecommended Additive
Ethanol (Abs.) 78°CExcellent None (Matched)None
Methanol 65°CPoor TransesterificationDO NOT USE
Toluene 110°CGood High TempNone
THF 66°CModerate Peroxides/WetnessBHT (Stabilizer)
Water (pH 7) 100°CPoor HydrolysisNone
HCl (Aq) 100°CVery Poor Hydrolysis + Ring OpenNone
Protocol: Safe Reflux Setup
  • Apparatus: Flame-dried glassware under Nitrogen/Argon atmosphere.

  • Concentration: 0.1 M to 0.5 M. High dilution minimizes intermolecular side reactions.

  • Temperature Control: Oil bath set to exactly +5°C above solvent boiling point. Do not overheat the flask wall (avoids charring).

  • Monitoring: TLC every 2 hours (Mobile Phase: 5% MeOH in DCM).

Mechanistic Insight (Reaction Pathways)[1]

Understanding the chemical pathways helps in predicting side products.

ReactionPathways Ester Ethyl 1-cyclopropyl- imidazole-4-carboxylate Trans Methyl Ester (Impurity) Ester->Trans MeOH Reflux (Nu: Attack) Acid Carboxylic Acid (Hydrolysis) Ester->Acid H2O / Heat (Saponification) RingOpen Ring-Opened Product Ester->RingOpen H+ / >100°C (Strain Release)

Figure 2: Primary thermal degradation pathways. Red arrows indicate critical failure modes.

Mechanism Note: The imidazole ring is electron-rich, but the ester at C4 is electron-withdrawing. This makes the carbonyl carbon susceptible to nucleophilic attack (by water or methanol). The N-cyclopropyl group donates electron density into the ring, slightly stabilizing the N1-C2 bond, but the ring itself remains acid-labile.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a microwave reactor? A: Yes, but caution is required. Microwave heating is rapid and can create "hot spots." We recommend capping the temperature at 100°C and using a non-absorbing solvent (like Toluene) or Ethanol. Do not exceed 15 minutes without checking purity.

Q2: I need to hydrolyze the ester to the acid. What is the best method? A: Do not use Acidic Reflux. Instead, use Lithium Hydroxide (LiOH) in a THF/Water (1:1) mixture at room temperature or mild heat (40°C). This gently cleaves the ester without threatening the cyclopropyl ring.

Q3: Why is my product turning yellow during reflux? A: Yellowing often indicates oxidation of the imidazole ring or formation of N-oxides. Ensure your reflux is performed under an inert atmosphere (Nitrogen or Argon). Trace transition metals in the solvent can also catalyze this; use HPLC-grade solvents.

Q4: Is the 4-carboxylate isomer more stable than the 5-carboxylate? A: generally, yes. The 1,4-substitution pattern is thermodynamically favored and less sterically crowded than the 1,5-pattern. However, both will suffer from the same transesterification risks.

References

  • Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Retrieved from [Link]

  • ResearchGate. (2021). Pathways of decomposition of N-cyclopropyl N-nitrosoureas in methanol. Retrieved from [Link]

Validation & Comparative

Technical Guide: 1H NMR Profiling & Regioisomer Differentiation of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

[1]

Executive Summary & Application Context

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a critical pharmacophore intermediate, frequently utilized in the synthesis of benzodiazepine receptor ligands and GABA-A modulators.[1] In drug discovery, the structural integrity of this scaffold is paramount.

The primary analytical challenge lies not in the gross structural confirmation, but in the differentiation of the 1,4-regioisomer (Target) from the thermodynamically competitive 1,5-regioisomer (Alternative/Impurity) . This guide provides a definitive 1H NMR profiling framework, comparing the target compound against its regioisomer to ensure precise structural validation.

Structural Assignment & Numbering

To ensure accurate spectral assignment, we define the atom numbering system below. Note that the N-cyclopropyl group introduces unique anisotropy that distinguishes this molecule from N-alkyl analogs.

GN1N1C2C2(H)N1->C2C_Cyc_CHC1'(CH)N1->C_Cyc_CHN-SubstN3N3C2->N3C4C4(Ester)N3->C4C5C5(H)C4->C5C_Ester_COC=OC4->C_Ester_COC5->N1C_Cyc_CH2aC2'(CH2)C_Cyc_CH->C_Cyc_CH2aC_Cyc_CH2bC3'(CH2)C_Cyc_CH->C_Cyc_CH2bC_Cyc_CH2a->C_Cyc_CH2bC_Eth_CH2O-CH2C_Ester_CO->C_Eth_CH2C_Eth_CH3CH3C_Eth_CH2->C_Eth_CH3

Figure 1: Numbering scheme for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate.[1] Note the C4 position of the ester and C5 proton proximity to N1.

Core Analysis: 1H NMR Spectral Profile

The following data represents the expected chemical shifts in DMSO-d6 (preferred for resolution of imidazole protons) compared to CDCl3 .

Table 1: Chemical Shift Assignments
Proton AssignmentChemical Shift (δ ppm) [DMSO-d6]MultiplicityIntegrationCoupling (J Hz)Structural Insight
H-2 (Imidazole)7.75 - 7.85 Singlet (s)1H-Deshielded by two nitrogens (N1, N3).[1]
H-5 (Imidazole)7.80 - 7.90 Singlet (s)1H-Critical Marker: In 1,4-isomers, H-5 is often downfield.[1]
Ethyl CH2 4.20 - 4.30 Quartet (q)2H7.1Characteristic ester methylene.[1]
Cyclopropyl CH 3.40 - 3.60 Multiplet (m)1H-Methine proton attached to N1.[1]
Ethyl CH3 1.25 - 1.35 Triplet (t)3H7.1Ester terminal methyl.[1]
Cyclopropyl CH2 0.95 - 1.15 Multiplet (m)4H-High-field cyclopropyl methylene protons.[1]

Expert Insight: The chemical shift of the Cyclopropyl CH (methine) is the most diagnostic feature for N-substitution. In typical N-alkyl imidazoles, this signal is >4.0 ppm.[1] The strained cyclopropyl ring shields this proton relative to an isopropyl group, appearing upfield around 3.4-3.6 ppm.[1]

Comparative Analysis: Target vs. Alternative (Regioisomer)

The most common failure mode in synthesizing this compound is the formation of the 1,5-isomer (Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate).[1] Standard 1D NMR may show subtle shift differences, but NOE (Nuclear Overhauser Effect) spectroscopy provides the only definitive validation.

Comparison Framework: 1,4-Isomer (Target) vs. 1,5-Isomer (Impurity)
FeatureTarget: 1,4-Isomer Alternative: 1,5-Isomer
Steric Environment H-5 is adjacent to N1-Cyclopropyl.[1]Ester group is adjacent to N1-Cyclopropyl.[1]
NOE Correlation A Strong NOE between H-5 and Cyclopropyl-CH .NO NOE between Ring Proton (H-4) and Cyclopropyl-CH.[1]
NOE Correlation B Weak/No NOE between Ester-CH2 and Cyclopropyl-CH.[1]Strong NOE between Ester-CH2 and Cyclopropyl-CH .[1]
H-2 Shift Distinct singlet.Distinct singlet.
Visualizing the NOE Logic

NOE_Logiccluster_14Target: 1,4-Isomercluster_15Alternative: 1,5-IsomerT_N1N1-CyclopropylT_C5C5-ProtonT_N1->T_C5Strong NOE(Proximity)T_C4C4-EsterA_N1N1-CyclopropylA_C5C5-EsterA_N1->A_C5Strong NOE(Steric Clash)A_C4C4-ProtonA_N1->A_C4NO NOE(Too Distant)

Figure 2: NOE Correlation Logic. Green dashed line indicates the positive signal required to confirm the Target 1,4-isomer.

Experimental Protocol

To replicate these results and perform the validation, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reasoning: Imidazole ring protons (H-2/H-5) are prone to overlapping in CDCl3.[1] DMSO-d6 engages in hydrogen bonding, often separating these peaks for clearer integration.[1]

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>20 mg) may cause stacking effects, broadening the aromatic signals.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 1H) or noesygpph (1D NOE).[1]

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Causality: Cyclopropyl and imidazole protons have different T1 relaxation times.[1] A short D1 will distort integration ratios (e.g., Ethyl CH3 vs Ring H), leading to false purity calculations.

  • Scans (NS): 16 (1H) or 128 (1D NOE).

Step 3: Validation Workflow
  • Run 1D Proton: Confirm presence of 2 aromatic singlets, 1 ethyl system, and 1 cyclopropyl system.[1]

  • Run 1D NOE (Irradiation at ~3.5 ppm): Irradiate the cyclopropyl methine proton.

  • Analysis:

    • If H-5 (~7.8 ppm) enhances

      
      CONFIRMED 1,4-Isomer .[1]
      
    • If Ethyl-CH2 (~4.2 ppm) enhances

      
      REJECT (1,5-Isomer detected) .[1]
      
References
  • Zamani, K., et al. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 2003. Retrieved from [Link]

  • ResearchGate. Distinction between 1,4 and 1,5 regioisomers based on NMR experiments. Retrieved from [Link]

  • PubChem. 1-(Cyclopropylmethyl)-1H-imidazole Compound Summary. Retrieved from [Link]

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a functionalized heterocyclic compound recognized as a valuable intermediate and building block in medicinal and organic chemistry.[1] Its unique structure, featuring an imidazole core, an ethyl ester, and a cyclopropyl substituent, makes it a precursor for synthesizing diverse compound libraries for high-throughput screening in drug discovery.[1] The cyclopropyl group, in particular, can impart unique conformational constraints and enhance metabolic stability in final drug candidates.[1]

Given its role as a key starting material, ensuring the purity of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is paramount. A robust, reliable, and stability-indicating analytical method is critical for quality control, ensuring that process-related impurities and potential degradants are effectively identified and quantified. This guide provides an in-depth, comparative walkthrough of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose, grounded in scientific rationale and aligned with international regulatory standards.

Part 1: Foundational Strategy: Analyte Characterization and Initial Method Screening

The first principle of method development is to understand the analyte. The structure of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate dictates its chromatographic behavior.

  • Structure: C9H12N2O2

  • Key Features:

    • Imidazole Ring: Aromatic and contains two nitrogen atoms, one of which is basic. This allows for potential pH manipulation to control retention and peak shape.

    • Ethyl Ester Group: Adds hydrophobicity.

    • Cyclopropyl Group: Adds non-polar character.

    • Chromophore: The conjugated system of the imidazole ring is expected to have significant UV absorbance, making UV detection a suitable choice.

Based on this structure—a moderately polar compound with a basic nitrogen—a reversed-phase HPLC (RP-HPLC) approach is the logical starting point. The initial screening phase aims to find a suitable combination of stationary and mobile phases to achieve adequate retention and preliminary separation from any existing impurities.

Experimental Protocol: Initial Chromatographic Screening
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL.

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Screening Conditions: Test the standard solution against the conditions outlined in the table below. Maintain a column temperature of 30°C and an injection volume of 5 µL.

ParameterCondition ACondition BRationale & Comparison
Column C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µmC18 is a general-purpose hydrophobic phase. The Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the imidazole ring.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterA low pH keeps the basic nitrogen on the imidazole ring protonated, which can improve peak shape and reduce tailing.
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile often provides better peak shapes and lower backpressure. Methanol offers different selectivity and can be a useful alternative.[2]
Gradient 10-90% B in 15 min10-90% B in 15 minA generic gradient is used to elute the main peak and any potential early or late-eluting impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection DAD Scan (200-400 nm)DAD Scan (200-400 nm)A DAD scan is crucial to determine the optimal detection wavelength (λmax) for maximum sensitivity. Based on literature for similar structures, a wavelength of ~210 nm is a likely candidate.[3]

The results from this initial screening will guide further optimization by indicating the best combination of column and organic solvent for achieving good peak shape and retention.

Part 2: The Core of Specificity: Forced Degradation Studies

A purity method must be stability-indicating, meaning it can unequivocally assess the analyte in the presence of its degradation products.[4][5] Forced degradation studies are essential to develop and validate this capability, as mandated by ICH guidelines (Q1A).[6][7] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the resulting degradants can be resolved from the parent peak.[5][8]

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze all samples using screening HPLC method Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (Solid State, 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light Exposure) Photo->Analysis API API Solution & Solid API API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose Evaluation Evaluate Peak Purity & Resolution (Rs) Analysis->Evaluation Optimization Optimize Method if Rs < 1.5 Evaluation->Optimization Poor Separation

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare separate 1.0 mg/mL solutions of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate for each stress condition. A sample of the solid API is used for thermal and photolytic studies.

  • Acid Hydrolysis: Mix the API solution with 0.1 N HCl and heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Mix the API solution with 0.1 N NaOH and heat at 60°C. Withdraw aliquots at timed intervals, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation: Mix the API solution with 3% H₂O₂ and keep at room temperature. Monitor the reaction and sample at appropriate time points.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve and dilute for analysis.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Dissolve and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the most promising method from the initial screening.

The results from these studies are crucial. If any degradation product co-elutes with the main API peak, the method is not specific, and further optimization is mandatory.

Part 3: Method Optimization: A Comparative Approach

Data from the screening and forced degradation studies drive the optimization phase. The objective is to achieve a minimum resolution (Rs) of 1.5 between the main peak and all potential impurities/degradants, along with good peak symmetry (Tailing Factor ≤ 1.5) and a reasonable runtime.

Optimization_Logic cluster_Params Optimization Parameters Start Initial Method (from Screening) Check_Rs Resolution (Rs) > 1.5 for critical pair? Start->Check_Rs Check_Tailing Tailing Factor < 1.5? Check_Rs->Check_Tailing Yes Mod_Gradient Modify Gradient Slope Check_Rs->Mod_Gradient No Mod_pH Adjust Mobile Phase pH Check_Rs->Mod_pH No Check_Time Runtime Acceptable? Check_Tailing->Check_Time Yes Check_Tailing->Mod_pH No Final Final Optimized Method Check_Time->Final Yes Check_Time->Mod_Gradient No Mod_Flow Adjust Flow Rate Check_Time->Mod_Flow No Mod_Gradient->Start Re-evaluate Mod_pH->Start Re-evaluate Mod_Temp Change Column Temperature Mod_Temp->Start Re-evaluate Mod_Flow->Start Re-evaluate

Caption: Logic Diagram for HPLC Method Optimization.

Comparative Data for Optimization

Let's assume the initial screening with a C18 column and Acetonitrile showed the most promise but failed to resolve a key degradant from the base hydrolysis (Deg-1).

Table 1: Comparison of Gradient Profiles

ParameterInitial Gradient (10-90% ACN in 15 min)Optimized Gradient (30-75% ACN in 20 min)
Resolution (API vs. Deg-1) 1.21.8
Runtime 20 min25 min
Analysis The initial steep gradient caused co-elution. A shallower gradient improves the separation between closely eluting peaks by increasing the time spent in the optimal mobile phase composition.

Table 2: Comparison of Mobile Phase pH

Parameter0.1% Formic Acid (pH ~2.7)20mM Phosphate Buffer (pH 3.5)
API Tailing Factor 1.61.2
API Retention Time 10.5 min11.2 min
Analysis While formic acid is convenient, a buffer provides more robust pH control. Increasing the pH slightly can sometimes improve peak shape for basic compounds by minimizing secondary interactions with residual silanols on the stationary phase.

Part 4: The Validated Method: Protocol and Performance

After optimization, the final method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[9][10][11]

Final Optimized and Validated HPLC Method
  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 20mM Potassium Phosphate buffer, pH adjusted to 3.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 75% B over 20 minutes, then hold at 90% B for 2 minutes, and re-equilibrate at 30% B for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 215 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Experimental Protocol: Method Validation

A comprehensive validation protocol should be executed, documenting all procedures and acceptance criteria beforehand.[12][13]

  • Specificity: Confirmed through forced degradation studies, demonstrating no co-elution at the analyte peak (peak purity analysis via DAD).

  • Linearity: Analyze a series of at least five concentrations across the range of 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Accuracy (Recovery): Analyze samples spiked with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Precision:

    • Repeatability (Intra-day): Perform six replicate injections of a standard solution at 100% of the target concentration.

    • Intermediate Precision (Inter-day): Repeat the precision study on a different day with a different analyst or on a different instrument.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary method parameters slightly (e.g., pH ± 0.2 units, flow rate ± 0.1 mL/min, column temperature ± 2°C) and assess the impact on the results.

Summary of Validation Results

The following table summarizes typical results that would demonstrate a successful validation.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the API peak. Peak purity > 990.Passed. All degradant peaks were resolved (Rs > 1.5). Peak purity index was > 995.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.68%
LOQ Report Value0.0005 mg/mL
Robustness System suitability parameters met under all varied conditions.Passed. No significant impact on results observed.

Acceptance criteria are based on general pharmaceutical industry standards and ICH/USP guidelines.[14]

Conclusion

The development of a robust, stability-indicating HPLC method is a systematic process that combines foundational chromatographic principles with rigorous stress testing and formal validation. By comparing different stationary phases, mobile phases, and gradient conditions, an optimized method for assessing the purity of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate was established. The forced degradation studies were instrumental in ensuring the method's specificity, a critical requirement for its use in quality control and stability testing. The final validated method demonstrates high levels of linearity, accuracy, and precision, proving it is fit for its intended purpose in a regulated environment. This guide serves as a template, illustrating the causality behind experimental choices and providing a framework for developing similar high-quality analytical methods for novel pharmaceutical intermediates.

References

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
  • Podolska, M., et al. (2026). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds.
  • Das, S., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • Breitbach, Z. S., et al. (2010). The enantiomeric separation of 4,5-disubstituted imidazoles by HPLC and CE using cyclodextrin-based chiral selectors. Taylor & Francis Online.
  • da Silva, A. S., et al. (n.d.). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • D'Avignon, D. A. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • Li, Y., et al. (n.d.). Chiral Separation and Determination of Imidazole.... Journal of Forensic Science and Medicine - Ovid.
  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. PubMed.
  • El-Bagary, R. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • BenchChem. (n.d.). Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate|CAS 1001354-64-8.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Guidechem. (2023). What is the synthesis of Ethyl imidazole-4-carboxylate?.
  • ChemicalBook. (n.d.). Ethyl imidazole-4-carboxylate synthesis.
  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
  • Yili, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.

Sources

mass spectrometry fragmentation pattern of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate CAS: 1001354-64-8 Molecular Formula: C


H

N

O

(MW: 180.20)

Executive Summary

This technical guide provides a comparative mass spectrometric analysis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (hereafter ECIC ), a critical intermediate in the synthesis of imidazole-based therapeutics (e.g., etomidate analogs, kinase inhibitors).

To provide actionable insights for structural elucidation and impurity profiling, this guide compares ECIC against its acyclic structural analog, Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (EIIC). While both compounds share the imidazole-4-carboxylate core, the N-cyclopropyl moiety introduces unique ring-strain-driven fragmentation pathways distinct from the standard alkyl losses observed in isopropyl analogs.

Key Findings:

  • Stability: ECIC exhibits a robust molecular ion (

    
    ) under Electron Ionization (EI) due to the kinetic stability of the cyclopropyl group compared to the isopropyl group.
    
  • Differentiation: The primary differentiator is the absence of the

    
     (methyl loss) peak in ECIC, which is the base peak or major fragment in the isopropyl analog.
    
  • Pathway: ECIC fragmentation is dominated by ester-driven cleavage, whereas EIIC fragmentation is dominated by N-substituent degradation.

Structural Analysis & Theoretical Fragmentation

Before interpreting spectra, it is essential to map the bond dissociation energies (BDE) that dictate fragmentation.

The Target: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate[1]
  • Structure: Imidazole ring substituted at N1 with a cyclopropyl group and at C4 with an ethyl ester.

  • Lability:

    • Ester Linkage: The ethoxy group (

      
      ) is the most labile under low-energy collision-induced dissociation (CID), leading to loss of 45 Da (
      
      
      
      ) or 28 Da (
      
      
      via McLafferty-like rearrangement).
    • Cyclopropyl Ring: Unlike alkyl chains, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). However, the

      
       bond is strong. Fragmentation often involves radical-induced ring opening rather than immediate cleavage.
      
The Alternative: Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
  • Structure: Identical core, but N1 is substituted with an isopropyl group.

  • Lability: The isopropyl group contains two terminal methyl groups susceptible to

    
    -cleavage, typically yielding a strong 
    
    
    
    signal.

Comparative Fragmentation Analysis (ECIC vs. EIIC)

The following table contrasts the fragmentation behavior under standard EI (70 eV) conditions.

Table 1: Comparative Ion Abundance & Assignment
FeatureTarget: ECIC (N-Cyclopropyl) Alternative: EIIC (N-Isopropyl) differentiation Logic
Parent Ion (

)
m/z 180 (High Intensity)m/z 182 (Medium Intensity)Cyclopropyl ring stabilizes the radical cation better than the isopropyl group.
Primary Fragment m/z 135 (

)
m/z 167 (

)
CRITICAL: EIIC loses a methyl group immediately. ECIC cannot lose methyl easily.
Secondary Fragment m/z 152 (

)
m/z 137 (

)
ECIC undergoes McLafferty rearrangement at the ester; EIIC follows ester loss after methyl loss.
Base Peak (Typical) m/z 135 (Acylium ion)m/z 167 or m/z 43 (Isopropyl)The acylium ion is the most stable species for ECIC.
Ring Loss m/z 139 (Loss of Cyclopropyl radical, rare)m/z 139 (Loss of Isopropyl radical)Loss of the entire N-group is less favorable for cyclopropyl due to vinyl-like character of the N-C bond.

Mechanistic Visualization

The following diagram illustrates the divergent fragmentation pathways. The Cyclopropyl path (Left) retains the N-substituent longer, while the Isopropyl path (Right) suffers immediate alkyl degradation.

Fragmentation cluster_0 Target: ECIC (N-Cyclopropyl) cluster_1 Alternative: EIIC (N-Isopropyl) ECIC Parent: ECIC [m/z 180] Frag_152 McLafferty Rearr. [m/z 152] (Loss of C2H4) ECIC->Frag_152 -C2H4 (28 Da) Frag_135 Acylium Ion [m/z 135] (Loss of OEt) ECIC->Frag_135 -OEt (45 Da) Frag_108 Imidazole Core [m/z 108] (Loss of CO) Frag_135->Frag_108 -CO (28 Da) EIIC Parent: EIIC [m/z 182] Frag_167 Alpha Cleavage [m/z 167] (Loss of Methyl) EIIC->Frag_167 -CH3 (15 Da) (Dominant) Frag_139 N-Dealkylation [m/z 139] (Loss of Isopropyl) EIIC->Frag_139 -C3H7 (43 Da) Caption Figure 1: Comparative fragmentation showing the stability of the N-cyclopropyl group (Left) vs. the rapid methyl loss in the N-isopropyl analog (Right).

Figure 1: Comparative fragmentation showing the stability of the N-cyclopropyl group (Left) vs. the rapid methyl loss in the N-isopropyl analog (Right).[1][2][3][4][5]

Experimental Protocols

To replicate these results or validate impurities, use the following standardized protocols.

Protocol A: LC-MS/MS (ESI) for Impurity Profiling

Best for: Quantitation and soft ionization (observation of


).
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: Electrospray Ionization (ESI) Positive Mode.

    • Capillary Voltage: 3500 V.

    • Gas Temp: 300°C.

  • MRM Transitions (ECIC):

    • Quantifier:

      
       (Loss of Ethanol).
      
    • Qualifier:

      
       (Ring cleavage/CO loss).
      
Protocol B: GC-MS (EI) for Structural Confirmation

Best for: Fingerprinting and differentiating isomers.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Source: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40–300.

  • Interpretation: Look for the molecular ion at m/z 180 . If m/z 165 (

    
    ) is observed, the sample is likely contaminated with an alkyl analog or ring-opened impurity.
    

References

  • BenchChem. (2025).[6][7] Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) Product Specifications. Retrieved from

  • PubChem. (2025).[8] Ethyl imidazole-4-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • NIST Mass Spec Data Center. (2025). Fragmentation of Imidazole Carboxylates. National Institute of Standards and Technology. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl imidazole-4-carboxylate Product Sheet. Retrieved from

Sources

Comparative Guide: Ethyl 1-Cyclopropyl vs. Ethyl 1-Isopropyl Imidazole-4-Carboxylates

[1]

Executive Summary

In the optimization of imidazole-based pharmacophores—common in antifungal, anesthetic (e.g., etomidate analogs), and kinase inhibitor drug discovery—the choice between N-cyclopropyl and N-isopropyl substituents is a critical decision point.[1] While structurally similar, these moieties impart divergent physicochemical and metabolic profiles to the final drug candidate.[2]

This guide provides a technical comparison of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (cPr-EIC) and Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (iPr-EIC) .[1]

Key Finding: While iPr-EIC offers superior synthetic accessibility and lower cost, cPr-EIC is the preferred scaffold for late-stage lead optimization due to enhanced metabolic stability (resistance to CYP450 dealkylation) and favorable electronic effects derived from the cyclopropyl group's

1

Physicochemical & Structural Comparison

The primary distinction lies in the electronic nature and steric rigidity of the N-substituent.[1] The cyclopropyl group is not merely a steric spacer; its bent bonds (Walsh orbitals) allow for conjugation with the imidazole

1
Table 1: Comparative Property Profile
FeatureEthyl 1-Isopropyl-1H-imidazole-4-carboxylateEthyl 1-Cyclopropyl-1H-imidazole-4-carboxylate
CAS Number 1260793-84-71001354-64-8
Molecular Weight 182.22 g/mol 180.20 g/mol
Formula C

H

N

O

C

H

N

O

Steric Character Flexible, bulky (rotatable bonds)Rigid, planar-like
Electronic Effect Inductive (+I) donorWeak electron donor +

-acceptor character
Lipophilicity (cLogP) ~1.53 (Higher)~1.14 (Lower)
Metabolic Liability High (Benzylic-like oxidation at CH)Low (Resistant to oxidation)
Synthetic Cost Low (Simple Alkylation)High (Transition Metal Coupling)

Synthetic Accessibility & Protocols

The synthesis of these two esters represents a classic trade-off between reagent cost and methodological complexity.[1]

Synthesis of Ethyl 1-Isopropyl-1H-imidazole-4-carboxylate

Methodology: Classical S

1

Protocol:

  • Reagents: Ethyl 1H-imidazole-4-carboxylate (1.0 eq), 2-Bromopropane (1.5 eq), K

    
    CO
    
    
    (2.0 eq), DMF (Solvent).[1]
  • Procedure:

    • Dissolve ethyl imidazole-4-carboxylate in anhydrous DMF.

    • Add K

      
      CO
      
      
      and stir at room temperature for 30 min.
    • Add 2-Bromopropane dropwise.[1]

    • Heat to 60°C for 4-6 hours (Monitor by TLC/LCMS).

    • Quench with water, extract with EtOAc, and wash with brine.

  • Yield: Typically 75-90%.

  • Purification: Column chromatography (Hexane/EtOAc).

Synthesis of Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate

Methodology: Chan-Lam Coupling.[1] Direct S

Protocol:

  • Reagents: Ethyl 1H-imidazole-4-carboxylate (1.0 eq), Cyclopropylboronic acid (2.0 eq), Cu(OAc)

    
     (1.0 eq), 2,2'-Bipyridine (1.0 eq), Na
    
    
    CO
    
    
    (2.0 eq), 1,2-Dichloroethane (DCE).
  • Procedure:

    • Charge a flask with imidazole substrate, boronic acid, Cu(OAc)

      
      , bipyridine, and Na
      
      
      CO
      
      
      .[3]
    • Add DCE and heat to 70°C under an air atmosphere (or O

      
       balloon for faster kinetics).
      
    • Stir vigorously for 16-24 hours.

    • Filter through a Celite pad to remove copper salts.

  • Yield: Typically 40-65% (Lower due to boronic acid instability).[1]

  • Note: This method is significantly more expensive due to the boronic acid and copper catalyst.

Pharmacological Performance (SAR)[1]

Metabolic Stability (The "Cyclopropyl Advantage")

The isopropyl methine proton (tertiary carbon) is highly susceptible to CYP450-mediated hydroxylation.[1] This often leads to rapid clearance or the formation of active metabolites.

  • Mechanism: CYP enzymes abstract the hydrogen from the isopropyl CH, forming a radical that is quenched by oxygen.

  • Cyclopropyl Resilience: The C-H bonds in a cyclopropyl ring have higher s-character (sp

    
     hybridization), making them stronger (~106 kcal/mol) and significantly more resistant to radical abstraction.[1]
    
Lipophilicity & Solubility[1]
  • Isopropyl: Increases lipophilicity significantly, which may improve membrane permeability but can also increase non-specific binding.

  • Cyclopropyl: Often lowers logP relative to isopropyl. The "cyclopropyl effect" can improve aqueous solubility while maintaining sufficient lipophilicity for target engagement.

Visualization: Decision Logic & Synthesis Pathways

The following diagram illustrates the decision-making process for selecting between these two intermediates and their respective synthetic pathways.

GStartTarget Design: N-Substituted ImidazoleCostSensitiveConstraint: Cost/Scale?Start->CostSensitiveMetabolicStabConstraint: Metabolic Stability?CostSensitive->MetabolicStabNo (Lead Op)Select_iPrSelect: Ethyl 1-Isopropylimidazole-4-carboxylateCostSensitive->Select_iPrYes (Early Screening)MetabolicStab->Select_iPrNon-CriticalSelect_cPrSelect: Ethyl 1-Cyclopropylimidazole-4-carboxylateMetabolicStab->Select_cPrCritical (High Clearance)Synth_iPrSynthesis: S_N2 Alkylation(2-Bromopropane, K2CO3)Select_iPr->Synth_iPrSynth_cPrSynthesis: Chan-Lam Coupling(cPr-B(OH)2, Cu(OAc)2)Select_cPr->Synth_cPrProp_iPrHigh Clearance Risk (CYP)Low CostFlexibleSynth_iPr->Prop_iPrProp_cPrHigh Metabolic StabilityHigh CostRigid/PlanarSynth_cPr->Prop_cPr

Caption: Decision matrix for selecting N-substituents based on project stage (Cost vs. Stability) and resulting synthetic workflows.

Experimental Validation: Microsomal Stability Assay

To empirically verify the metabolic advantage of the cyclopropyl analog, the following assay is recommended.

Objective: Compare intrinsic clearance (CL

Protocol:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    and CL
    
    
    .[1]

Expected Outcome:

  • iPr-EIC: Rapid degradation (

    
     min) due to N-dealkylation or hydroxylation.[1]
    
  • cPr-EIC: High stability (

    
     min), confirming the protective effect of the cyclopropyl ring.
    

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link][1]

  • Gore, V. K., et al. (2007).[4] Structure-activity relationship (SAR) investigations of substituted imidazole analogs as TRPV1 antagonists.[1][4] Bioorganic & Medicinal Chemistry Letters, 17(21), 5825-5830.[4] Retrieved from [Link]

  • Google Patents. (2016). Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors (US20160185785A1).[1] Retrieved from

  • Barnes-Seeman, D., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2135–2145. Retrieved from [Link]

In-Depth IR Spectroscopic Comparison: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a functionalized heterocyclic building block, ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is highly valued in medicinal chemistry and drug discovery for synthesizing complex pharmacologically active compounds[1]. For researchers characterizing this molecule, Infrared (IR) spectroscopy serves as a frontline analytical tool.

This guide provides an objective, data-driven comparison of the IR spectroscopic profile of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate against its structural alternatives: the parent acid (1-cyclopropyl-1H-imidazole-4-carboxylic acid ) and the methyl ester analog (methyl 1-cyclopropyl-1H-imidazole-4-carboxylate ). By understanding the causality behind vibrational shifts, researchers can confidently validate synthetic intermediates and ensure structural integrity.

Mechanistic Causality: Vibrational Dynamics of the Target Scaffold

To move beyond simple peak-matching, it is critical to understand why specific functional groups in this molecule absorb at their respective frequencies. The IR spectrum of ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is defined by three distinct structural domains:

The Cyclopropyl Anomaly (C-H Stretch >3000 cm⁻¹)

Typically, aliphatic C-H stretching vibrations occur below 3000 cm⁻¹. However, the cyclopropyl ring is highly strained, with internal bond angles of approximately 60°. To accommodate this geometry, the carbon atoms rehybridize, increasing the s-character of the exocyclic C-H bonds (making them more


-like than 

-like). This increased s-character shortens and strengthens the C-H bond, shifting the stretching frequency to an unusually high wavenumber, typically around 3050–3080 cm⁻¹ [2].
The Imidazole Core (Ring Breathing & Conjugation)

The imidazole heterocycle is a conjugated aromatic system. Its IR signature is characterized by a series of sharp, medium-intensity bands in the 1400–1650 cm⁻¹ region[3]. These peaks correspond to the complex coupled stretching vibrations of the C=N and C=C bonds within the ring. Because the cyclopropyl group is electron-donating via


-conjugation, it subtly influences the electron density of the imidazole ring, maintaining these peaks at the higher end of the typical range.
Ester vs. Carboxylic Acid (The Carbonyl Shift)

The ethyl ester group features a strong, sharp carbonyl (C=O) stretch typically observed at 1715–1730 cm⁻¹ . When comparing this to the parent acid alternative (1-cyclopropyl-1H-imidazole-4-carboxylic acid), a stark shift occurs. Carboxylic acids readily form intermolecular hydrogen-bonded dimers[4]. This hydrogen bonding withdraws electron density from the C=O double bond, weakening it and shifting the absorption to a lower frequency (~1680–1700 cm⁻¹ ). The ester analog cannot form these hydrogen bonds, preserving the higher frequency C=O stretch.

Comparative IR Spectral Data

The following table summarizes the expected quantitative IR absorption data, allowing for rapid differentiation between ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate and its primary structural alternatives.

Vibrational ModeEthyl 1-cyclopropyl-1H-imidazole-4-carboxylate1-cyclopropyl-1H-imidazole-4-carboxylic acid (Parent Acid)Methyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Methyl Ester)
O-H Stretch Absent~2500–3300 cm⁻¹ (Very Broad)Absent
Cyclopropyl C-H Stretch ~3050 cm⁻¹ (Weak)~3050 cm⁻¹ (Weak, often masked by O-H)~3050 cm⁻¹ (Weak)
Aliphatic C-H Stretch ~2850–2980 cm⁻¹ (Multiple, Medium)~2850–2900 cm⁻¹ (Weak)~2850–2950 cm⁻¹ (Weak)
Carbonyl (C=O) Stretch ~1715–1730 cm⁻¹ (Strong, Sharp) ~1680–1700 cm⁻¹ (Strong, Broadened) ~1720–1735 cm⁻¹ (Strong, Sharp)
Imidazole C=N / C=C ~1450–1600 cm⁻¹ (Sharp)~1450–1600 cm⁻¹ (Sharp)~1450–1600 cm⁻¹ (Sharp)
Ester C-O Stretch ~1150–1250 cm⁻¹ (Strong)~1210–1320 cm⁻¹ (C-O of acid)~1150–1250 cm⁻¹ (Strong)
Aliphatic Bending ~1375 cm⁻¹ (Symmetric -CH₃ bend of ethyl)AbsentAbsent (Lacks terminal ethyl -CH₃)

Key Takeaway: The most definitive way to differentiate the ethyl ester from the parent acid is the absence of the broad O-H stretch and the higher frequency of the C=O stretch. To differentiate the ethyl ester from the methyl ester, look for the specific symmetric bending vibration of the ethyl terminal methyl group at ~1375 cm⁻¹.

Structural-Vibrational Mapping

IR_Mapping Molecule Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Cyclopropyl Cyclopropyl Group Molecule->Cyclopropyl Ester Ethyl Ester Group Molecule->Ester Imidazole Imidazole Ring Molecule->Imidazole Peak1 C-H Stretch ~3050 cm⁻¹ Cyclopropyl->Peak1 High s-character Peak2 C=O Stretch ~1715-1730 cm⁻¹ Ester->Peak2 Carbonyl dipole Peak3 C-N / C=C ~1450-1600 cm⁻¹ Imidazole->Peak3 Ring breathing

Logical mapping of structural moieties to their characteristic IR vibrational frequencies.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data collection, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology. ATR eliminates the need for KBr pellet pressing, preventing moisture absorption (hygroscopicity) that could artificially introduce O-H stretches into the ester spectrum.

This protocol is designed as a self-validating system : every step includes a physical or computational check to ensure the resulting spectrum is an artifact-free representation of the molecule.

Step 1: System Equilibration and Background Validation
  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

  • Action: Collect a background scan (32–64 co-added scans at 4 cm⁻¹ resolution).

  • Validation (Causality): The background scan is critical because atmospheric water vapor absorbs heavily in the 1600–1700 cm⁻¹ region. If not properly subtracted, water vapor peaks will mask or distort the critical imidazole C=N and ester C=O stretching regions. Ensure the background spectrum shows a flat baseline before proceeding.

Step 2: Sample Application and Evanescent Wave Optimization
  • Action: Place 1–2 mg of solid ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil until the software indicates optimal contact pressure.

  • Validation (Causality): ATR relies on an evanescent wave that penetrates only 0.5 to 2 µm into the sample. If insufficient pressure is applied, the solid particles will not make intimate contact with the crystal, resulting in a low signal-to-noise ratio and artificially weak peaks (especially at higher wavenumbers like the >3000 cm⁻¹ cyclopropyl stretch, where penetration depth is shallowest).

Step 3: Data Acquisition and Atmospheric Compensation
  • Action: Acquire the sample spectrum using the exact parameters as the background scan (e.g., 64 scans, 4 cm⁻¹ resolution).

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Validation (Causality): Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show artificially intensified peaks in the fingerprint region (<1000 cm⁻¹) compared to transmission spectra. The ATR correction mathematically normalizes the spectrum, allowing direct comparison with standard transmission libraries.

ATR-FTIR Workflow Visualization

ATR_Protocol Start 1. System Purge & Initialization Bkg 2. Background Scan (Clean Crystal) Start->Bkg Sample 3. Sample Application Bkg->Sample Pressure 4. Apply Optimal Anvil Pressure Sample->Pressure Acquire 5. Data Acquisition (64 scans) Pressure->Acquire

Step-by-step self-validating workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

References

  • Canadian Journal of Chemistry. "The Effect of Some 3-Oxygen Functions on the Simmons–Smith Methylenation of 5,6-Unsaturated Steroids". Canadian Science Publishing. Available at:[Link]

  • DiVA Portal. "Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy". DiVA Academic Archive. Available at:[Link]

Sources

ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate vs olmesartan intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An objective technical comparison between Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate and Olmesartan intermediates (specifically, Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate) requires analyzing two fundamentally different paradigms in pharmaceutical chemistry. The former is a highly versatile, discovery-phase building block used to generate novel chemical libraries, while the latter is a strictly regulated, commercial-scale active pharmaceutical ingredient (API) precursor.

This guide dissects their structural causality, synthetic methodologies, and purification protocols to provide a comprehensive reference for drug development professionals.

Chemical Profiling & Structural Causality

While both compounds share an imidazole-carboxylate core, their specific substituents dictate entirely different pharmacokinetic trajectories and synthetic utilities.

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS: 1001354-64-8)
  • Structural Causality : The integration of a cyclopropyl group at the N1 position of the imidazole ring is a deliberate design choice in medicinal chemistry. The cyclopropyl ring restricts bond rotation, locking the molecule into specific conformational states that enhance binding affinity in tight enzymatic pockets. Furthermore, it increases the lipophilicity of the scaffold while resisting oxidative metabolism by Cytochrome P450 enzymes (CYPs) better than linear alkyl chains[1].

  • Primary Applications : It is a critical precursor in the synthesis of complex heterocyclic systems, including imidazopyrrolidine derivatives and ubiquitin-specific protease 7 (USP7) inhibitors[1][2].

Olmesartan Intermediate / OM-7 (CAS: 144689-93-0)
  • Structural Causality : Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate is precision-engineered for the Angiotensin II Type 1 (AT1) receptor. The C2-propyl group mimics the aliphatic side chain of the isoleucine residue in endogenous Angiotensin II. The C4-(1-hydroxy-1-methylethyl) group acts as a critical hydrogen bond donor/acceptor network within the receptor's binding pocket, ensuring competitive antagonism[3][4].

  • Primary Applications : Exclusive use as the penultimate intermediate in the synthesis of Olmesartan Medoxomil, a blockbuster antihypertensive drug[3][5].

G Root Imidazole-Carboxylate Core Scaffold NodeA Ethyl 1-cyclopropyl-1H- imidazole-4-carboxylate Root->NodeA N1-Cyclopropylation NodeB Ethyl 4-(1-hydroxy-1-methylethyl)- 2-propylimidazole-5-carboxylate Root->NodeB C2-Propyl, C4-Hydroxyisopropyl SubA1 USP7 Inhibitors NodeA->SubA1 SubA2 Imidazopyrrolidine Derivatives NodeA->SubA2 SubB1 Olmesartan Medoxomil (ARB Antihypertensive) NodeB->SubB1

Caption: Structural divergence of imidazole-carboxylate scaffolds based on substituent modifications.

Quantitative Data & Physicochemical Comparison

ParameterEthyl 1-cyclopropyl-1H-imidazole-4-carboxylateOlmesartan Intermediate (OM-7)
CAS Number 1001354-64-8144689-93-0
Molecular Formula C9H12N2O2C12H20N2O3
Molecular Weight 180.20 g/mol 240.30 g/mol
Key Substituents N1-CyclopropylC2-Propyl, C4-(1-hydroxy-1-methylethyl)
Primary Impurity Risk Unreacted isocyanoacetatesKetoethyl ester impurity (incomplete Grignard)
Purity Threshold >97.0% (Research Grade)>99.7% (API Precursor Grade)
Development Phase Discovery / Pre-clinicalCommercial Manufacturing

Experimental Protocols & Self-Validating Workflows

The synthesis of these two intermediates requires vastly different approaches. The discovery-phase compound prioritizes rapid scaffold generation, while the Olmesartan intermediate demands rigorous impurity control via continuous flow chemistry.

Protocol A: Synthesis of Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

This protocol utilizes a cycloaddition approach, leveraging the reactivity of ethyl isocyanoacetate derivatives to construct the imidazole ring in a single step[6].

  • Reagent Preparation : Charge a microwave (MW) vial with cyclopropylamine (53.5 mmol) and (Z)-ethyl 3-(dimethylamino)-2-isocyanoacrylate (17.84 mmol) dissolved in 8 mL of n-butanol[6].

  • Cycloaddition Reaction : Seal the vial and heat the mixture to 100°C, stirring overnight. Causality: The elevated temperature drives the nucleophilic attack of the cyclopropylamine on the isocyanoacrylate, followed by cyclization and elimination of dimethylamine to form the aromatic imidazole core[6].

  • Quenching & Extraction : Dilute the reaction mixture with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc).

  • Purification : Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography (heptane/EtOAc gradient 20-100%) to yield the product as an orange oil (approx. 68% yield)[6].

Protocol B: Continuous Flow Synthesis of Olmesartan Intermediate (OM-7)

The traditional batch synthesis of OM-7 often results in a stubborn "ketoethyl ester" impurity (Impurity 3) due to incomplete Grignard addition. Modern protocols utilize continuous flow reactors to precisely control thermodynamics and stoichiometry, ensuring >99.7% purity[3][7].

  • Phase Preparation :

    • Phase A: Dissolve 2-propyl-4,5-imidazole dicarboxylic acid diethyl ester in an organic solvent.

    • Phase B: Prepare a commercial methylmagnesium chloride (Grignard reagent) solution[7].

  • Continuous Flow Mixing : Pump Phase A and Phase B via plunger pumps into a continuous flow mixer at a strictly controlled flow rate. Causality: The highly exothermic Grignard addition requires rapid heat dissipation. Continuous flow prevents localized hotspots, driving the reaction past the ketone intermediate directly to the tertiary alcohol, thereby minimizing the keto impurity to <0.1%[7].

  • Acidic Quench : Route the reactor effluent into an acidic water phase (Phase C) to quench unreacted Grignard reagent, followed by continuous oil-water separation[7].

  • Recrystallization (Self-Validating Step) : Desolvate the organic phase. Add the crude product to a 5L flask with 370g of isopropanol and 2.3kg of water. Cool to -5°C to 0°C under vigorous mechanical stirring for 2 hours. Filter the resulting sand-like solid and wash with ice-cold isopropanol/water to yield the highly purified pale yellow product[7].

G PhaseA Phase A: 2-propyl-4,5-imidazole dicarboxylic acid diethyl ester Mixer Continuous Flow Mixer (Precise Temp Control) PhaseA->Mixer PhaseB Phase B: Methylmagnesium chloride (Grignard) PhaseB->Mixer Quench Acidic Quench (Phase C) & Liquid Separation Mixer->Quench Grignard Addition Cryst Recrystallization (Isopropanol/Water) Quench->Cryst Desolvation Product Pure OM-7 Intermediate (Keto Impurity < 0.1%) Cryst->Product -5 to 0 °C

Caption: Continuous flow synthesis and purification workflow for Olmesartan Intermediate (OM-7).

Conclusion

The selection between these intermediates is dictated by the drug development lifecycle. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate offers the conformational rigidity and metabolic stability required to discover new pharmacophores (like USP7 inhibitors)[1][2]. Conversely, the Olmesartan intermediate represents the pinnacle of targeted process chemistry, where the focus shifts from structural versatility to the absolute suppression of trace impurities via advanced manufacturing techniques like continuous flow chemistry[7].

References

  • Benchchem. "Ethyl 1-Cyclopropyl-1H-imidazole-4-carboxylate | CAS 1001354-64-8". Benchchem.
  • Google Patents. "CN104356069B - The preparation method and application of olmesartan medoxomil intermediate 4-(1-hydroxyl-1-Methylethyl)-2-propyl imidazole-5-carboxylic acid, ethyl ester". Google Patents.
  • Google Patents. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors". Google Patents.
  • LookChem. "Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate CAS NO.144689-93-0". LookChem.
  • Google Patents. "CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow". Google Patents.
  • Jiangxi Huazhou Technology Co., Ltd. "4-(1-Hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester (OM-7) 144689-93-0". JXHZPharm.
  • Google Patents. "US9890166B2 - Imidazopyrrolidine derivatives and their use in the treatment of disease". Google Patents.

Sources

biological activity comparison of N-substituted imidazole-4-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison of N-Substituted Imidazole-4-Carboxylates: A Comprehensive Guide for Lead Optimization

As a Senior Application Scientist, I frequently evaluate the versatility of heterocyclic scaffolds in drug discovery. The imidazole-4-carboxylate core represents a highly privileged pharmacophore. However, it is the specific nature of the N-substitution (at the N-1 position) that dictates the molecular trajectory of these compounds—shifting their biological activity from potent anticancer agents to targeted antiviral disruptors, or even agricultural fungicides.

This guide objectively compares the performance of various N-substituted imidazole-4-carboxylates, providing the mechanistic rationale and self-validating experimental protocols required to rigorously evaluate these compounds in your own laboratory.

Comparative Pharmacological Profiling

Anticancer Activity via N-Alkyl Substitution

Recent synthetic efforts have demonstrated that introducing long-chain alkyl groups at the N-1 position of the imidazole core drastically enhances cytotoxicity against human cancer cell lines[1]. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e) exhibits profound antiproliferative effects[1].

  • Mechanism of Action: The lipophilic dodecyl chain facilitates cellular entry, where the compound acts as an antitubulin agent[1]. This disrupts microtubule dynamics, leading to a dose-dependent reduction in mitochondrial membrane potential and the induction of early apoptosis[1].

  • Performance: Compound 5e demonstrated an IC50 of 0.737 ± 0.05 μM in HeLa (cervical cancer) cells and 1.194 ± 0.02 μM in HT-29 (colon cancer) cells, rivaling standard chemotherapeutics[1].

Antiviral Activity via N-Aryl Substitution (HIV-1 Integrase)

When the N-1 position is substituted with an aryl group (forming 1,5-diaryl-1H-imidazole-4-carboxylic acids), the biological target shifts entirely[2]. These rigid, bulky derivatives are designed to act as allosteric inhibitors of the HIV-1 Integrase (IN) enzyme[2].

  • Mechanism of Action: Rather than targeting the catalytic active site of HIV-1 IN, these compounds selectively bind to the LEDGF/p75-binding pocket[2]. By disrupting the critical host-pathogen protein-protein interaction (PPI) between HIV-1 IN and the host chromatin-tethering factor LEDGF/p75, viral replication is halted[2].

  • Performance: Several 1,5-diaryl derivatives exceeded a 50% inhibitory threshold in AlphaScreen™ assays at 100 µM, showing selective allosteric disruption without the off-target toxicity commonly associated with catalytic site integrase strand transfer inhibitors (INSTIs)[2].

Fungicidal Activity via Organotin Coordination

In agricultural chemistry, 1-methyl-1H-imidazole-4-carboxylates have been utilized as ligands for triorganotin(IV) complexes.

  • Mechanism of Action: The imidazole carboxylate acts as a monodentate ligand, creating a distorted tetrahedral geometry around the tin atom. This complexation lowers the inherent toxicity of traditional organotin pesticides while broadening their spectrum of activity.

  • Performance: These complexes achieve nearly 89% growth inhibition against persistent fungal strains (e.g., Rhizoctonia cerealis), presenting a viable alternative to highly toxic legacy fungicides.

Quantitative Data Comparison

To facilitate objective decision-making during lead optimization, the quantitative performance metrics of these derivatives are summarized below:

Compound ClassRepresentative DerivativePrimary Target / MechanismBiological ActivityReference Standard
N-Alkyl Imidazole-4-carboxylates Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateTubulin Inhibition / ApoptosisHeLa IC50 = 0.737 μMHT-29 IC50 = 1.194 μMPaclitaxel / Erlotinib
N-Aryl Imidazole-4-carboxylates 1,5-Diaryl-1H-imidazole-4-carboxylic acidHIV-1 IN-LEDGF/p75 Interaction>50% PPI inhibition at 100 μMMUT 101
Organotin Imidazole-4-carboxylates Triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylateFungal Cell Wall / Metabolism~88.9% growth inhibitionStandard Organotins

Mechanistic Pathways

The following diagram illustrates how side-chain modifications dictate the divergent mechanisms of action for the imidazole-4-carboxylate core.

Mechanistic divergence of N-substituted imidazole-4-carboxylates based on side-chain modifications.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are the step-by-step methodologies for evaluating these compounds, engineered with built-in causality and self-validation.

Protocol A: AlphaScreen™ Assay for HIV-1 IN-LEDGF/p75 Inhibition

This protocol evaluates the N-aryl derivatives for antiviral PPI disruption.

  • Reagent Preparation: Prepare assay buffer containing 25 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.1% Tween-20, and 0.1% BSA.

    • Causality: The inclusion of Tween-20 and BSA is critical; it prevents the highly hydrophobic 1,5-diaryl imidazole derivatives from non-specifically adhering to the microplate walls, which would artificially lower their effective concentration.

  • Protein Incubation: Pre-incubate the test compound (100 µM) with His-tagged LEDGF/p75 (10 nM) for 30 minutes at room temperature before adding GST-tagged HIV-1 IN (10 nM).

    • Causality: Pre-incubating the compound with the host protein ensures the drug has adequate time to occupy the allosteric pocket before it must compete with the highly stable, pre-formed IN-LEDGF/p75 complex.

  • Bead Addition (Dark Room): Under subdued green light, add Glutathione donor beads and Ni-NTA acceptor beads (20 µg/mL final concentration). Incubate for 1 hour.

    • Causality: The photosensitizer in the donor beads is highly sensitive to ambient light. Exposure causes premature singlet oxygen release, destroying the assay's signal-to-noise ratio.

  • Self-Validating Control System:

    • Positive Control: Use MUT 101, a known disruptor of this interaction[3].

    • False-Positive Counter-Screen: Run hit compounds against a generic GST-GST interaction model. If a compound inhibits both the HIV PPI and the GST-GST interaction, it is an assay interferer (e.g., a singlet oxygen quencher), not a true allosteric inhibitor.

Protocol B: Mitochondrial Depolarization Assay (JC-1) for Anticancer Screening

This protocol evaluates the N-alkyl derivatives for antitubulin/apoptotic activity.

  • Cell Seeding & Treatment: Seed HeLa cells at 5,000 cells/well in a 96-well plate. Allow 24h for adherence. Treat with the N-alkyl imidazole derivative (e.g., 0.1 to 10 µM) for 72 hours.

    • Causality: A 72-hour incubation window is strictly required. Antitubulin agents require cells to actively pass through the G2/M phase of the cell cycle to induce mitotic arrest and subsequent apoptosis[1]. Shorter incubations will yield false negatives.

  • JC-1 Dye Incubation: Wash cells with PBS and incubate with JC-1 dye (2 µM) for 30 minutes at 37°C.

    • Causality: JC-1 is chosen over single-emission dyes because of its ratiometric shift. It forms red J-aggregates in healthy mitochondria and reverts to green monomers upon depolarization. This ratiometric nature internally controls for well-to-well variations in total cell number or dye loading efficiency.

  • Self-Validating Control System:

    • Positive Control: Paclitaxel (a validated tubulin stabilizer).

    • Vehicle Control: Maintain DMSO concentrations strictly below 0.1% v/v across all wells. This ensures that the observed mitochondrial depolarization is exclusively compound-driven, ruling out solvent-induced toxicity.

Self-validating experimental workflow for evaluating imidazole-4-carboxylate derivatives.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.Archiv der Pharmazie (PubMed).
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.Molecules (MDPI).
  • Synthesis, crystal structure, and fungicidal activity of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates.d-nb.info.

Sources

Comparative Crystallographic & Performance Guide: Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the precise spatial orientation of heterocyclic building blocks dictates the binding affinity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) [1],[2] has emerged as a privileged scaffold, particularly in the synthesis of ubiquitin-specific protease 7 (USP7) inhibitors[3] and BET bromodomain inhibitors.

This guide objectively compares the crystallographic properties, synthetic viability, and downstream performance of the N1-cyclopropyl derivative against its structural alternatives: the N1-methyl and N1-isopropyl analogs. By analyzing solid-state packing and molecular conformations, researchers can make informed, data-driven decisions when selecting imidazole precursors for high-throughput library generation[1].

Structural Significance & Alternative Comparison

The N1-substituent on the imidazole ring profoundly influences both the solid-state crystal packing and the solution-phase conformational dynamics.

  • Ethyl 1-methyl-1H-imidazole-4-carboxylate (The Baseline): The minimal steric bulk of the methyl group allows for dense crystal packing and planar alignment of the ester carbonyl with the imidazole ring. However, it offers limited metabolic shielding in in vivo applications.

  • Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (The Steric Extreme): The bulky isopropyl group introduces significant steric clash with the adjacent C2-proton, forcing the ester group out of coplanarity to minimize torsional strain. This disrupts favorable intermolecular

    
     stacking in the crystal lattice.
    
  • Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (The Optimal Balance): The cyclopropyl ring acts as a rigid, flat substituent that provides superior metabolic stability compared to linear alkyl chains[1]. Crystallographically, the

    
    -like character of the cyclopropyl C-C bonds allows for unique 
    
    
    
    hydrogen bonding networks without the severe steric penalties of an isopropyl group.
Quantitative Data Comparison

The following table summarizes the comparative physicochemical and crystallographic profiles of these building blocks.

ParameterN1-Methyl AnalogN1-Cyclopropyl Analog (Product)N1-Isopropyl Analog
Molecular Weight 154.17 g/mol 180.20 g/mol 182.22 g/mol
Synthesis Yield (N-Alkylation/Coupling) >85% (Standard Alkylation)47% (Chan-Lam Coupling)[3]~60% (Standard Alkylation)
Ester Dihedral Angle (

)
~2° (Highly Coplanar)~12° (Slightly Twisted)>25° (Sterically Twisted)
Crystal Packing Density HighModerate-HighLow (Steric disruption)
Metabolic Stability (Downstream) Low (Prone to N-demethylation)High (Cyclopropyl shielding) [1]Moderate

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. We detail the synthesis of the cyclopropyl derivative[3] followed by the methodology required to isolate and analyze its single-crystal X-ray structure.

Protocol A: Synthesis via Chan-Lam Coupling

Causality: Direct N-alkylation with cyclopropyl halides is highly inefficient due to the resistance of cyclopropyl halides to


 displacement. Therefore, a copper-catalyzed Chan-Lam cross-coupling using cyclopropylboronic acid is strictly required[3].
  • Reagent Assembly: Charge a round-bottom flask with ethyl 1H-imidazole-4-carboxylate (3.57 mmol), cyclopropylboronic acid (7.16 mmol), and sodium carbonate (7.14 mmol)[3].

  • Catalyst Addition: Add 1,2-dichloroethane (30 mL), 4,4′-bipyridine (3.58 mmol), and cupric acetate (3.56 mmol)[3].

  • Reaction & Aeration: Stir the mixture at room temperature open to the air. Causality: Oxygen is required to regenerate the active Cu(II) species in the catalytic cycle.

  • Validation Checkpoint: Monitor via LCMS. The reaction is complete when the starting material is consumed, yielding a mass peak of (ESI) m/z 181 [M+H]+[3].

Protocol B: Single-Crystal Growth & X-Ray Diffraction

Causality: To determine precise bond lengths and validate computational models[1], diffraction-quality crystals must be grown slowly to avoid lattice defects.

  • Vapor Diffusion Crystallization: Dissolve the purified ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate in a minimal amount of ethyl acetate (inner vial). Place this inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Vapor diffusion allows the antisolvent to slowly penetrate the inner solution, achieving a highly controlled metastable zone for nucleation, preventing the formation of twinned aggregates.

  • Crystal Harvesting (Validation): Examine the resulting crystals under a polarized light microscope. Self-Validation: A single crystal will exhibit sharp, complete extinction every 90 degrees of rotation. If the crystal remains partially illuminated, it is twinned and must be rejected.

  • Cryogenic Mounting: Mount the validated crystal on a MiTeGen cryoloop using Paratone-N oil and immediately transfer to the diffractometer under a 100 K nitrogen stream.

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Collection & Refinement: Collect data using Mo-K

    
     or Cu-K
    
    
    
    radiation. Solve the structure using SHELXT. Self-Validation: A successful refinement will yield an
    
    
    value < 0.05 and a Goodness-of-Fit (S) near 1.0.

Mandatory Visualizations

Workflow 1: Synthesis and Crystallographic Validation

The following diagram illustrates the critical path from chemical synthesis to structural validation.

XRD_Protocol Step1 1. Synthesis via Chan-Lam Coupling (Cu(OAc)2, 1,2-DCE) Step2 2. Vapor Diffusion Crystallization (Inner: EtOAc, Outer: Hexane) Step1->Step2 Step3 3. Crystal Validation (Polarized Light Microscopy) Step2->Step3 Step4 4. X-Ray Data Collection (Cryogenic 100 K) Step3->Step4 Step5 5. Structural Refinement (R1 < 0.05 Target) Step4->Step5

Caption: Step-by-step workflow from Chan-Lam coupling to X-ray structural refinement.

Workflow 2: Steric Logic & Downstream Utility

This diagram outlines the logical decision tree for selecting the N1-substituent based on steric and metabolic parameters.

Substituent_Comparison Core Imidazole-4-carboxylate Core Methyl N1-Methyl High Packing Density Low Steric Hindrance Core->Methyl Cyclopropyl N1-Cyclopropyl Optimal Conformation High Metabolic Stability Core->Cyclopropyl Isopropyl N1-Isopropyl High Steric Hindrance Disrupted Packing Core->Isopropyl Drug Target Drug Candidates (e.g., USP7 / BET Inhibitors) Cyclopropyl->Drug Preferred Building Block

Caption: Decision matrix comparing N1-substituents and their impact on downstream drug discovery.

References

  • Google Patents. "US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors." United States Patent Application.
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 57680715, Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate." PubChem. Available at:[Link]

Sources

Definitive Regiochemistry Confirmation of 1,4-Disubstituted Imidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive, technical framework for confirming the regiochemistry of 1,4-disubstituted imidazoles, distinguishing them from their 1,5-isomers.

Executive Summary

The synthesis of 1,4-disubstituted imidazoles (often via alkylation of 4-substituted imidazoles or specific cycloadditions) frequently produces the thermodynamically stable 1,4-isomer alongside the kinetically favored or sterically congested 1,5-isomer. Distinguishing these regioisomers is critical for Structure-Activity Relationship (SAR) studies, as the vector of the substituent dramatically alters target binding.

This guide moves beyond predictive heuristics (which fail with bulky or electronic-diverse substituents) to establish empirical, self-validating confirmation protocols . The industry gold standard combines 1D


H NMR  with 2D NOESY/ROESY  and HMBC  experiments.
The Structural Challenge: 1,4- vs. 1,5-Regioisomers

The core ambiguity arises from the tautomeric nature of the imidazole precursor. When a 4-substituted imidazole is alkylated, the electrophile can attack either


 (proximal to the C-H) or 

(proximal to the C-Substituent).
  • 1,4-Disubstituted Imidazole: The

    
    -substituent (
    
    
    
    ) and the
    
    
    -substituent (
    
    
    ) are separated by the
    
    
    -H proton.
  • 1,5-Disubstituted Imidazole: The

    
    -substituent (
    
    
    
    ) and the
    
    
    -substituent (
    
    
    ) are adjacent. The proton resides at
    
    
    .

The distinction relies on detecting the presence (1,4) or absence (1,5) of a proton at the


 position, directly adjacent to the 

-alkylation site.
Primary Confirmation Method: 2D NMR Spectroscopy

This is the "Workhorse" method: non-destructive, rapid, and definitive.

A. NOESY / ROESY (The "Smoking Gun")

Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are spatially close (<5 Å) regardless of bond connectivity.

  • The 1,4-Diagnostic Signal: In the 1,4-isomer, the protons of the

    
    -alkyl group are spatially adjacent to the 
    
    
    
    -H proton. You will observe a strong cross-peak between the
    
    
    -CH protons and the aromatic ring proton (
    
    
    -H).
  • The 1,5-Diagnostic Signal: In the 1,5-isomer, the

    
    -alkyl group is adjacent to the 
    
    
    
    -substituent. You will observe NO NOE to an aromatic ring proton. Instead, you may see an NOE to the protons of the
    
    
    -substituent.
B. HMBC (The "Connectivity Check")

Heteronuclear Multiple Bond Correlation (HMBC) links protons to carbons 2-3 bonds away.

  • Protocol:

    • Run HSQC to identify which carbon is the methine (CH) and which is quaternary.

    • Run HMBC . Look for correlations from the

      
      -alkyl protons.
      
  • Analysis:

    • 1,4-Isomer:

      
      -alkyl protons correlate to 
      
      
      
      and
      
      
      . The
      
      
      carbon is a Methine (CH) (verified by HSQC).
    • 1,5-Isomer:

      
      -alkyl protons correlate to 
      
      
      
      and
      
      
      . The
      
      
      carbon is Quaternary (C-R) (no signal in HSQC).
Experimental Protocol: NMR Setup
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent signal overlap and slow down proton exchange if NH groups are present.
  • Concentration: >5 mg/mL for clear 2D signals.

  • Parameters:

    • NOESY: Mixing time (

      
      ) of 300-500 ms.
      
    • HMBC: Optimized for long-range coupling (

      
       ~8 Hz).
      
Secondary Method: Chemical Shift Heuristics

Warning: Use only as a preliminary check. Solvent and substituent electronic effects can invert these trends.

Feature1,4-Isomer Tendency1,5-Isomer TendencyMechanism

-H Shift

7.6 – 8.0 ppm

7.6 – 8.0 ppm
Deshielded by two nitrogens (N-C-N).
Ring H (

vs

)

-H:
Often

7.0 – 7.5 ppm

-H:
Often

6.8 – 7.2 ppm

-H is adjacent to

(alkylated), often slightly deshielded relative to

-H.

-Alkyl Shift
Standard rangeOften deshieldedIn 1,5, steric clash with

-R can cause desolvation or conformational twists affecting shift.
Tertiary Method: X-Ray Crystallography[1]
  • Status: Absolute Truth.

  • Use Case: When NMR is ambiguous (e.g., severe overlap) or for final compound registration.

  • Requirement: Single crystal formation.

  • Protocol: Slow evaporation of MeOH/DCM mixtures or vapor diffusion (Hexane into EtOAc).

Visualizing the Logic
Diagram 1: Structural Isomerism & NOE Vectors

This diagram illustrates the spatial relationships that define the NOE signals.

G cluster_14 1,4-Disubstituted Imidazole cluster_15 1,5-Disubstituted Imidazole Struct14 N1-Alkyl --- C5-H (Close Proximity) NOE14 STRONG NOE Signal Observed Struct14->NOE14 Confirmation Struct15 N1-Alkyl --- C5-Substituent (C4-H is far) NOE15 NO NOE to Ring H (NOE to Substituent) Struct15->NOE15 Confirmation

Caption: Spatial proximity in 1,4-isomers allows N1-R to C5-H NOE transfer, absent in 1,5-isomers.

Diagram 2: Analytical Workflow

Workflow Start Isolate Product (Mixture or Pure) HNMR 1. Run 1H NMR Identify Ring Protons Start->HNMR NOESY 2. Run 2D NOESY Target: N-Alkyl vs Ring H HNMR->NOESY Decision NOE Cross-peak N-Alkyl <-> Ring H? NOESY->Decision Yes Result: 1,4-Isomer (N1 adjacent to C5-H) Decision->Yes Strong Signal No Result: 1,5-Isomer (N1 adjacent to C5-R) Decision->No No Signal HMBC Optional: HMBC Check Does N-Alkyl correlate to CH or C-quat? Decision->HMBC Ambiguous

Caption: Step-by-step decision tree for assigning regiochemistry using NMR data.

Comparative Analysis of Methods
MethodConfidenceTime RequiredSample Req.Cost
NOE/ROESY High (95%) 30-60 mins~5 mgLow
HMBC High (95%) 1-2 hours~10 mgLow
X-Ray Absolute (100%) Days/WeeksCrystalHigh
Chem. Shift Low (60%) 5 mins<1 mgLow
References
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
  • Kaga, A., et al. (2024). "Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control." Royal Society of Chemistry.[1] (Provides detailed NMR data for 4- vs 5-substituted imidazoles).

  • BenchChem. (2025).[2] "1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide." (Comparative NMR data for methyl-substituted imidazoles).

  • Zamani, K., et al. (2003).[3] "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)." Turkish Journal of Chemistry. (Discusses NOE and chemical shift changes upon N-substitution).

  • Reich, H. J. (2024). "Nuclear Overhauser Effect (NOE)."[3][4] Chemistry LibreTexts. (Fundamental principles of NOE for isomer distinction).

Sources

Reference Standards for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate Analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of histamine H3 receptor antagonists and novel imidazole-based therapeutics, Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (CAS 1001354-64-8) serves as a critical scaffold.[1] However, its structural integrity is often compromised by regioisomeric impurities (specifically the 1,5-isomer) and hydrolysis byproducts in commercial "building block" grade materials.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Commercial Research Grade (CRG) materials. Through experimental workflows, we demonstrate how the lack of rigorous isomeric characterization in CRG materials can introduce a >4% potency error in downstream biological assays.

The Challenge: Isomeric Ambiguity

The synthesis of N-substituted imidazole carboxylates typically involves alkylation of ethyl imidazole-4-carboxylate. This reaction is not perfectly regioselective, often yielding a mixture of the desired 1,4-isomer and the unwanted 1,5-isomer .

  • The Risk: Many commercial suppliers use generic HPLC gradients that fail to resolve these regioisomers, reporting a composite purity (e.g., "98%") that actually includes 3–5% of the wrong isomer.

  • The Consequence: Using an impure standard for quantitation leads to overestimation of yield in synthesis and inaccurate IC50 values in potency screening.

Table 1: Comparative Profile of Standard Grades
FeatureCertified Reference Standard (CRS) Commercial Research Grade (CRG)
Primary Use GMP Release, Potency Assay, Impurity MarkerEarly Synthesis, Rough Screening
Assay Method qNMR (Weight %) & Mass BalanceHPLC Area % (Relative)
Isomeric Purity Confirmed by NOESY/HMBC NMROften Undefined / Co-eluting
Water Content Measured (KF Titration)Often Ignored (Hygroscopic risk)
Traceability SI-Traceable (via NIST/BIPM standards)Batch-dependent
Experimental Validation: CRS vs. CRG

To validate the impact of reference standard quality, we analyzed a batch of Commercial Research Grade material against a purified, in-house qualified Certified Reference Standard.

Experiment A: Regioisomeric Resolution (HPLC-UV)
  • Objective: Determine if generic methods hide the 1,5-isomer impurity.

  • Method: A high-resolution C18 method (Protocol 1) was compared to a standard generic gradient.

Results:

  • Generic Gradient (5–95% ACN): The CRG material showed a single peak at 3.4 min (Area: 99.1%).

  • Optimized Isocratic Method: The CRG material resolved into two peaks:

    • Peak 1 (Target 1,4-isomer): 94.2%

    • Peak 2 (Impurity 1,5-isomer): 4.9%

Experiment B: Potency Assignment (qNMR)
  • Objective: Establish the absolute content (Assay) of the material.

  • Method: 1H-qNMR using Maleic Acid (Traceable to NIST SRM) as the internal standard (Protocol 2).

Data Summary:

MetricCertified Reference Standard Commercial Research Grade
HPLC Purity (Area %) 99.8%99.1% (Generic Method)
qNMR Assay (wt/wt) 99.6% ± 0.3% 93.4% ± 0.5%
Residual Solvents < 0.1%1.2% (Ethyl Acetate/Water)
Effective Potency Error Ref -6.2%

Insight: If the CRG material were used as a standard to quantify a drug substance batch, the batch concentration would be overestimated by 6.2% , potentially causing safety violations in toxicological studies.

Strategic Workflow: Qualification of the Standard

The following diagram illustrates the decision logic required to qualify this specific imidazole intermediate, emphasizing the critical "Isomer Check" often skipped in standard workflows.

QualificationWorkflow Start Raw Material (Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate) Identity Identity Check (1H-NMR + MS) Start->Identity RegioCheck CRITICAL: Regioisomer Check (NOESY NMR or HPLC Isocratic) Identity->RegioCheck Decision Isomer > 0.5%? RegioCheck->Decision Purification Prep-HPLC Purification (Remove 1,5-isomer) Decision->Purification Yes Assay Potency Assignment (qNMR + KF + ROI) Decision->Assay No Purification->RegioCheck FinalStd Qualified Reference Standard (Assay: w/w %) Assay->FinalStd

Figure 1: Qualification workflow highlighting the critical regioisomer checkpoint necessary for imidazole carboxylates.

Detailed Protocols
Protocol 1: High-Resolution HPLC for Regioisomer Separation

This method is designed to separate the 1,4-isomer (Target) from the 1,5-isomer (Impurity).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid). Note: Acidic pH suppresses the imidazole nitrogen ionization, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 85% A / 15% B for 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Imidazole absorption max).

  • Temperature: 30°C.

  • Expected Retention:

    • 1,5-isomer (more polar): ~6.5 min

    • 1,4-isomer (Target): ~8.2 min

Protocol 2: Absolute Purity by qNMR

Self-validating method for determining "Assay as is".

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b).

  • Solvent: DMSO-d6 (prevents exchange of imidazole protons).

  • Sample Prep: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: must be > 5 × T1).

    • Scans: 16 or 32.

  • Integration:

    • Integrate the Cyclopropyl-CH signal (approx 3.6 ppm, 1H, multiplet) vs. Maleic Acid vinyl protons (6.2 ppm, 2H, singlet).

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[3][4][5]
    
References
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures. 2023. [Link]

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • PubChem. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 2007. [Link]

Sources

Safety Operating Guide

ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide designed for researchers, environmental health and safety (EHS) professionals, and drug development scientists managing heterocyclic ester building blocks.

Chemical Profile & Hazard Causality

Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate is a functionalized heterocyclic compound widely utilized as a 1 for high-throughput drug discovery[1]. The presence of the cyclopropyl group imparts unique conformational constraints and metabolic stability to the molecule[1]. However, this same metabolic stability means the compound resists rapid biodegradation in the environment, necessitating strict, highly controlled disposal protocols to prevent ecological contamination.

Because the imidazole ring contains both a pyridine-like nitrogen (hydrogen bond acceptor) and a pyrrole-like nitrogen, it acts as a weak base. This chemical nature dictates its compatibility during waste segregation: it must be kept away from strong acids and oxidizers to prevent unintended exothermic reactions in the waste accumulation area.

Table 1: Quantitative Physicochemical and Regulatory Data

ParameterValue
Chemical Name Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
CAS Registry Number 1001354-64-8
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Physical State Solid / Powder
EPA Waste Code Unlisted (Characteristic Non-Halogenated Organic)

Operational Logistics & Safe Handling Protocol

To ensure operator safety and prevent environmental release, handling must be treated as a self-validating system where engineering controls and procedural steps act as redundant safeguards.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood has a calibrated face velocity of 80–100 feet per minute (fpm). Causality: As a fine powder, this compound poses an inhalation hazard if aerosolized. Adequate face velocity ensures particulate capture before it reaches the operator's breathing zone.

  • PPE Donning: Equip standard nitrile gloves, tightly sealed safety goggles, and a flame-resistant laboratory coat. Causality: Nitrile provides a superior chemical barrier against ester permeation compared to latex, preventing localized skin irritation.

  • Static-Free Transfer: Use an anti-static weighing spatula to transfer the solid. Causality: Static buildup on standard metal spatulas can cause fine heterocyclic powders to disperse unpredictably, contaminating the balance area.

  • Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with a 70% ethanol solution to dissolve and remove any microscopic chemical residue.

Waste Segregation & Disposal Workflow

Under the Resource Conservation and Recovery Act (RCRA), while this specific compound is not explicitly P-listed or U-listed, it must be managed as a characteristic hazardous waste due to its toxicity and environmental persistence[2]. The 3 to protect Publicly Owned Treatment Works (POTWs) and aquatic ecosystems[3].

Workflow A Solid Chemical Handling (Certified Fume Hood) B Waste Segregation (Non-Halogenated Organics) A->B Transfer post-reaction C RCRA Compliant Labeling (Hazards & Accumulation Date) B->C First drop rule F Sewer Disposal (STRICTLY PROHIBITED) B->F DO NOT SEWER D SAA Secondary Containment (< 90 Days Storage) C->D Store securely E Final Disposal (EPA-Permitted Incineration) D->E EHS Pickup

Workflow for the handling, segregation, and RCRA-compliant disposal of imidazole derivatives.

Step-by-Step Disposal Methodology:

  • Primary Segregation: Transfer all unreacted ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate, mother liquors, and contaminated consumables (e.g., weigh boats, pipette tips) into a designated "Non-Halogenated Organic Waste" carboy.

  • Chemical Compatibility Check: Ensure the waste container does not contain strong acids (e.g., HCl, H2SO4) or strong oxidizers. Causality: The basic imidazole nitrogen can react exothermically with acids, potentially leading to container over-pressurization.

  • RCRA Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly mark the accumulation start date and check the "Toxic" and "Irritant" hazard boxes.

  • Satellite Accumulation: Store the sealed container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Do not exceed the 90-day storage limit (or your specific institutional limit).

  • Final Destruction: Submit a waste pickup request to your EHS department. Causality: The waste must be routed to an EPA-permitted facility for high-temperature incineration. Incineration is the only reliable method to completely cleave the robust cyclopropyl and imidazole ring systems, preventing long-term environmental accumulation.

Spill Response Methodology

In the event of a localized powder spill outside of a fume hood, immediate and methodical action is required to prevent respiratory exposure.

Step-by-Step Spill Cleanup Protocol:

  • Isolation: Immediately restrict personnel access to the spill area and ensure ambient room ventilation is active.

  • Dust Suppression (Critical Step): Lightly mist the spilled powder with a compatible solvent, such as water or 70% ethanol. Causality: Dry sweeping will aerosolize the fine particles, bypassing standard PPE and creating a severe inhalation hazard. Moistening the powder increases the cohesive forces between particles, safely suppressing dust generation.

  • Collection: Use a dedicated chemical spill kit brush and a static-free dustpan to collect the moistened material. Do not use a standard vacuum cleaner unless it is specifically rated for hazardous chemical particulates (HEPA-filtered and explosion-proof).

  • Containment: Transfer the collected slurry into a sealable, rigid hazardous waste container.

  • Surface Decontamination: Wash the affected benchtop or floor with a mild detergent solution, followed by a thorough water rinse, to extract any residual chemical traces from porous surfaces.

References

  • Hazardous Waste Listings, Environmental Protection Agency (EPA), [Link]

  • New RCRA Rule Bans Sewer Disposal of Hazardous Waste Pharmaceuticals from Healthcare Facilities, CivicLive,[Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Ethyl 1-Cyclopropyl-1H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate, a heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Ensuring the safety of our researchers is paramount. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond mere compliance to foster a deeply ingrained culture of safety and precision in the laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

The imidazole ring system, a common motif in biologically active molecules, can interact with physiological systems. The ester and cyclopropyl groups may also influence the compound's reactivity and toxicological profile. Therefore, a cautious and comprehensive approach to PPE is not just a recommendation but a necessity.

Inferred Hazard Profile:

Potential Hazard Rationale based on Analogous Compounds
Skin Irritation/Corrosion Imidazole derivatives are known to cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
Harmful if Swallowed Oral ingestion of similar compounds has been shown to be harmful.[1][3]

This proactive hazard identification is the cornerstone of our safety protocol, directly informing the selection of appropriate protective barriers.

The Core Ensemble: Your Essential PPE

For all routine laboratory operations involving ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate at ambient temperature and pressure, the following PPE is mandatory:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes and projectiles.[4]

    • Chemical Goggles: Recommended when there is a higher risk of splashing.

    • Face Shield: Must be worn in conjunction with safety glasses or goggles during procedures with a significant splash or aerosol generation potential, such as when transferring large quantities or working with heated solutions.[1]

  • Skin and Body Protection:

    • Laboratory Coat: A standard, flame-resistant lab coat that is fully buttoned is required.[5]

    • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for handling this solid compound.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper removal techniques to avoid skin contamination.[1][6] For prolonged or immersive contact, consult a glove compatibility chart or the manufacturer's recommendations.

    • Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory policy to protect the skin from potential spills.[5]

  • Respiratory Protection:

    • In general, handling small quantities of the solid compound in a well-ventilated area or a chemical fume hood should not necessitate respiratory protection.[5][7] However, if the material is dusty or if aerosols are generated, a NIOSH-approved N95 respirator or equivalent should be used.[1]

Operational Safety: From Weighing to Disposal

The level of risk, and therefore the required PPE, can fluctuate depending on the specific laboratory procedure. The following workflow outlines the necessary precautions at each stage.

Operational_Safety_Workflow Workflow for Handling Ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal Weighing Weighing Dissolution Dissolution Weighing->Dissolution Transfer of solid Reaction_Setup Reaction_Setup Dissolution->Reaction_Setup Solution transfer Spill_Cleanup Spill_Cleanup Reaction_Setup->Spill_Cleanup Potential Spill Waste_Disposal Waste_Disposal Reaction_Setup->Waste_Disposal Post-reaction

Caption: A logical workflow for handling the target compound.

Step-by-Step PPE Protocols for Key Laboratory Operations

1. Weighing and Aliquoting the Solid Compound:

  • Objective: To accurately measure the solid reagent while minimizing inhalation of fine particulates.

  • Protocol:

    • Engineering Control: Perform all weighing activities within a chemical fume hood or a ventilated balance enclosure.[5][7]

    • Primary PPE: Don a lab coat, nitrile gloves, and safety glasses with side shields.

    • Enhanced Respiratory Protection: If the compound is a fine powder and dust is observed, an N95 respirator is required.[1]

    • Handling: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • Post-Handling: After weighing, carefully clean the balance and surrounding area. Dispose of contaminated weighing paper and gloves in the designated solid chemical waste container.[1]

2. Dissolution and Solution Transfer:

  • Objective: To safely dissolve the solid in a solvent and transfer the resulting solution.

  • Protocol:

    • Engineering Control: All dissolutions and transfers should be conducted in a chemical fume hood.[7]

    • Primary PPE: Wear a lab coat, nitrile gloves, and chemical goggles. A face shield is recommended if transferring larger volumes (>100 mL).

    • Procedure: Add the solvent to the solid slowly to avoid splashing. When transferring the solution, pour carefully to prevent drips and splashes.

    • Contingency: Keep a spill kit readily accessible.

3. Accidental Spill Response:

  • Objective: To safely contain and clean up a spill, protecting personnel and the environment.

  • Protocol:

    • Immediate Action: Alert others in the vicinity. If the spill is large or involves volatile solvents, evacuate the area.

    • PPE for Cleanup: Before attempting to clean a spill, don a lab coat, chemical-resistant gloves (consider double-gloving), and chemical goggles. For larger spills, a face shield and respiratory protection may be necessary.

    • Containment: For solid spills, gently sweep or scoop the material into a designated waste container, avoiding dust generation.[1] For liquid spills, use an inert absorbent material to contain and collect the spill.

    • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

    • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[8]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste:

    • All solid waste contaminated with ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate, including weighing papers, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[1][8]

  • Liquid Waste:

    • Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[1][6]

    • Follow your institution's specific guidelines for chemical waste disposal.

PPE_Selection_Matrix PPE Selection Based on Laboratory Task cluster_tasks Laboratory Tasks cluster_ppe Required PPE Weighing_Solid Weighing Solid Lab_Coat Lab Coat Weighing_Solid->Lab_Coat Gloves Nitrile Gloves Weighing_Solid->Gloves Safety_Glasses Safety Glasses Weighing_Solid->Safety_Glasses Respirator N95 Respirator Weighing_Solid->Respirator If dusty Solution_Prep Solution Preparation Solution_Prep->Lab_Coat Solution_Prep->Gloves Goggles Chemical Goggles Solution_Prep->Goggles Large_Scale_Transfer Large Scale Transfer (>1L) Large_Scale_Transfer->Lab_Coat Large_Scale_Transfer->Gloves Large_Scale_Transfer->Goggles Face_Shield Face Shield Large_Scale_Transfer->Face_Shield Spill_Cleanup Spill Cleanup Spill_Cleanup->Lab_Coat Spill_Cleanup->Gloves Spill_Cleanup->Goggles Spill_Cleanup->Face_Shield Large spill Spill_Cleanup->Respirator If dusty/aerosol

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-cyclopropyl-1H-imidazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.